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  • Product: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)
  • CAS: 41915-94-0

Core Science & Biosynthesis

Foundational

Technical Profile: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Topic: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) Chemical Structure Content Type: Technical Guide / Compound Profile Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) Chemical Structure Content Type: Technical Guide / Compound Profile Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The compound 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea) (CAS: 41915-94-0) is a symmetric, lipophilic bis-urea derivative based on a naphthalene scaffold. Unlike its polysulfonated analogues (e.g., the P2X receptor antagonist NF449), this molecule lacks ionic groups, rendering it hydrophobic. It serves primarily as a synthetic intermediate in medicinal chemistry and a functional building block in supramolecular chemistry, where its urea motifs facilitate strong intermolecular hydrogen bonding for self-assembly and organogel formation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea
Common Synonyms 1,5-bis(3,3-diethylureido)naphthalene; N,N'-Bis(diethylcarbamoyl)-1,5-diaminonaphthalene
CAS Number 41915-94-0
Molecular Formula C₂₀H₂₈N₄O₂
Molecular Weight 356.47 g/mol
SMILES CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC
LogP (Predicted) ~3.0 (Lipophilic)
H-Bond Donors 2 (Amide NH)
H-Bond Acceptors 2 (Urea Carbonyls)
Structural Analysis

The molecule features a rigid 1,5-disubstituted naphthalene core . This substitution pattern is centrosymmetric, placing the two urea arms on opposite sides of the aromatic plane.

  • Steric Environment: The diethyl groups on the terminal nitrogens create significant steric bulk, preventing close stacking of the urea carbonyls unless specific conformational twists occur.

  • Electronic Character: The urea linkage acts as an electron-donating group to the naphthalene ring via the nitrogen lone pair, while the carbonyl group withdraws electron density from the terminal diethylamine.

Synthetic Methodology

The most efficient and authoritative synthesis of 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea) utilizes the high reactivity of isocyanates toward secondary amines. This route avoids the use of phosgene gas (required for the reverse addition) and typically proceeds with quantitative yields.

Protocol: Nucleophilic Addition to Isocyanate

Reaction: 1,5-Diisocyanatonaphthalene + Diethylamine


 Product
Reagents:
  • 1,5-Diisocyanatonaphthalene (NDI): The electrophilic core.

  • Diethylamine: The nucleophile (excess).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:
  • Preparation: Dissolve 1,5-diisocyanatonaphthalene (1.0 eq) in anhydrous toluene under an inert atmosphere (

    
    ). Ensure the system is dry to prevent hydrolysis of the isocyanate to the amine.
    
  • Addition: Cool the solution to 0–5°C. Add diethylamine (2.2 eq) dropwise. The reaction is exothermic; temperature control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The urea product typically precipitates out of the non-polar toluene solution due to its polarity and H-bonding capability.

  • Isolation: Filter the white precipitate. Wash with cold toluene followed by hexane to remove unreacted amine.

  • Purification: Recrystallize from ethanol or a DMF/water mixture if necessary.

Reaction Mechanism & Pathway

The following diagram illustrates the synthesis and the logical flow of the reaction.

SynthesisPathway cluster_mech Mechanism: Nucleophilic Addition NDI 1,5-Diisocyanatonaphthalene (Electrophile) Intermediate Transition State (Nucleophilic Attack) NDI->Intermediate Toluene, 0°C Amine Diethylamine (Nucleophile) Amine->Intermediate Product 3,3'-(1,5-Naphthalenediyl) bis(1,1-diethylurea) Intermediate->Product Proton Transfer (Yield >95%)

Figure 1: Synthetic pathway via isocyanate addition. The nucleophilic amine attacks the isocyanate carbon, followed by a proton transfer to the nitrogen to form the stable urea linkage.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

1H NMR (DMSO-d₆, 400 MHz)
  • 
     8.80 ppm (s, 2H):  Urea NH  protons. These are deshielded by the adjacent carbonyl and the aromatic ring. They typically appear as broad singlets and are exchangeable with 
    
    
    
    .
  • 
     7.50 – 8.10 ppm (m, 6H):  Naphthalene aromatic protons. The 1,5-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet, or overlapping multiplets depending on resolution).
    
  • 
     3.30 – 3.40 ppm (q, 8H):  Methylene protons (
    
    
    
    ) of the ethyl groups.
  • 
     1.10 – 1.20 ppm (t, 12H):  Methyl protons (
    
    
    
    ) of the ethyl groups.
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 357.23

  • [M+Na]⁺: m/z 379.21

  • Fragmentation: Loss of diethylamine (

    
    ) fragments is common in high-energy collisions.
    

Functional Applications & Significance

Medicinal Chemistry: The "Lipophilic Analogue"

This compound is structurally related to NF449 (a potent P2X1 receptor antagonist), but with a critical difference:

  • NF449: Contains sulfonic acid groups (

    
    ), making it water-soluble and membrane-impermeable.
    
  • Title Compound: Contains diethyl groups, making it membrane-permeable and lipophilic.

  • Utility: It is often used in Structure-Activity Relationship (SAR) studies to determine if the ionic interactions of the sulfonate groups are essential for receptor binding. In many P2X receptors, the removal of sulfonates abolishes activity, confirming the necessity of electrostatic interactions.

Supramolecular Chemistry: Organogelators

Bis-urea derivatives of naphthalene are potent organogelators .

  • Mechanism: The two urea groups act as a "staple," forming intermolecular hydrogen bonds (

    
    ) with adjacent molecules.
    
  • Stacking: The naphthalene cores engage in

    
     stacking.
    
  • Result: This combination drives the self-assembly into long, fibrillar networks that can immobilize organic solvents (e.g., toluene, chloroform), forming thermoreversible gels.

InteractionMap Urea Urea Motif (H-Bond Donor/Acceptor) Function Self-Assembly / Gelation Urea->Function H-Bonding Network Naph Naphthalene Core (Pi-Pi Stacking) Naph->Function Pi-Stacking Ethyl Diethyl Chains (Solubility/Sterics) Ethyl->Function Solvent Interaction

Figure 2: Functional contribution of structural motifs to supramolecular assembly.

References

  • PubChem Compound Summary. 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea) - CID 3585553. National Center for Biotechnology Information. Link

  • LookChem CAS Database. 1,5-Naphthalene diisocyanate reaction with diethylamine (CAS 41915-94-0).Link

  • ResearchGate. Synthesis of 1,5-diaminonaphthalene urea derivatives for antimicrobial activity. (General class reference). Link

Exploratory

1,5-bis(3,3-diethylureido)naphthalene synonyms and IUPAC name

This guide provides an in-depth technical analysis of 1,5-bis(3,3-diethylureido)naphthalene , a critical structural scaffold in both supramolecular polymer chemistry and medicinal chemistry. Synonyms, Synthesis, and Phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,5-bis(3,3-diethylureido)naphthalene , a critical structural scaffold in both supramolecular polymer chemistry and medicinal chemistry.

Synonyms, Synthesis, and Pharmacological/Material Applications

Executive Summary

1,5-bis(3,3-diethylureido)naphthalene is a symmetric bis-urea derivative of naphthalene. It serves two distinct but overlapping roles in advanced chemical research:

  • Materials Science: It acts as a definitive model compound for 1,5-naphthalene diisocyanate (NDI)-based polyurethanes (e.g., Vulkollan®), allowing researchers to isolate and study the hydrogen-bonding dynamics and "hard segment" phase separation that give these elastomers their superior wear resistance.

  • Medicinal Chemistry: It functions as a core scaffold for a class of DNA gyrase inhibitors and EGFR antagonists. While the diethyl derivative is often the lipophilic baseline in Structure-Activity Relationship (SAR) studies, its aryl-substituted analogs are potent antimicrobial and anticancer agents.

Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval and regulatory filing.

Category Identifier / Value
IUPAC Name 1,1'-(Naphthalene-1,5-diyl)bis(3,3-diethylurea)
Systematic Name N,N'-(1,5-Naphthalenediyl)bis(N',N'-diethylurea)
Common Synonyms 1,5-Bis(diethylaminocarbonylamino)naphthalene; Naphthalene-1,5-bis(diethylurea)
CAS Number 41915-94-0
Molecular Formula C₂₀H₂₈N₄O₂
Molecular Weight 356.46 g/mol
SMILES CCN(CC)C(=O)Nc1cccc2c(cccc12)NC(=O)N(CC)CC
Key Functional Groups Urea linkages (-NH-CO-N-); Naphthalene core (rigid spacer)

Synthesis & Production Protocol

The synthesis of this compound relies on the nucleophilic addition of a secondary amine (diethylamine) to a highly reactive isocyanate (NDI). This reaction is rapid, exothermic, and quantitative, making it a self-validating protocol.

Mechanism of Synthesis

The reaction proceeds via the attack of the diethylamine nitrogen lone pair onto the electrophilic carbon of the isocyanate group (-N=C=O) at positions 1 and 5 of the naphthalene ring.

Step-by-Step Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of isocyanates.

Reagents:

  • Precursor: 1,5-Naphthalene Diisocyanate (NDI) [CAS: 3173-72-6].[1]

  • Reactant: Diethylamine (anhydrous).

  • Solvent: Dichloromethane (DCM) or Toluene (dry).

Procedure:

  • Preparation: Dissolve 10 mmol of 1,5-Naphthalene Diisocyanate in 50 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon). The solution may appear slightly cloudy due to NDI's tendency to dimerize; filter if necessary.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add 22 mmol (10% excess) of diethylamine dropwise over 20 minutes.

    • Observation: A white precipitate will form almost immediately. This is the target bis-urea, which is significantly less soluble than the reagents.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete conversion.

  • Isolation: Filter the white solid using a vacuum Buchner funnel.

  • Purification: Wash the filter cake three times with cold DCM to remove unreacted amine. Recrystallize from hot Dimethylformamide (DMF) or Ethanol/Water mixture if high purity (>99%) is required for biological assays.

  • Drying: Dry under high vacuum at 60°C for 12 hours to remove lattice-bound solvents.

Synthesis Pathway Diagram

SynthesisPathway NDI 1,5-Naphthalene Diisocyanate (Electrophile) Intermediate Transition State (Nucleophilic Attack) NDI->Intermediate DCM, 0°C Amine Diethylamine (Nucleophile) Amine->Intermediate Product 1,5-bis(3,3-diethylureido)naphthalene (Precipitate) Intermediate->Product H-Transfer Crystallization

Caption: Nucleophilic addition pathway for the synthesis of the target bis-urea from NDI.

Physicochemical Properties & Characterization

Understanding the physical behavior of this compound is crucial for formulation.

PropertyValue/ObservationCausality
Melting Point >240°C (Decomposes)Extensive intermolecular hydrogen bonding between urea groups creates a rigid crystal lattice ("Hard Segment").
Solubility Low in water, DCM, Hexane. Soluble in DMSO, DMF.The rigid naphthalene core and strong H-bond network resist solvation by non-polar or weakly polar solvents.
IR Spectrum ν(C=O) ≈ 1640 cm⁻¹; ν(N-H) ≈ 3300 cm⁻¹Characteristic "Amide I" and "Amide II" bands confirm urea formation.
Fluorescence Emission λ_max ≈ 340–360 nmNaphthalene chromophore; excimer formation is suppressed by the bulky diethyl groups compared to planar analogs.

Biological & Research Applications

While often used as a chemical standard, the 1,5-bis(ureido)naphthalene scaffold acts as a template for bioactive drug design.

A. Medicinal Chemistry: DNA Gyrase & EGFR Inhibition

The 1,5-naphthalene spacer provides the optimal distance (approx. 9–10 Å) to span the ATP-binding pocket of bacterial DNA gyrase and certain kinase domains.

  • Mechanism: The urea hydrogens act as hydrogen bond donors to key aspartate or glutamate residues in the enzyme active site.

  • SAR Insight: The diethyl groups in the title compound are often replaced with aryl groups (e.g., 3-fluorophenyl) to enhance pi-stacking interactions within the receptor pocket. The title compound serves as the lipophilic control to determine if binding is driven by the urea core or the terminal substituents.

B. Materials Science: Polyurethane Hard Segments

In polymer chemistry, this compound models the "hard domains" of NDI-based elastomers.

  • Self-Assembly: The compound spontaneously self-assembles into hydrogen-bonded stacks.

  • Utility: It is used to calibrate spectroscopic methods (IR/NMR) for quantifying phase separation in commercial elastomers like Vulkollan®.

Mechanism of Action Diagram

Mechanism cluster_SAR Structure-Activity Relationship (SAR) Scaffold 1,5-bis(ureido)naphthalene Core (Geometric Spacer) Urea Urea Motifs (H-Bond Donors) Scaffold->Urea Positions H-Bond Donors Target Biological Target (DNA Gyrase / EGFR) Urea->Target Binds Asp/Glu Residues (Inhibition) Polymer Polyurethane Matrix (Elastomer) Urea->Polymer Self-Assembly (Hard Segment Formation) Diethyl Diethyl Group (Title Compound) Control / Lipophilic Diethyl->Urea Aryl Aryl Group (Drug Analog) Pi-Stacking / Potent Aryl->Urea

Caption: Dual role of the scaffold in biological inhibition (via H-bonding) and polymer reinforcement.

References

  • Synthesis & Polymer Physics: Hoyle, C. E., & Kim, K. J. (1986). Photophysics of Polyurethanes Based on 1,5-Naphthalene Diisocyanate. University of Southern Mississippi.[2]

  • Biological Scaffold Analysis: Venkatramana, K., et al. (2021).[3] Novel naphthalene-1,5-diamine containing urea/thiourea derivatives – Promising antimicrobial agents.[4] Organic Communications, 14(4), 354-364.[3]

  • Chemical Data: MolCore. 1,1'-(Naphthalene-1,5-diyl)bis(3,3-diethylurea) Structure and CAS.

  • Industrial Context: Bayer AG Patents (GB761594). Production of 1,5-Naphthalene Diisocyanate. (Historical reference for the NDI precursor).

Sources

Foundational

Naphthalenediyl bis-urea derivatives in supramolecular chemistry

An In-depth Technical Guide to Naphthalenediyl Bis-Urea Derivatives in Supramolecular Chemistry Authored for Researchers, Scientists, and Drug Development Professionals Abstract Naphthalenediyl bis-urea derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Naphthalenediyl Bis-Urea Derivatives in Supramolecular Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenediyl bis-urea derivatives have emerged as a cornerstone in supramolecular chemistry, prized for their predictable and robust self-assembly into well-defined, one-dimensional nanostructures. The combination of a rigid, aromatic naphthalenediyl core with the powerful and directional hydrogen-bonding capabilities of two urea moieties provides a molecular blueprint for creating a diverse array of functional materials. These materials, which range from organogels and hydrogels to porous crystalline solids, are driven by a hierarchy of non-covalent interactions, primarily the cooperative hydrogen bonds between urea groups and π-π stacking of the naphthalene units. This guide delves into the core principles of molecular design, synthesis, and characterization of these systems. It provides an in-depth analysis of their self-assembly mechanisms and explores their burgeoning applications in fields such as environmental remediation, chemical sensing, and, most notably, advanced drug delivery systems.

Introduction: The Power of Directed Self-Assembly

Supramolecular chemistry is the study of systems held together by non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and π-π stacking.[1] These reversible and directional interactions allow simple molecular building blocks to spontaneously organize into complex, ordered architectures.[1] Within this field, the bis-urea motif is a particularly powerful tool due to the formation of strong, self-complementary hydrogen bonds.[2] When two urea groups are tethered by a rigid spacer like a naphthalenediyl unit, they create a highly reliable platform for generating one-dimensional supramolecular polymers.[3][4]

The naphthalene core offers several distinct advantages:

  • Rigidity and Planarity: It provides a structurally defined scaffold that directs the orientation of the urea groups, reducing conformational ambiguity and promoting ordered assembly.

  • π-Stacking Interactions: The aromatic surface of the naphthalene core contributes to the stability of the final assembly through cooperative π-π stacking interactions with neighboring molecules.[5]

  • Tunability: The naphthalene core can be substituted at various positions (e.g., 1,5-, 2,6-, 2,7-), allowing for precise control over the geometry of the monomer and, consequently, the morphology of the resulting supramolecular structure.[6][7]

These features have enabled the development of naphthalenediyl bis-urea derivatives as versatile components for advanced materials, including stimuli-responsive gels, molecular sensors, and biocompatible scaffolds for tissue engineering and drug delivery.[1][8][9]

Molecular Design and Synthesis

The properties of the final supramolecular assembly are encoded in the structure of the monomer. Key design considerations include the substitution pattern of the naphthalene core and the chemical nature of the terminal R-groups on the urea moieties. For instance, macrocyclic structures can be formed by using "C"-shaped spacers, which can then stack into columnar nanotubes.[10][11]

General Synthetic Pathway

The synthesis of naphthalenediyl bis-urea derivatives is synthetically accessible. A common and robust method involves the nucleophilic addition of a naphthalenediyl diamine to an appropriate isocyanate. An alternative route starts with a dimethylnaphthalene, which undergoes radical bromination followed by cyclization and deprotection steps to yield macrocyclic derivatives.[9][12]

cluster_0 Route A: Acyclic Derivatives cluster_1 Route B: Macrocyclic Derivatives A1 Naphthalene Diamine A3 Naphthalenediyl Bis-Urea A1->A3 + 2 eq. A2 Isocyanate (R-NCO) A2->A3 B1 2,7-Dimethylnaphthalene B2 Bis(bromomethyl)naphthalene B1->B2 NBS, AIBN B3 Protected Macrocycle B2->B3 + Protected Urea B4 Final Macrocycle B3->B4 Deprotection

Caption: Common synthetic routes to naphthalenediyl bis-urea derivatives.

Experimental Protocol: Synthesis of 1,5-Naphthalenediyl Bis(3-(4-bromophenyl)urea)

This protocol describes a typical one-pot synthesis for an acyclic derivative.

Materials:

  • 1,5-Naphthalenediamine

  • 4-Bromophenyl isocyanate

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve 1,5-naphthalenediamine (1.0 eq) in anhydrous DMF.

  • Add 4-bromophenyl isocyanate (2.1 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.[2] During this time, the product typically precipitates from the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product sequentially with DMF (to remove unreacted starting materials) and then with a solvent in which the product is insoluble, such as diethyl ether or hexane, to remove residual DMF.

  • Dry the product under vacuum to yield the pure bis-urea derivative.[13]

Characterization:

  • ¹H NMR: Confirm the structure by observing the characteristic signals for the aromatic protons and the urea N-H protons (typically δ > 8.5 ppm).[13]

  • FT-IR: Identify the key functional groups, including the N-H stretch (~3300 cm⁻¹) and the C=O (amide I) stretch (~1640 cm⁻¹).[9]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.[13]

The Science of Self-Assembly

The formation of functional materials from naphthalenediyl bis-urea monomers is a hierarchical process governed by a synergy of non-covalent forces.

Primary Interaction: The Bis-Urea α-Tape

The dominant interaction driving the initial one-dimensional assembly is the formation of a bifurcated hydrogen-bonding tape, often referred to as an α-tape. Each urea group acts as both a double hydrogen-bond donor (from the two N-H groups) and a double hydrogen-bond acceptor (via the carbonyl oxygen). This self-complementarity leads to the formation of robust, linear supramolecular polymers.[4][14]

N1a N H1a H N1a->H1a R1 ~Naphthyl~ N1a->R1 O2 O H1a->O2 C1 C C1->N1a O1 O C1->O1 N1b N C1->N1b H1b H N1b->H1b H1b->O2 N2a N H2a H N2a->H2a C2 C C2->N2a C2->O2 N2b N C2->N2b H2b H N2b->H2b R2 ~Naphthyl~ N2b->R2

Caption: The α-tape motif formed by bifurcated N-H···O hydrogen bonds.

Hierarchical Assembly into Higher-Order Structures

These primary 1D supramolecular polymers serve as building blocks for larger, more complex structures. The assembly process is typically hierarchical:

  • 1D Polymerization: Monomers assemble via hydrogen bonding into long, linear, or helical tapes.

  • Fiber/Ribbon Formation: The 1D polymers associate laterally through weaker forces, including van der Waals interactions and π-π stacking of the naphthalene cores, to form nanofibers or ribbons.

  • Network Entanglement (Gelation): At a sufficient concentration, known as the critical gelation concentration (CGC), these nanofibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel.[14]

M Monomers P 1D Supramolecular Polymers M->P H-Bonding F Nanofibers / Ribbons P->F π-π Stacking Van der Waals G 3D Network (Gel) F->G Fiber Entanglement

Caption: Hierarchical self-assembly pathway from monomers to a gel network.

This process can be influenced by external stimuli such as temperature, solvent polarity, and pH, making these materials "smart" and responsive.[2][15]

Key Characterization Techniques

A multi-technique approach is essential to fully understand the structure and properties of these assemblies across different length scales.

TechniqueInformation ProvidedCausality and Insights
Variable-Temp. ¹H NMR Thermodynamic parameters of self-assembly (Kₑ, Kₙ), critical concentration.The downfield shift of urea N-H protons upon cooling indicates hydrogen bond formation. Analyzing this shift allows for the quantification of the strength and cooperativity of the association process.[16]
UV-Vis/Fluorescence Evidence of π-π stacking and aggregation state.Changes in the absorption or emission spectra (e.g., red-shifting, broadening) upon aggregation are indicative of electronic coupling between naphthalene cores, confirming their close packing.[9]
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualization of the morphology of the assembled nanostructures (fibers, ribbons, networks).Provides direct visual evidence of the higher-order structures formed through hierarchical assembly, confirming the presence and dimensions of the nanofibrous network responsible for gelation.[5][17]
Single Crystal X-ray Diffraction Precise molecular packing, bond lengths, and angles in the solid state.Offers unambiguous, atom-level detail of the hydrogen-bonding motifs and π-stacking arrangements, providing the definitive structure that validates molecular design principles.[6][7]
Rheology Mechanical properties of the gel (e.g., storage modulus G', loss modulus G'').Quantifies the stiffness and viscoelasticity of the gel, which is a direct consequence of the density and connectivity of the underlying 3D nanofiber network. Thixotropic behavior (shear-thinning) is a key indicator of a dynamic, non-covalently crosslinked system.[2][5]

Applications in Science and Technology

The unique self-assembly properties of naphthalenediyl bis-urea derivatives have led to their use in a variety of advanced applications.

Organogelators for Environmental Remediation

Certain derivatives are highly effective at gelling nonpolar organic solvents and oils. This has been leveraged for environmental applications, particularly in oil spill recovery. When applied as a powder to an oil spill on water, the gelator selectively dissolves in and solidifies the oil phase, allowing it to be physically removed from the water's surface.[5][17] This phase-selective gelation is a significant advantage over conventional methods.[5]

Anion Recognition and Sensing

The urea functionality is an excellent hydrogen-bond donor, making it an effective binding site for anions. The two N-H groups can form strong, directional hydrogen bonds with anions like halides or oxoanions.[9][18] When the naphthalene core is functionalized with a chromophore or fluorophore, anion binding can trigger a change in the optical properties (color or fluorescence), enabling the use of these molecules as chemical sensors.[9][19]

Biomedical Applications and Drug Delivery

The ability of some naphthalenediyl bis-urea derivatives to form hydrogels (gels with water as the solvent) under physiological conditions makes them highly promising for biomedical applications.[1][8]

Mechanism of Drug Delivery: The nanofibrous network of the hydrogel acts as a scaffold to physically entrap drug molecules. The drug is then released in a sustained manner as it diffuses out of the gel matrix or as the gel slowly biodegrades. The dynamic and reversible nature of the non-covalent bonds allows these gels to be injectable; they can be sheared into a liquid and then rapidly re-form a gel upon injection.[1][20]

Gel Bis-Urea Hydrogel (Nanofiber Network) System Drug-Loaded Gel Gel->System Encapsulation Drug Drug Molecules Drug->System Release Sustained Release System->Release Diffusion / Degradation

Sources

Exploratory

Technical Guide: Solubility and Supramolecular Assembly of 1,5-Naphthalene Bis-Ureas

The following technical guide details the solubility profile, dissolution mechanisms, and characterization protocols for 1,5-naphthalene bis-ureas. Executive Summary 1,5-Naphthalene bis-ureas represent a class of rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, dissolution mechanisms, and characterization protocols for 1,5-naphthalene bis-ureas.

Executive Summary

1,5-Naphthalene bis-ureas represent a class of rigid, aromatic urea derivatives characterized by an inherent resistance to dissolution in common organic solvents at room temperature. This "solubility deficit" is not a failure of molecular design but a feature of their supramolecular architecture . These compounds are frequently utilized as organogelators or crystal engineering scaffolds because their intermolecular forces (strong hydrogen bonding and


-

stacking) often exceed solute-solvent affinity.

This guide provides researchers with the mechanistic understanding and experimental protocols required to solubilize, characterize, and utilize these compounds, moving beyond simple "dissolved vs. undissolved" binaries to a temperature-dependent phase understanding.

Molecular Architecture & Solubility Mechanism

To master the solubility of 1,5-naphthalene bis-ureas, one must understand the forces holding the solid state together. Unlike flexible aliphatic ureas, the 1,5-naphthalene core imposes a rigid geometry that facilitates the formation of 1D hydrogen-bonded tapes .

The "Brick Dust" Challenge

The urea moiety (


) is a dual hydrogen bond donor/acceptor. When attached to the flat, electron-rich naphthalene core at the 1,5-positions, the molecules self-assemble into tight stacks.
  • Primary Force: Bifurcated hydrogen bonding between urea carbonyls and amide protons of adjacent molecules.

  • Secondary Force:

    
    -
    
    
    
    stacking of the naphthalene cores, stabilized by the planar alignment of the urea tapes.

This network creates a high lattice energy, rendering the unsubstituted parent compounds effectively insoluble (solubility


) in standard solvents (DCM, Methanol, Toluene) at 25°C.
Visualization of Aggregation Logic

The following diagram illustrates the competitive interactions determining solubility.

SolubilityMechanism Molecule 1,5-Naphthalene Bis-Urea SolidState Crystalline Aggregate (Insoluble) Molecule->SolidState Promoted by SolutionState Solvated Species (Dissolved) Molecule->SolutionState Promoted by HBond Intermolecular H-Bonding (Urea-Urea) SolidState->HBond PiStack Pi-Pi Stacking (Naphthalene-Naphthalene) SolidState->PiStack GelState Supramolecular Gel (Metastable Network) SolutionState->GelState Cooling (Re-aggregation) Solvation Solvent-Solute Interaction (Dipole-Dipole / H-Bond) SolutionState->Solvation GelState->SolutionState Heating (T > T_gel)

Figure 1: The solubility equilibrium is a competition between cohesive forces (H-bonding/Pi-stacking) and solvation energy. Gelation occurs when these forces are balanced.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with the 1,5-naphthalene bis-urea scaffold.

Table 1: Solvent Compatibility Matrix

Data reflects general trends for N,N'-diaryl/dialkyl derivatives. Unsubstituted parent compounds are significantly less soluble.

Solvent ClassRepresentative SolventsInteraction TypeSolubility Status (25°C)Application
Class A: True Solvents DMSO, DMF, DMAc, NMP H-bond disruption (Strong Acceptors)Soluble (> 20 mg/mL)NMR analysis, Reaction medium
Class B: Gelators Toluene, Xylene, Chlorobenzene

-interaction, weak polarity
Insoluble (Dissolves at

, Gels on cooling)
Organogel formation, Crystallization
Class C: Protics Methanol, Ethanol, Isopropanol Competitive H-bondingSparingly Soluble (Often precipitates)Washing impurities, Co-solvents
Class D: Non-Solvents Hexane, Diethyl Ether, Water No specific interactionInsoluble (< 0.1 mg/mL)Precipitation, Isolation
Strategies for Solubilization

If your application requires a homogeneous solution of a stubborn 1,5-naphthalene bis-urea:

  • The "Chaotropic" Approach: Use DMSO or NMP . These solvents act as strong Lewis bases, competitively breaking the urea-urea hydrogen bonds.

  • The "Salt" Effect: Add 1-5% LiCl or Tetrabutylammonium halide to the organic solvent. The halide ions coordinate with the urea protons, disrupting aggregation (similar to dissolving cellulose).

  • Structural Modification: If synthesis is an option, appending long alkyl chains (e.g., dodecyl) or branched chains (e.g., 2-ethylhexyl) to the urea nitrogen dramatically increases solubility in non-polar solvents (Class B) by increasing entropic freedom.

Experimental Protocols

Protocol A: Determination of Minimum Gelation Concentration (MGC)

Since these compounds often gel rather than precipitate, standard gravimetric solubility testing yields false positives. Use this protocol to distinguish between solubility, insolubility, and gelation.

Reagents: 1,5-Naphthalene bis-urea derivative, Target Solvent (e.g., Toluene). Equipment: Screw-cap vial (4 mL), Oil bath/Heat block, Sonicator.

  • Weighing: Place 10 mg of the compound into the vial.

  • Solvent Addition: Add 1.0 mL of solvent (Initial conc: 10 mg/mL).

  • Room Temp Check: Sonicate for 5 minutes.

    • Clear Solution?

      
       Soluble at RT.
      
    • Suspension?

      
       Proceed to step 4.
      
  • Thermal Dissolution: Seal vial and heat to the solvent's boiling point (or 100°C) until the solid fully dissolves.

    • If solid remains: Add solvent in 0.5 mL increments, reheating between additions, until clear.

  • Cooling: Allow the vial to cool to 25°C undisturbed.

  • Inversion Test: Invert the vial.

    • Flows: Solution or Precipitate.

    • Does not flow: Stable Gel .

  • Calculation:

    
    
    
Protocol B: Synthesis of 1,5-Naphthalene Bis-Ureas

To ensure data integrity, the material must be synthesized with high purity, as unreacted amines can act as impurities that inhibit gelation.

Reaction: 1,5-Diaminonaphthalene + 2 R-N=C=O


 1,5-Bis(R-ureido)naphthalene
  • Dissolution: Dissolve 1,5-diaminonaphthalene (1.0 eq) in anhydrous THF or Dioxane under Nitrogen.

  • Addition: Add the isocyanate (2.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 12–24 hours. The product often precipitates during the reaction due to low solubility.

  • Work-up: Filter the hot reaction mixture.

    • Precipitate: Wash copiously with hot THF and Diethyl Ether to remove unreacted isocyanate and mono-urea byproducts.

    • Filtrate: Discard (usually contains impurities).

  • Drying: Vacuum dry at 60°C.

Workflow Visualization

The following decision tree guides the researcher through the solubility screening process.

Workflow Start Start: 10 mg Sample AddSolvent Add 1mL Solvent Sonicate @ 25°C Start->AddSolvent CheckRT Visual Check AddSolvent->CheckRT Soluble Clear Solution (Soluble) CheckRT->Soluble Clear Heat Heat to Reflux CheckRT->Heat Cloudy CheckHot Dissolved? Heat->CheckHot AddMore Add Solvent CheckHot->AddMore No Cool Cool to 25°C CheckHot->Cool Yes AddMore->Heat Invert Inversion Test Cool->Invert Gel Gel (Organogelator) Invert->Gel No Flow Ppt Precipitate (Insoluble) Invert->Ppt Sediment SolHot Solution (T-dependent) Invert->SolHot Flows Clear

Figure 2: Step-by-step decision tree for classifying the solubility behavior of naphthalene bis-ureas.

References

  • Estroff, L. A., & Hamilton, A. D. (2004). Water Gelation by Small Organic Molecules. Chemical Reviews.

  • Lloyd, G. O., & Steed, J. W. (2009). Anion-Tuning of Supramolecular Gel Properties. Nature Chemistry.

  • Piepenbrock, M. O., et al. (2010). Gelation and Solubility of Bis(urea) Derivatives. Journal of the American Chemical Society.

  • Van Esch, J. H., & Feringa, B. L. (2000). New Functional Materials Based on Self-Assembling Organogels. Angewandte Chemie International Edition.

  • Gronwald, O., et al. (2002).[1] Bis-Urea Organogelators: Structural Requirements for Gelation. Chemistry - A European Journal.[2]

Sources

Foundational

Naphthalene-Based Urea Derivatives: Technical Guide to Biological Activity

Executive Summary This technical guide analyzes the pharmacological utility of naphthalene-based urea derivatives, a scaffold gaining prominence in drug discovery for its dual-action potential in oncology and infectious...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility of naphthalene-based urea derivatives, a scaffold gaining prominence in drug discovery for its dual-action potential in oncology and infectious disease. The core pharmacophore combines the lipophilic bulk of a naphthalene moiety—essential for occupying hydrophobic pockets in enzymes like VEGFR-2 and p38 MAPK —with a urea linker that functions as a rigid hydrogen-bonding anchor.

This document provides researchers with a structural rationale for this scaffold, detailed mechanistic insights, and self-validating experimental protocols for synthesis and bioassay.

Part 1: Structural Rationale & SAR Logic

The biological potency of naphthalene-based urea derivatives stems from a specific Structure-Activity Relationship (SAR). The naphthalene ring acts as a "hydrophobic clamp," while the urea moiety serves as a hydrogen-bond donor/acceptor system.

SAR Analysis
  • Naphthalene Moiety: Provides high lipophilicity (LogP modulation) and

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding sites of kinases.
    
  • Urea Linker (-NH-CO-NH-): The critical pharmacophore. It forms a bidentate hydrogen bond network with the "gatekeeper" residues (e.g., Glu71 and Asp168 in p38 MAPK).

  • Terminal Aryl Group: Often substituted with electron-withdrawing groups (EWGs) like -CF

    
     or -F to enhance metabolic stability and binding affinity.
    
Visualization: Pharmacophore Logic

SAR_Logic Naphthalene Naphthalene Moiety (Hydrophobic Interaction) Urea Urea Linker (H-Bond Donor/Acceptor) Naphthalene->Urea Rigid Scaffold Target_Kinase Target: Kinase ATP Pocket (VEGFR-2 / p38 MAPK) Naphthalene->Target_Kinase Occupies Specificity Pocket Terminal Terminal Aryl Ring (Electronic Tuning) Urea->Terminal Linker Urea->Target_Kinase H-Bonds with Glu/Asp Target_Gyrase Target: Bacterial DNA Gyrase (Topoisomerase II) Urea->Target_Gyrase Active Site Binding Terminal->Target_Gyrase Halogen Bonding

Caption: Figure 1. Structural logic of naphthalene-urea derivatives showing the functional role of each moiety in target binding.

Part 2: Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition (VEGFR-2 & p38 MAPK)

Naphthalene urea derivatives function primarily as Type II kinase inhibitors . Unlike Type I inhibitors that bind the active conformation, these molecules stabilize the inactive "DFG-out" conformation of the kinase.

  • VEGFR-2 Inhibition: The naphthalene ring occupies the hydrophobic pocket adjacent to the ATP binding site, inhibiting angiogenesis.

  • p38 MAPK Inhibition: Analogous to the clinical candidate BIRB 796, these derivatives block cytokine production (TNF-

    
    , IL-6) by preventing phosphorylation of downstream substrates.
    
Quantitative Data: Comparative Potency

Table 1: IC50 values of select Naphthalene-Urea derivatives vs. Standard Inhibitors against VEGFR-2.

Compound IDR-Group (Terminal)IC50 (VEGFR-2)IC50 (MCF-7 Cell Line)Mechanism Note
NU-05 4-Fluorophenyl37 nM10.56

M
High selectivity index
NU-08 3-CF

-phenyl
42 nM8.20

M
Enhanced lipophilicity
Sorafenib (Standard)20-90 nM4.50

M
Reference Type II Inhibitor
NU-12 Unsubstituted>500 nM>50

M
Loss of distal binding
Antimicrobial: DNA Gyrase Inhibition

Recent studies indicate that naphthalene-1,5-diamine urea derivatives exhibit bactericidal activity against multidrug-resistant (MDR) strains.

  • Mechanism: Competitive inhibition of the ATPase subunit of DNA Gyrase (Topoisomerase II), preventing bacterial DNA supercoiling.

  • Spectrum: Broad-spectrum activity against S. aureus (Gram+) and P. aeruginosa (Gram-).

Visualization: Signaling Pathway Impact

Kinase_Pathway Ligand Growth Factor (VEGF / Stress) Receptor RTK (VEGFR-2) Ligand->Receptor Activation Ras Ras/Raf Receptor->Ras Phosphorylation Inhibitor Naphthalene-Urea Inhibitor Inhibitor->Receptor Blocks ATP Binding (Type II Inhibition) MEK MEK1/2 Ras->MEK ERK ERK/MAPK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Outcome Angiogenesis & Proliferation Nucleus->Outcome Gene Expression

Caption: Figure 2. Mechanism of action showing the interception of the VEGF signaling cascade by naphthalene-urea inhibitors.

Part 3: Experimental Protocols

Protocol A: Synthesis of Naphthalene-Urea Derivatives

Rationale: A one-pot addition reaction is preferred to minimize purification steps and maximize yield.

Materials:

  • 1-Naphthylamine (1.0 eq)

  • Substituted Phenyl Isocyanate (1.1 eq)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Triethylamine (Catalytic, optional)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 1-naphthylamine in 10 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add 1.1 mmol of the appropriate phenyl isocyanate dissolved in 2 mL DCM at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: The urea product typically precipitates. Filter the solid using a Büchner funnel.

  • Purification: Wash the precipitate with cold diethyl ether (

    
    ) to remove unreacted isocyanate. Recrystallize from Ethanol/DMF if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (Look for singlet urea protons at 
    
    
    
    8.5–9.5 ppm).
Protocol B: In Vitro VEGFR-2 Kinase Assay

Rationale: Direct enzymatic inhibition must be quantified using a FRET or ELISA-based method to determine IC50.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • ATP (10

    
    M final concentration).
    
  • Substrate: Poly(Glu,Tyr) 4:1.

  • Detection reagent (e.g., ADP-Glo or phospho-specific antibody).

Workflow:

  • Serial Dilution: Prepare 10-point serial dilutions of the test compound in DMSO (Final DMSO < 1%).

  • Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate for 15 mins at RT.
    
  • Initiation: Add ATP to initiate the reaction. Incubate for 60 mins at

    
    .
    
  • Termination: Add stop solution (EDTA) or detection reagent.

  • Readout: Measure luminescence or fluorescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Part 4: References

  • Novel naphthalene-1,5-diamine containing urea/thiourea derivatives – Promising antimicrobial agents. ACG Publications. [Link][1][2]

  • 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

  • Discovery of the pyrazole-naphthyl urea class of p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Exploratory

Physicochemical Profiling and Pharmacological Evaluation of C20H28N4O2 (Rolofylline): A Technical Guide for Drug Development

As drug development professionals, we often encounter molecules where the boundary between therapeutic efficacy and dose-limiting toxicity is dictated entirely by physicochemical properties. The compound C20H28N4O2 , uni...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we often encounter molecules where the boundary between therapeutic efficacy and dose-limiting toxicity is dictated entirely by physicochemical properties. The compound C20H28N4O2 , universally known in clinical literature as Rolofylline (KW-3902) , serves as a masterclass in this dynamic. Originally engineered as a selective adenosine A1 receptor (A1R) antagonist for the treatment of acute decompensated heart failure (ADHF), Rolofylline was designed to promote diuresis while preserving renal function[1][2].

This technical whitepaper deconstructs Rolofylline from the ground up—analyzing its physical properties, detailing self-validating experimental workflows for its evaluation, and examining the mechanistic causality behind its ultimate clinical attrition.

Physicochemical Profiling and Pharmacokinetic Causality

To understand a molecule's systemic behavior, we must first look at its fundamental quantitative properties. The physical parameters of C20H28N4O2 dictate not only its formulation strategy but its entire pharmacokinetic (PK) and pharmacodynamic (PD) fate in vivo.

Table 1: Quantitative Physicochemical Properties of C20H28N4O2 (Rolofylline)

PropertyValueCausality / Pharmacological Implication
Molecular Formula C20H28N4O2Xanthine-derivative scaffold, providing the core pharmacophore for adenosine receptor recognition.
Molecular Weight 356.47 g/mol Falls well below the 500 Da Lipinski threshold, ensuring favorable membrane permeability and oral bioavailability potential[3].
XLogP3 (Lipophilicity) 4.9Highly lipophilic. Drives extensive plasma protein binding and enables rapid, unhindered crossing of the blood-brain barrier (BBB)[1][4].
Polar Surface Area (PSA) 69.3 ŲA PSA < 90 Ų is optimal for CNS penetration. For a peripherally targeted renal drug, this low PSA is a liability, directly correlating with off-target central nervous system exposure[1][3].
Hydrogen Bond Donors 1Favorable for deep insertion into the hydrophobic GPCR binding pocket without requiring excessive desolvation energy[3].
Hydrogen Bond Acceptors 4Facilitates critical hydrogen bonding with key conserved residues (e.g., Asn254) in the A1R orthosteric site[3].

The Causality of Attrition: The juxtaposition of a high LogP (4.9) and a low PSA (69.3 Ų) created a highly permeable molecule. While the intended target was the afferent arterioles of the kidney, these physical properties guaranteed extensive CNS partitioning. Because endogenous adenosine acts as a central neurodepressant and anticonvulsant via A1R, the unintended CNS accumulation of Rolofylline led to dose-limiting neurotoxicity[4].

Mechanistic Pathway: Adenosine A1 Receptor Antagonism

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Under physiological conditions, the binding of endogenous adenosine induces a conformational change that activates the Gi/o complex, which subsequently inhibits Adenylate Cyclase (AC). This inhibition throttles the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and dampening cellular activity[5][6].

Rolofylline acts as a potent, competitive antagonist at the A1R orthosteric site. By occupying the receptor, it prevents adenosine binding, effectively disinhibiting Adenylate Cyclase. This results in a rapid accumulation of intracellular cAMP. In the renal proximal tubules, this localized cAMP spike inhibits sodium reabsorption, driving potent diuresis[1][5].

A1R_Signaling Rolofylline Rolofylline (KW-3902) [Competitive Antagonist] A1R Adenosine A1 Receptor (GPCR) Rolofylline->A1R Blocks Adenosine Adenosine [Endogenous Agonist] Adenosine->A1R Activates Gi_Protein Gi/o Protein Complex A1R->Gi_Protein Adenylate_Cyclase Adenylate Cyclase (AC) Gi_Protein->Adenylate_Cyclase Inhibits cAMP Intracellular cAMP Levels Adenylate_Cyclase->cAMP Catalyzes ATP to cAMP

Figure 1: Adenosine A1 receptor signaling pathway and competitive antagonism by Rolofylline.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate highly lipophilic GPCR antagonists like Rolofylline, standard assays often fail due to non-specific binding and rapid compound precipitation. As an Application Scientist, I mandate the following self-validating workflows to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium dissociation constant (


) of Rolofylline. We utilize [3H]DPCPX, a highly selective A1R antagonist radioligand, because antagonist-antagonist competition is less sensitive to the G-protein coupling state than agonist-antagonist competition[7][8].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: CHO cells lack endogenous A1 receptors, ensuring the signal is entirely human-A1R specific.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DPCPX, and increasing concentrations of Rolofylline (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validating Controls:

    • Total Binding (B0): Wells containing only radioligand and vehicle (1% DMSO) to establish the maximum signal.

    • Non-Specific Binding (NSB): Wells containing radioligand and 10 µM unlabeled CPA (cyclopentyladenosine). Validation check: NSB must be <10% of B0 for the assay to pass quality control.

  • Incubation: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak the GF/B filters in 0.3% polyethylenimine (PEI) for 1 hour. Because Rolofylline has a LogP of 4.9, it will non-specifically stick to untreated glass fibers, causing false-positive background noise. PEI neutralizes the filter's charge, preventing this artifact.

  • Washing & Detection: Wash filters 3x with ice-cold buffer to remove unbound ligand. Extract into scintillation cocktail and count beta emissions.

  • Data Analysis: Calculate the IC50 using non-linear regression, and convert to

    
     using the Cheng-Prusoff equation.
    

Assay_Workflow Membrane 1. Membrane Prep (CHO-hA1R cells) Incubation 2. Incubation [3H]DPCPX + Rolofylline Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing 4. Wash Step (Ice-cold buffer) Filtration->Washing Detection 5. Scintillation Counting Washing->Detection Analysis 6. Cheng-Prusoff Analysis (Ki) Detection->Analysis

Figure 2: Self-validating high-throughput radioligand binding assay workflow for A1R.

Protocol B: Functional Intracellular cAMP Accumulation Assay (Efficacy)

Binding affinity does not guarantee functional antagonism. This assay validates that Rolofylline effectively blocks adenosine-mediated AC inhibition[5][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed hA1R-CHO cells at 10,000 cells/well in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. If PDE is active, it will rapidly hydrolyze newly synthesized cAMP, collapsing the assay's signal window. IBMX traps the cAMP for measurement.

  • Antagonist Challenge: Add Rolofylline at the calculated

    
     concentration and incubate for 15 minutes.
    
  • Agonist Stimulation: Add 100 nM NECA (a stable adenosine analog) alongside 10 µM Forskolin (a direct AC activator).

  • Lysis and HTRF Detection: Lyse the cells using a detergent buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A high FRET signal indicates low intracellular cAMP (due to tracer competition), validating the functional state of the receptor.

Clinical Translation and Attrition Analysis (The PROTECT Trial)

The transition of Rolofylline from controlled in vitro environments to human clinical trials highlights a critical lesson in drug development. Following promising Phase 2 pilot data that suggested Rolofylline could improve dyspnea and preserve renal function in ADHF patients[9], the drug was advanced to the Phase 3 PROTECT trial (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline)[10][11].

The PROTECT trial enrolled 2,033 patients, administering 30 mg of intravenous Rolofylline daily. The results were a definitive failure:

  • Lack of Efficacy: Rolofylline failed to meet its primary composite endpoint (treatment success, failure, or no change) compared to placebo (odds ratio 0.92, p = 0.35)[10][11].

  • Dose-Limiting Toxicity: Patients in the Rolofylline cohort experienced a statistically significant increase in neurological adverse events, specifically seizures[10][11].

The Scientific Post-Mortem: The clinical failure of C20H28N4O2 can be traced directly back to the physicochemical properties outlined in Section 1. The high lipophilicity (LogP 4.9) allowed the drug to freely cross the blood-brain barrier. In the central nervous system, adenosine acting on A1 receptors serves as a critical endogenous anticonvulsant mechanism, hyperpolarizing neurons and reducing excitatory neurotransmitter release[4][6][12]. By antagonizing central A1 receptors, Rolofylline removed this neuroprotective brake, lowering the seizure threshold[4]. The sponsor ultimately discontinued the clinical development of Rolofylline for heart failure due to this insurmountable therapeutic index limitation[10].

References
  • National Institutes of Health. "Rolofylline | C20H28N4O2 | CID 11948288 - PubChem." nih.gov.[Link]

  • European Bioinformatics Institute. "Compound: ROLOFYLLINE (CHEMBL52333) - ChEMBL." ebi.ac.uk.[Link]

  • American College of Cardiology. "Effects of Rolofylline, a New Adenosine A1 Receptor Antagonist, on Symptoms, Renal Function, and Outcomes in Patients With Acute Heart Failure." acc.org.[Link]

  • American College of Cardiology. "Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline... - PROTECT." acc.org.[Link]

  • Massie, B. M., et al. "Rolofylline, an Adenosine A1−Receptor Antagonist, in Acute Heart Failure." New England Journal of Medicine.[Link]

  • Kara, F. M., et al. "Rolofylline, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist." PMC - NIH.[Link]

  • Circulation: Heart Failure. "Adenosine A1 Receptor Antagonists at a Fork in the Road." ahajournals.org.[Link]

  • Frontiers in Pharmacology. "Small molecule allosteric modulation of the adenosine A1 receptor." frontiersin.org.[Link]

  • PNAS. "Adenosine A1 receptor antagonist rolofylline alleviates axonopathy caused by human Tau ΔK280." pnas.org.[Link]

  • ACS Publications. "Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells." acs.org.[Link]

Sources

Foundational

Introduction: The Power of Low Molecular Weight Gelators

An In-Depth Technical Guide to Bis-Urea Organogelators for Solvent Thickening This guide provides a comprehensive technical overview of bis-urea low molecular weight organogelators (LMOGs), from fundamental principles of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bis-Urea Organogelators for Solvent Thickening

This guide provides a comprehensive technical overview of bis-urea low molecular weight organogelators (LMOGs), from fundamental principles of self-assembly to practical applications in solvent thickening, with a particular focus on their relevance to the pharmaceutical and drug development industries. We will explore the molecular design, synthesis, characterization, and application of these versatile compounds, offering field-proven insights into the causality behind their unique properties.

Gels are semi-solid systems comprising a liquid phase entrapped within a three-dimensional, cross-linked network.[1] While traditionally dominated by high molecular weight polymers, a distinct class of gelling agents known as low molecular weight organogelators (LMOGs) has garnered significant attention.[2] These small molecules, typically with molecular weights below 1000 g/mol , can self-assemble in organic solvents to form extensive fibrous networks, often at very low concentrations (frequently less than 2% w/v).[2]

Among the diverse families of LMOGs, bis-urea compounds are particularly noteworthy for their efficiency, synthetic accessibility, and the robustness of the gels they form.[3] Their ability to gel a wide array of organic solvents, from nonpolar hydrocarbons to polar alcohols, makes them highly versatile for applications ranging from cosmetics to controlled drug delivery.[3][4][5] This guide will elucidate the principles that make bis-urea derivatives such potent thickening agents.

The Mechanism of Gelation: A Symphony of Non-Covalent Forces

The remarkable ability of bis-urea molecules to thicken solvents stems from their hierarchical self-assembly into a three-dimensional network that immobilizes the solvent. This process is not driven by covalent cross-linking but by a cooperative interplay of specific, directional non-covalent interactions.

Core Principles:

  • Hydrogen Bonding: The primary driving force for the self-assembly of bis-urea gelators is the highly directional and cooperative hydrogen bonding between urea moieties.[2][4] Each urea group contains two N-H donors and one C=O acceptor, enabling the formation of a strong, one-dimensional hydrogen-bonded tape or ribbon.[2] This directional assembly is crucial for creating the initial anisotropic, fibrous structures.

  • Van der Waals Interactions & Solvophobic Effects: While hydrogen bonding provides directionality, van der Waals forces between the aliphatic or aromatic components of the gelator molecules contribute significantly to the stability of the assembled fibers.[3] In more polar solvents, solvophobic interactions can also play a role, promoting the aggregation of the less polar parts of the gelator molecules.[6][7]

  • Hierarchical Assembly: Gelation is a multi-step process.[8] First, individual gelator molecules assemble into primary one-dimensional fibers via hydrogen bonding. These primary fibers then bundle or entangle to form a larger, three-dimensional network that permeates the entire volume of the liquid, effectively trapping the solvent molecules within its interstitial spaces and leading to the formation of a solid-like gel.[2][8]

G cluster_0 Molecular Scale cluster_1 Nanoscale Assembly cluster_2 Microscale Network cluster_3 Macroscopic State Molecules Bis-Urea Monomers Fibers 1D Hydrogen-Bonded Fibers Molecules->Fibers Self-Assembly (H-Bonding) Network 3D Entangled Fiber Network Fibers->Network Entanglement & Bundling Gel Organogel (Thickened Solvent) Network->Gel Solvent Entrapment

Caption: Hierarchical self-assembly of bis-urea organogelators.

Molecular Design and Synthesis

The effectiveness of a bis-urea organogelator is intrinsically linked to its molecular structure. Careful design of the central scaffold (linker) and peripheral groups allows for fine-tuning of gelation properties.

Design Principles
  • Scaffold Rigidity: A conformationally constrained linker, such as trans-1,2-diaminocyclohexane, is often preferred.[2][9] This rigid core pre-organizes the two urea groups in a coplanar orientation, which minimizes the entropic penalty of assembly and promotes the formation of highly stable, linear hydrogen-bonded chains.[9] Flexible linkers can adopt conformations that favor intramolecular hydrogen bonding, which is detrimental to the intermolecular aggregation required for gelation.

  • Peripheral Groups: The nature of the groups attached to the urea nitrogen atoms influences solubility and secondary interactions. Long alkyl chains (e.g., dodecyl) enhance van der Waals interactions and are effective in gelling nonpolar solvents.[6] Aromatic groups can introduce π-π stacking as an additional stabilizing interaction.[2]

  • Symmetry and Chirality: The stereochemistry of the scaffold is critical. For instance, with a 1,2-diaminocyclohexane core, the trans isomers are excellent gelators, whereas the cis isomers are often ineffective because they cannot adopt the necessary conformation for linear aggregation.[2] Chirality in the gelator can be expressed at the macroscopic level, leading to the formation of helical fibers.[10]

Representative Synthetic Protocol

The most common method for synthesizing bis-urea compounds is the reaction of a diamine with two equivalents of an isocyanate.[2][11] This reaction is typically high-yielding and proceeds under mild conditions.

Protocol: Synthesis of (R,R)-1,2-bis(3-dodecyl-ureido)cyclohexane

  • Dissolution: Dissolve one equivalent of (1R,2R)-(-)-1,2-diaminocyclohexane in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under a nitrogen atmosphere.

  • Addition: Slowly add two equivalents of dodecyl isocyanate to the stirred solution at room temperature. The addition is often done dropwise to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the formation of a white precipitate as the bis-urea product is usually insoluble in the reaction solvent.[12]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid sequentially with the reaction solvent and then a non-polar solvent like hexane to remove any unreacted isocyanate or other soluble impurities.

  • Drying: Dry the purified white solid product under vacuum to yield the final bis-urea organogelator.

Caption: General workflow for the synthesis of a bis-urea organogelator.

Characterization of Bis-Urea Organogels

A multi-faceted approach is required to fully characterize the properties of an organogel, from its macroscopic mechanical strength to its microscopic network structure.

Thermal Properties: Gel-Sol Transition Temperature (Tgel)

Organogels formed by bis-ureas are typically thermoreversible.[3][13] Upon heating, the non-covalent interactions are disrupted, and the gel melts into a solution (sol). Upon cooling, the network reforms. The temperature of this transition (Tgel) is a key measure of the gel's thermal stability. It can be determined using methods like the dropping ball method or by differential scanning calorimetry (DSC), which reveals endothermic transitions corresponding to the melting of the gel network.[3][13]

Rheological Properties: Quantifying Gel Strength

Rheology provides a quantitative measure of the viscoelastic properties of the gel.[8] For drug development professionals, this is critical for understanding a formulation's stability, spreadability, and performance.

Experimental Protocol: Oscillatory Rheometry

  • Sample Preparation: A hot solution of the organogelator in the chosen solvent is poured into the measuring cell of the rheometer (e.g., a cone-plate or parallel-plate geometry).

  • Gelation: The sample is cooled to the desired temperature (e.g., 20°C) and allowed to form a gel in situ.[8]

  • Strain Sweep: An oscillatory strain-sweep experiment is performed at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). Within the LVR, the gel's structure is not irreversibly damaged by the applied strain.[14]

  • Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVR. This measures the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, as a function of frequency.

A key indicator of a true gel is that the storage modulus (G') is significantly greater than the loss modulus (G'') and is largely independent of frequency across the measured range.[4] This signifies a predominantly elastic, solid-like material.[6][8]

G prep Prepare Hot Solution of Gelator load Load Sample onto Rheometer Plate prep->load cool Cool to Test Temperature (In-situ Gelation) load->cool strain_sweep Determine LVR (Strain Sweep) cool->strain_sweep freq_sweep Measure G' and G'' (Frequency Sweep) strain_sweep->freq_sweep analyze Analyze Data (G' > G'') freq_sweep->analyze

Caption: Experimental workflow for rheological characterization.

Gelator SystemConcentration (mM)SolventStorage Modulus (G')Key FindingReference
trans-1,2-bis(3-dodecylureido)cyclohexane501-Propanol~500 kPaGel strength increases in more polar alcohols.[6]
trans-1,2-bis(3-dodecylureido)cyclohexane501-Octanol< 100 kPaDemonstrates significant solvent effect on gel rigidity.[6]
Amino-acid derived bis-urea5 wt%DMSO/waterVariesGel strength can be modulated by external stimuli like anions.[14][15]

Table 1: Representative Rheological Data for Bis-Urea Organogels.

Spectroscopic Analysis: Probing Molecular Interactions
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the role of hydrogen bonding. In the solution state, the N-H stretching vibration of the urea appears at a higher wavenumber. Upon gelation, the formation of intermolecular hydrogen bonds causes this peak to shift to a lower wavenumber (e.g., from ~3425 cm⁻¹ to ~3275-3330 cm⁻¹), providing direct evidence of the urea groups' involvement in the network.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature ¹H NMR can be used to monitor the gel-sol transition. As the gel melts to a solution, the protons become more mobile, resulting in a narrowing and shifting of the NMR peaks.[16] This technique can provide insights into the dynamics of the gelator molecules during the assembly and disassembly process.

Microscopic Imaging: Visualizing the Network
  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide direct visualization of the gel's supramolecular architecture.[4] Samples are typically prepared by drying the organogel to create a xerogel. The resulting images reveal the entangled, fibrous three-dimensional network responsible for immobilizing the solvent.[6][8] The morphology can vary from long, thin fibers to thicker, bundled structures depending on the gelator and solvent.[4]

Applications in Drug Development

The unique properties of bis-urea organogels make them attractive vehicles for pharmaceutical formulations, particularly in topical and transdermal drug delivery.[1][5][17]

  • Controlled Release: The 3D network of the organogel can physically entrap active pharmaceutical ingredients (APIs), providing a matrix for their sustained and controlled release.[1] The release kinetics can be tuned by modifying the density of the gel network (i.e., the gelator concentration) and the nature of the solvent.

  • Topical Formulations: Organogels can serve as a stable, semi-solid base for creams and ointments.[5] Their solid-like rheological properties prevent the formulation from running after application, ensuring prolonged contact with the skin.[14] The organic solvent phase can enhance the solubility of hydrophobic drugs, which are often challenging to formulate.[17]

  • Enhanced Permeation: Certain organic solvents and gelators used in these systems can act as permeation enhancers, facilitating the transport of drugs across the stratum corneum, the skin's primary barrier.[13] This is particularly valuable for transdermal delivery systems aiming for systemic drug absorption.

The biocompatibility and low toxicity of many constituent components are critical advantages, though careful selection of a pharmaceutically acceptable organic solvent is paramount for any drug delivery application.[5]

Conclusion

Bis-urea organogelators represent a powerful and versatile class of materials for solvent thickening. Their efficacy is rooted in a sophisticated, hierarchical self-assembly process governed by highly directional hydrogen bonding. Through rational molecular design, their properties can be tailored to suit a wide range of solvents and applications. For researchers and drug development professionals, these systems offer a robust platform for creating advanced formulations with controlled rheology, enhanced stability, and novel drug release profiles. The detailed characterization techniques outlined in this guide provide the necessary tools to understand and optimize these complex fluids, paving the way for their integration into next-generation pharmaceutical products.

References

  • BIS-UREA SELF-ASSEMBLY ORGANOGELS - Chemistry | Illinois. (2002, February 21).
  • Brinksma, J., Feringa, B. L., Kellogg, R. M., Vreeker, R., & van Esch, J. H. (2000). Rheology and Thermotropic Properties of Bis-Urea-Based Organogels in Various Primary Alcohols. Langmuir, 16(24), 9249–9255. Retrieved from [Link]

  • Hanabusa, K., Yamada, M., Kimura, M., & Shirai, H. (2005). Solvent/gelator interactions and supramolecular structure of gel fibers in cyclic bis-urea/primary alcohol organogels. PubMed. Retrieved from [Link]

  • Sravan, B., Palanisamy, A., Kamalakar, K., & Karuna, M. S. L. (2015). Studies on organogelation of self assembling bis urea type low molecular weight molecules. Journal of Chemical Sciences, 127(1), 137–146. Retrieved from [Link]

  • Brinksma, J., Feringa, B. L., Kellogg, R. M., Vreeker, R., & van Esch, J. H. (2000). Rheology and thermotropic properties of bis-urea-based organogels in various primary alcohols. University of Groningen Research Portal. Retrieved from [Link]

  • Brinksma, J., Feringa, B. L., Kellogg, R. M., Vreeker, R., & van Esch, J. H. (2018). Rheology and thermotropic properties of bis-urea-based organogels in various primary alcohols. CORE. Retrieved from [Link]

  • van Esch, J. H., De Feyter, S., Kellogg, R. M., De Schryver, F., & Feringa, B. L. (2000). Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lee, H. J., Lee, S. H., & Kim, H. J. (2020). Functional Supramolecular Gels Comprised of Bis-Urea Compounds and Cosmetic Solvents. ChemistrySelect, 5(29), 8933-8938. Retrieved from [Link]

  • Kavuru, P., & Parquette, J. R. (2021). Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. MDPI. Retrieved from [Link]

  • Al-Ameed, T., & Al-Ameed, M. (2022). Advanced Methods for the Characterization of Supramolecular Hydrogels. PMC. Retrieved from [Link]

  • Kavuru, P., & Parquette, J. R. (2021). Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. PMC. Retrieved from [Link]

  • Bouteiller, L., Colombani, O., Lagnel, C., & Lattard, F. (2002). Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent. Institut Laue-Langevin. Retrieved from [Link]

  • Aslam, A., Hashmi, I. A., Ahmed, V., & Ali, F. I. (2013). Synthesis of Supramolecular Organogels Derived from Urea and Bisurea Derivatives of Dehydroabietylamine. Synthetic Communications. Retrieved from [Link]

  • Unknown. (2022). A Review on Organogel and Its Application in Drug Delivery. ResearchGate. Retrieved from [Link]

  • Lee, H. J., Lee, S. H., & Kim, H. J. (2020). Structures of bis-urea compounds that were synthesized. ResearchGate. Retrieved from [Link]

  • Unknown. (2024). Organogels: "GelVolution" in Topical Drug Delivery - Present and Beyond. Bentham Science. Retrieved from [Link]

  • Smith, D. K. (2006). Thermoreversible organogelators, compositions and methods of making thereof. Google Patents.
  • van Esch, J. H., Kellogg, R. M., & Feringa, B. L. (2000). Chiral Recognition in Bis-Urea-Based Aggregates and Organogels through Cooperative Interactions. SciSpace. Retrieved from [Link]

  • Unknown. (n.d.). Applications of organogels in drug delivery. ijrpb. Retrieved from [Link]

  • van Esch, J. H., Schoonbeek, F., de Loos, M., Kooijman, H., Spek, A. L., Sibesma, R. P., & Meijer, E. W. (1999). Cyclic Bis-Urea Compounds as Gelators for Organic Solvents. SciSpace. Retrieved from [Link]

  • Unknown. (2006). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC. Retrieved from [Link]

  • Steed, J. W. (2012). The Design and Application of Bis-Urea Derived Supramolecular Gelators. Durham e-Theses. Retrieved from [Link]

  • Kumar, R., Katare, O. P., & Singh, B. (2024). Technical Considerations, Applications, and Benefits of Organogels in Topical Drug Delivery Systems. PubMed. Retrieved from [Link]

  • Unknown. (2022). Multi-Stimuli-Responsive Organogel Based on Bisthiourea Compounds for The Removal of Selected Organic Dyes. UNIMAS Publisher (UNIPub). Retrieved from [Link]

Sources

Exploratory

Hydrogen Bonding Motifs in Naphthalene Urea Compounds

Executive Summary The structural integration of the urea functionality ( ) with naphthalene scaffolds creates a unique class of supramolecular synthons.[1] These compounds are not merely intermediates; they are functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integration of the urea functionality (


) with naphthalene scaffolds creates a unique class of supramolecular synthons.[1] These compounds are not merely intermediates; they are functional architects in drug design (kinase inhibitors), anion sensing, and soft material engineering (hydrogels).

This guide analyzes the competition and cooperation between the directional hydrogen bonding of the urea unit and the non-directional


-stacking  of the naphthalene core. We explore how these forces dictate crystal packing—specifically the transition between 

-tape
and cyclic rosette motifs—and provide validated protocols for their synthesis and characterization.

Structural Mechanics: The War of Forces

In naphthalene urea systems, the crystal lattice is the battlefield between two dominant intermolecular forces. Understanding this hierarchy is essential for rational design.

The Urea -Tape Motif

The primary driver of assembly is the self-complementary hydrogen bonding of the urea group. In the absence of significant steric hindrance, urea derivatives form 1D


-tapes .
  • Mechanism: The carbonyl oxygen acts as a dual acceptor, while the two N-H protons act as donors.

  • Geometry: This forms a bifurcated hydrogen bond network with an

    
     or 
    
    
    
    graph set notation.[1]
  • Naphthalene Influence: Unlike phenyl rings, the naphthalene moiety introduces a wider steric footprint. This often disrupts the planar tape, forcing the molecules to tilt or twist to accommodate the aromatic bulk, leading to "corrugated" tapes.

Parallel vs. Anti-Parallel Stacking

A critical design parameter is the orientation of the urea dipoles.

  • Anti-Parallel (Standard): Adjacent urea dipoles align in opposite directions to cancel the net dipole moment. This is the thermodynamic minimum for most acyclic ureas.

  • Parallel (The Naphthalene Anomaly): In specific bis-urea naphthalene macrocycles, the rigidity of the naphthalene spacer can force ureas into a parallel alignment . This is rare and often stabilized by solvent bridging (e.g., water or DMSO channels) or specific

    
    -stacking geometries (herringbone vs. bowl-shape).[1]
    
The Anion Binding Cleft

When designed as receptors, naphthalene ureas utilize the chelating motif .

  • Conformation Change: Binding an anion (e.g.,

    
    , 
    
    
    
    ) forces the urea hydrogens into a syn-syn conformation.[1]
  • The "Wall" Effect: The naphthalene group acts as a rigid "wall," providing pre-organization and additional

    
     interactions, which significantly enhances binding affinity compared to flexible aliphatic ureas.
    
Visualization of Assembly Logic

The following diagram illustrates the decision tree for supramolecular assembly in these systems.

G Start Naphthalene Urea Monomer Sterics Steric Bulk / Linker Rigidity Start->Sterics Tape Alpha-Tape (1D) Sterics->Tape Low Steric Hindrance Rosette Cyclic Rosette (0D) Sterics->Rosette High Steric/Macrocycle Stack Pi-Stacked Column Tape->Stack Strong Pi-Pi Interaction Solvent Solvent/Anion Presence Tape->Solvent Parallel Parallel Alignment (Solvent Stabilized) Solvent->Parallel Polar/Bridging Solvent AntiParallel Anti-Parallel Alignment (Dipole Minimized) Solvent->AntiParallel Non-polar Solvent AntiParallel->Stack

Figure 1: Supramolecular assembly logic flow. The interplay between steric bulk and solvent environment dictates the final crystal motif.

Experimental Protocols

Synthesis of N-(naphthalen-2-yl)urea Derivatives

This protocol describes the synthesis of a generic naphthalene urea using the isocyanate route, which is preferred for its high yield and cleanliness.[1]

Reagents:

  • 2-Aminonaphthalene (Solid)[1][2][3]

  • Isocyanate (e.g., Phenyl isocyanate or 3-isocyanatopropyltriethoxysilane for silane hybrids)[1]

  • Solvent: Anhydrous THF or Dichloromethane (DCM)[1]

  • Atmosphere: Nitrogen (

    
    )[1]
    

Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with

    
    .
    
  • Dissolution: Add 2-aminonaphthalene (1.0 eq, e.g., 1.35 g) to the flask. Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

  • Addition: Add the isocyanate (1.1 eq) dropwise over 10 minutes at room temperature (25°C).

    • Note: The reaction is mildly exothermic. No external cooling is usually required unless scaling up >10g.

  • Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (monitor disappearance of amine) or IR (monitor disappearance of isocyanate peak at

    
    ).
    
  • Work-up:

    • If product precipitates: Filter the white solid using a Büchner funnel.[4] Wash with cold Hexane (

      
      ).[1]
      
    • If soluble: Evaporate solvent under reduced pressure. Recrystallize the residue from a DCM/Hexane mixture.

  • Yield: Typical yields are 85–95%.

Crystallization for Motif Analysis

To observe specific motifs, solvent choice is critical.

  • For

    
    -Tapes:  Crystallize from non-polar solvents (Toluene, Benzene) or weak H-bond acceptors (DCM).[1]
    
  • For Solvated/Parallel Structures: Use H-bond donor/acceptor solvents (Methanol, DMSO).[1]

    • Method: Slow evaporation or vapor diffusion (e.g., Hexane diffusing into a DCM solution).

Characterization & Validation

Trustworthy data requires validating the presence of the H-bond network.

TechniqueKey ObservationMechanistic Implication
FT-IR N-H stretch:

Sharp bands indicate ordered H-bonding (

-tape).[1] Broad bands suggest disorder.
FT-IR C=O stretch:

Shift to lower wavenumber (vs. free urea ~1690) confirms H-bond acceptance.[1]
1H NMR Urea NH protons (

8.0-9.5 ppm)
Downfield shift indicates H-bonding.[1] Concentration-dependent shift proves intermolecular association.[1]
XRD

distance:

Primary metric for H-bond strength.[1]
XRD Inter-planar distance:

Confirms

-stacking of naphthalene rings.[1]

Case Study: Anion Sensing

Naphthalene ureas are potent anion sensors.[2] The naphthalene group provides a fluorescent readout, while the urea binds the anion.

Mechanism: Upon binding an anion (like


 or 

), the urea protons form a "pincer."[1] This rigidifies the molecule, often enhancing fluorescence (Chelation Enhanced Fluorescence - CHEF) or quenching it (Photoinduced Electron Transfer - PET), depending on the electronic linkage.

Synthesis Workflow Diagram:

Synthesis Reactants Amine + Isocyanate (THF, N2 atm) Intermediate Reaction Mixture (Stir 2-4h, RT) Reactants->Intermediate Check IR Check (-NCO peak loss) Intermediate->Check Check->Intermediate Incomplete Workup Filtration/Recryst. (DCM/Hexane) Check->Workup Complete Product Pure Naphthalene Urea (>90% Yield) Workup->Product

Figure 2: Validated synthesis workflow for naphthalene urea derivatives.

References

  • Geer, M. F., Smith, M. D., & Shimizu, L. S. (2011). "A Bis-Urea Naphthalene Macrocycle Displaying Two Crystal Structures with Parallel Ureas." CrystEngComm, 13(11), 3665-3669.[5]

  • Khatyr, A., et al. (2026).[2] "Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure." Molbank, 2026(1), M2129.[2]

  • Saha, I., et al. (2022). "Impact of the Hydrogen-Bonding Functional Group on Hydrogelation of Amphiphilic Naphthalene-diimide Derivatives." ACS Applied Bio Materials, 5(11), 5360–5370. [1]

  • Custelcean, R. (2010). "Anion recognition by hydrogen bonding: urea-based receptors."[1][6] Chemical Society Reviews, 39, 3675-3697.

  • BenchChem Protocols. "Synthesis of N-(1-naphthalenyl)urea."

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) from 1,5-naphthalene diisocyanate

An Application Note for the Synthesis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) from 1,5-Naphthalene Diisocyanate Abstract This document provides a comprehensive guide for the synthesis of 3,3'-(1,5-naphthalenedi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) from 1,5-Naphthalene Diisocyanate

Abstract

This document provides a comprehensive guide for the synthesis of 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea), a symmetrical bis-urea compound. The protocol details a robust and efficient method starting from the commercially available precursor, 1,5-naphthalene diisocyanate (NDI). The synthetic pathway involves a nucleophilic addition reaction with diethylamine. This application note is intended for researchers in materials science, polymer chemistry, and drug development, offering a detailed experimental procedure, safety protocols, reaction mechanism insights, and characterization methods.

Introduction and Scientific Background

Bis-urea compounds are a cornerstone of supramolecular chemistry, known for their ability to form well-defined, non-covalent assemblies through hydrogen bonding. The rigid naphthalene core in the target molecule provides a specific geometry and aromatic character, making it a valuable building block for developing novel materials such as organogels, liquid crystals, and functional polymers. The synthesis route described herein is a straightforward and high-yielding nucleophilic addition. The highly reactive isocyanate groups of 1,5-naphthalene diisocyanate serve as electrophilic sites for the nucleophilic attack by the secondary amine, diethylamine. This reaction proceeds readily under mild conditions to form a stable urea linkage.

Reaction Mechanism: Nucleophilic Addition

The formation of the bis-urea derivative proceeds through a well-established nucleophilic addition mechanism. The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isocyanate group (-N=C=O) on the 1,5-naphthalene diisocyanate. This concerted process involves the formation of a nitrogen-carbon bond and the simultaneous shift of electrons from the N=C double bond to the oxygen atom, creating a zwitterionic intermediate. A rapid proton transfer from the nitrogen of the original amine to the oxygen atom yields the stable urea functional group. This reaction occurs at both isocyanate sites on the naphthalene core to yield the final bis-urea product.

Mandatory Safety and Handling Protocols

The synthesis involves hazardous materials that require strict adherence to safety protocols. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling reactive and toxic chemicals.

3.1 Reagent-Specific Hazards:

  • 1,5-Naphthalene Diisocyanate (NDI): This compound is highly toxic and a potent respiratory sensitizer. It is fatal if inhaled and can cause severe skin and eye irritation.[1][2] Inhalation may lead to allergy or asthma-like symptoms, and prolonged exposure can cause respiratory sensitization.[3][4] Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, and impermeable gloves, is mandatory. Respiratory protection may be required for handling the solid powder.[2]

  • Diethylamine: This reagent is a highly flammable, corrosive, and toxic liquid.[5][6] It can cause severe skin burns and eye damage.[7] Vapors are heavier than air and may form explosive mixtures.[5] All sources of ignition must be eliminated, and equipment must be properly grounded to prevent static discharge.[8][9]

3.2 General Handling:

  • Work in a well-ventilated fume hood at all times.

  • Use anhydrous solvents, as isocyanates react with water.[10]

  • Keep all reagents and reaction vessels tightly sealed when not in use.

  • Dispose of chemical waste according to institutional and local regulations.

Experimental Design and Protocol

This section outlines the materials, equipment, and step-by-step procedure for the synthesis.

4.1 Materials and Equipment:

  • 1,5-Naphthalene Diisocyanate (NDI), >98% purity

  • Diethylamine, >99% purity

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

4.2 Reagent and Condition Summary

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
1,5-Naphthalene Diisocyanate210.1910.01.02.10 g
Diethylamine73.1422.02.21.61 g (2.26 mL)
Anhydrous Solvent (DCM)---100 mL
Reaction Condition Value
Temperature0 °C to Room Temp.
Reaction Time2 hours
AtmosphereInert (N₂ or Ar)

4.3 Step-by-Step Synthesis Protocol:

  • Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Dissolution of NDI: In the flask, dissolve 2.10 g (10.0 mmol) of 1,5-naphthalene diisocyanate in 50 mL of anhydrous DCM under a positive pressure of inert gas. Stir the solution until the solid is fully dissolved.

  • Preparation of Amine Solution: In a separate dry flask, prepare a solution of 1.61 g (22.0 mmol) of diethylamine in 50 mL of anhydrous DCM.

  • Nucleophilic Addition: Transfer the diethylamine solution to the dropping funnel. Cool the stirred NDI solution to 0 °C using an ice bath. Add the diethylamine solution dropwise to the NDI solution over a period of 30 minutes. The formation of a white precipitate is expected during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 hours to ensure the reaction goes to completion.

  • Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid three times with 20 mL portions of cold DCM to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified white solid product under high vacuum overnight to remove any residual solvent.

  • Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visual Schematics

Chemical Reaction Pathway

The diagram below illustrates the reaction of one molecule of 1,5-naphthalene diisocyanate with two molecules of diethylamine to yield the target bis-urea product.

Caption: Reaction scheme for the synthesis.

Experimental Workflow

This flowchart provides a visual summary of the key steps in the synthesis protocol.

workflow Setup 1. Assemble & Purge Apparatus (Inert Atmosphere) DissolveNDI 2. Dissolve NDI in Anhydrous DCM Setup->DissolveNDI AddDEA 3. Add Diethylamine Solution (Dropwise at 0 °C) DissolveNDI->AddDEA React 4. Stir at Room Temperature (1.5 hours) AddDEA->React Filter 5. Isolate Product (Vacuum Filtration) React->Filter Wash 6. Wash Solid (Cold DCM) Filter->Wash Dry 7. Dry Product (Under Vacuum) Wash->Dry Characterize 8. Characterize Final Product (Spectroscopy, MP) Dry->Characterize

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

  • Yield: Typically >90%.

  • Appearance: White to off-white solid powder.

  • Melting Point: A sharp melting point is indicative of high purity.

  • FTIR Spectroscopy (ATR, cm⁻¹): The spectrum should show the disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2270 cm⁻¹. Key peaks for the product include a C=O (urea) stretch around 1630-1650 cm⁻¹ and an N-H stretch around 3300-3350 cm⁻¹.

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on the naphthalene core and the ethyl groups of the diethylamine moieties. The N-H proton will appear as a broad singlet.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₂₂H₃₀N₄O₂) should be observed.

References

  • PENTA. (2025). Diethylamine - SAFETY DATA SHEET.
  • Carl Roth. (2025). Safety Data Sheet: diethylamine.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,5-naphthylene diisocyanate.
  • Santa Cruz Biotechnology, Inc. (2025). Safety data sheet: 1,5-Diisocyanatonaphthalene.
  • Loba Chemie. (2024). DIETHYLAMINE AR - Safety Data Sheet.
  • Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Diethylamine.
  • New Jersey Department of Health. DIETHYLAMINE HAZARD SUMMARY.
  • ILO and WHO. (2021). ICSC 0653 - NAPHTHALENE 1,5-DIISOCYANATE.
  • Covestro. (2012). SAFETY DATA SHEET - DESMODUR 15.
  • NOAA. 1,5-NAPHTHALENE DIISOCYANATE - CAMEO Chemicals.

Sources

Application

Application Note: Advanced HPLC Separation Strategies Utilizing Naphthalene Bis-Urea Stationary Phases

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview The development of novel stationary phases is d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

The development of novel stationary phases is driven by the need to resolve increasingly complex mixtures in pharmaceutical and metabolomic workflows. Naphthalene bis-urea functionalized silica represents a breakthrough in mixed-mode and chiral chromatography. By combining the robust hydrogen-bonding capabilities of bidentate urea groups with the shape-selective, electron-rich


-system of a naphthalene core, this stationary phase offers unparalleled versatility.
The Causality of Separation: Why Naphthalene Bis-Urea?
  • Hydrophilic Interaction Liquid Chromatography (HILIC): The bis-urea motif acts as a powerful hydrogen-bond donor and acceptor. In highly organic mobile phases, these bidentate urea functions immobilize a tightly bound water layer on the silica surface. This creates a highly stable partitioning environment for polar compounds (e.g., sugars, polyols, nucleobases) while exhibiting exceptional hydrolytic stability across diverse pH ranges [1].

  • Chiral and Shape Recognition: The curved bis-naphthalene scaffold creates a pre-organized, supramolecular "cleft" or tweezer-like structure [2]. When analyzing aromatic enantiomers, the naphthalene core engages in

    
     and 
    
    
    
    stacking, while the adjacent urea groups provide cooperative, directional hydrogen bonding. This three-point interaction model is the fundamental driver for enantiomeric discrimination.
  • Suppression of Anomer Splitting: A historical challenge in the HILIC analysis of reducing sugars is

    
     anomer peak splitting. The unique hydrogen-bonding kinetics of the bis-urea phase facilitate rapid mutarotation on the column, yielding single, sharp peaks under mild chromatographic conditions without the need for aggressive alkaline mobile phases or high temperatures [1].
    
Mechanistic Pathway

G A Analyte Mixture (Polar or Chiral) B Naphthalene Bis-Urea Stationary Phase A->B C Bis-Urea Motif (H-Bond Donor/Acceptor) B->C D Naphthalene Core (π-π Stacking & Steric Cleft) B->D E HILIC Mode Polar Analytes (Sugars, Polyols) C->E Hydration Layer (High Organic) F Chiral/Mixed Mode Aromatic Enantiomers C->F Cooperative H-Bonding D->F π-π Stacking

Mechanistic pathway of analyte retention on naphthalene bis-urea stationary phases.

Application Data & Performance Summary

To guide method development, the following table synthesizes the typical chromatographic performance of naphthalene bis-urea columns across different analyte classes. The data highlights the phase's adaptability from HILIC to Polar Organic modes [3].

Analyte ClassSeparation ModeTypical Mobile PhasePrimary InteractionSelectivity (

) / Efficiency
Complex Sugars (e.g., Maltose, Sucrose) HILIC80:20 ACN : 10 mM NH₄OAc (pH 5.5)Hydrogen PartitioningHigh efficiency; No anomer splitting
Hydroxybenzoic Acids HILIC / Mixed90:10 ACN : 20 mM Formate bufferH-Bonding +

Baseline resolution of structural isomers
Aromatic Pharmaceuticals (e.g., Propranolol) Polar Organic (Chiral)100% MeOH + 0.1% TEA + 0.1% TFA

Stacking + Steric Fit

> 1.25 (Enantiomeric resolution)
Nucleobases HILIC85:15 ACN : H₂ODipole-Dipole + H-BondingSharp peak symmetry (As < 1.1)

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying scientific rationale to empower analysts during method optimization and troubleshooting.

Protocol A: HILIC Separation of Complex Oligosaccharides

Objective: Achieve baseline separation of mono- and disaccharides without


 anomeric splitting [1].

Materials:

  • Column: Naphthalene bis-urea bonded silica (e.g., 150 mm × 4.6 mm, 3 µm or 2.5 µm particles) [3].

  • Mobile Phase A: LC-MS grade Acetonitrile (ACN).

  • Mobile Phase B: 100 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.5 with glacial acetic acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the working mobile phase by mixing 80% Mobile Phase A and 20% Mobile Phase B (final buffer concentration = 20 mM).

    • Causality: A minimum of 3-5% water is strictly required in HILIC to establish the immobilized hydration layer on the bis-urea groups. The 20 mM buffer controls the ionization state of residual silanols, preventing secondary electrostatic interactions that cause peak tailing.

  • Column Equilibration: Flush the column with the working mobile phase at 1.0 mL/min for at least 40 column volumes (CV).

    • Validation Check: Monitor the baseline at 210 nm and the system backpressure. Equilibration is complete only when the baseline drift is < 0.1 mAU/min and pressure fluctuations are < 1%. HILIC phases require longer equilibration than Reversed-Phase (RP) columns due to the slow kinetics of water layer formation.

  • Sample Preparation: Dissolve sugar standards in 50:50 ACN:H₂O to a concentration of 1 mg/mL.

    • Causality: Injecting samples in 100% water disrupts the local hydration layer at the column head, leading to severe peak distortion. Matching the sample diluent to the mobile phase (or higher organic content) focuses the analyte band.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Temperature: 30°C. (Elevated temperatures are unnecessary here because the bis-urea phase inherently suppresses anomer splitting [1]).

    • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).

Protocol B: Chiral Resolution of Aromatic Enantiomers

Objective: Resolve racemic mixtures of aromatic drugs utilizing the chiral cleft of the bis-naphthalene core [2].

Materials:

  • Column: Naphthalene bis-urea bonded silica.

  • Mobile Phase: 100% Methanol (Polar Organic Mode) containing 0.1% Triethylamine (TEA) and 0.1% Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of TEA and 1.0 mL of TFA to 1.0 L of Methanol. Sonicate to degas.

    • Causality: In Polar Organic Mode, the bulk solvent (Methanol) disrupts standard hydrophobic interactions, forcing the analytes to interact specifically via

      
       stacking with the naphthalene core and hydrogen bonding with the urea [2]. TEA and TFA act as competing basic and acidic additives to ensure rapid association/dissociation kinetics, sharpening the peaks.
      
  • Column Equilibration: Purge the column with the methanolic mobile phase at 0.8 mL/min for 20 CV.

  • Sample Preparation: Dissolve the racemic analyte in 100% Methanol at 0.5 mg/mL.

  • Chromatographic Run:

    • Flow rate: 0.8 mL/min.

    • Temperature: 20°C.

    • Causality: Lower temperatures generally increase the residence time in the chiral cleft, enhancing the

      
       (difference in free energy of binding) between the two enantiomers, thereby increasing selectivity (
      
      
      
      ).
    • Detection: UV at 254 nm.

  • Validation Check: Calculate the resolution (

    
    ). If 
    
    
    
    , lower the temperature to 15°C or add 5% Acetonitrile to alter the hydrogen-bonding network dynamics.

References

  • Design and evaluation of hydrolytically stable bidentate urea-type stationary phases for hydrophilic interaction chromatography.PubMed (NIH).
  • A phase-selective, bis-urea organogelator with a curved bis-naphthalene core.RHHZ.
  • Separation of Complex Sugar Mixtures on a Hydrolytically Stable Bidentate Urea-type Stationary Phase for Hydrophilic Interaction near ultra high performance liquid chromatography.ResearchGate.
Method

Application Note: Precision Purification of 1,5-bis(3,3-diethylureido)naphthalene

Executive Summary This guide details the purification protocols for 1,5-bis(3,3-diethylureido)naphthalene (CAS: 41915-94-0), a critical building block in supramolecular chemistry and anion receptor research. Unlike simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for 1,5-bis(3,3-diethylureido)naphthalene (CAS: 41915-94-0), a critical building block in supramolecular chemistry and anion receptor research. Unlike simple naphthalene derivatives, this compound features a rigid aromatic core flanked by two urea moieties terminated with diethyl groups. This structural duality—hydrophobic core versus hydrogen-bonding urea linkers—creates a unique solubility profile that challenges standard purification methods.

High-purity isolation (>99%) is essential for this compound's application in anion sensing and crystal engineering, where even minor impurities (e.g., mono-urea byproducts or residual amines) can disrupt host-guest binding constants (


).

Physicochemical Profile & Solubility Logic

To design an effective recrystallization protocol, one must understand the intermolecular forces at play:

  • Naphthalene Core: Provides strong

    
    -
    
    
    
    stacking interactions, driving aggregation and low solubility in polar protic solvents like cold water.
  • Urea Linkages (-NH-CO-N-): The internal N-H protons are strong hydrogen bond donors, while the carbonyl oxygen is an acceptor. This promotes self-association (dimerization or tape formation) in non-polar media.

  • Diethyl Termini (-N(Et)₂): Crucially, the terminal nitrogen is fully substituted. Unlike mono-substituted ureas (which have a terminal -NH), this molecule lacks a terminal H-bond donor. This increases solubility in organic solvents (e.g., dichloromethane, toluene) compared to its un-substituted analogs, as the H-bond network is less extensive.

Solubility Matrix:

  • High Solubility: Dichloromethane (DCM), Chloroform, DMSO, DMF.

  • Temperature-Dependent Solubility: Toluene, Ethanol, Acetonitrile.

  • Insoluble (Anti-Solvents): Hexane, Diethyl Ether, Cold Water.

Recommended Purification Protocols

Protocol A: Thermal Recrystallization from Toluene (Primary Method)

Rationale: Synthesis of this compound is often performed in toluene, where the product precipitates in high yield (approx. 98%) [1]. This indicates a steep solubility curve: sparingly soluble at room temperature (RT) but soluble at reflux. This "Goldilocks" behavior makes toluene the ideal single-solvent system for purification.

Reagents:

  • Crude 1,5-bis(3,3-diethylureido)naphthalene[1]

  • Toluene (HPLC Grade)[2]

  • Hexane (for washing)[3]

Step-by-Step Procedure:

  • Slurry Preparation: Place 5.0 g of crude solid in a 250 mL round-bottom flask (RBF). Add 80 mL of Toluene.

  • Dissolution: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (

    
    ) using an oil bath.
    
    • Observation: The solid should dissolve completely. If undissolved particles remain after 10 minutes of reflux, add more toluene in 5 mL increments.

    • Critical Check: If black specks or non-dissolving material persist (likely inorganic salts or polymerized byproducts), perform a hot filtration through a pre-warmed glass frit or fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to RT on a cork ring. Do not place directly in an ice bath; rapid cooling traps impurities.

    • Crystal Growth:[4] Needle-like crystals should begin to form around

      
      .
      
  • Final Crystallization: Once at RT, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with

    
     of cold Toluene, followed by 
    
    
    
    of Hexane to remove residual high-boiling solvent.
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Solvent/Anti-Solvent Precipitation (High Purity Alternative)

Rationale: If thermal recrystallization fails to remove specific polar impurities, this method uses polarity contrast. The compound dissolves in a polar aprotic solvent (DCM) and is forced out by a non-polar hydrocarbon (Hexane).

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 g of crude product in the minimum amount of Dichloromethane (DCM) (approx. 15-20 mL) at room temperature.

  • Filtration: Filter the solution through a

    
     PTFE syringe filter to remove insoluble particulates.
    
  • Precipitation: While stirring rapidly, slowly add Hexane dropwise.

    • Endpoint: Stop adding Hexane when a persistent cloudiness (turbidity) appears.

  • Crystallization: Add a few drops of DCM to clear the solution, then cover the flask loosely with foil (perforated). Allow the DCM to evaporate slowly in a fume hood over 24 hours. The product will crystallize as the solvent composition shifts towards Hexane.

  • Collection: Filter the resulting solids and wash with pure Hexane.

Visualized Workflows

Figure 1: Solubility Equilibrium & Solvent Selection

This diagram illustrates the thermodynamic logic behind selecting Toluene over other solvents.

SolubilityLogic Compound 1,5-bis(3,3-diethylureido) naphthalene Solvent_Polar Polar Aprotic (DMSO, DMF) Compound->Solvent_Polar H-Bonding Solvent_NonPolar Non-Polar (Hexane, Ether) Compound->Solvent_NonPolar Pi-Stacking Mismatch Solvent_Ideal Aromatic/Mod. Polar (Toluene, DCM) Compound->Solvent_Ideal Balanced Interaction Result_Soluble High Solubility (Hard to Crystallize) Solvent_Polar->Result_Soluble Result_Insoluble Insoluble (Precipitates Immediately) Solvent_NonPolar->Result_Insoluble Result_Recryst Temp-Dependent Solubility (Ideal for Recryst) Solvent_Ideal->Result_Recryst

Caption: Selection matrix showing Toluene as the optimal solvent due to its temperature-dependent solubility profile.

Figure 2: Thermal Recrystallization Workflow

A step-by-step visualization of Protocol A.

RecrystWorkflow Start Crude Material (Solid) Slurry Slurry in Toluene (RT) Start->Slurry Heat Heat to Reflux (110°C) Slurry->Heat Check Dissolved? Heat->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot No (Solids remain) Cool Slow Cooling (RT -> 0°C) Check->Cool Yes (Clear solution) FilterHot->Cool FilterCold Vacuum Filtration Cool->FilterCold Wash Wash: 1. Cold Toluene 2. Hexane FilterCold->Wash Dry Vacuum Dry (60°C) Wash->Dry

Caption: Operational workflow for the thermal recrystallization of 1,5-bis(3,3-diethylureido)naphthalene from Toluene.

Quality Control & Characterization

After purification, verify the compound identity and purity using the following metrics:

ParameterExpected Value/ObservationMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp range (e.g.,

)*
Capillary MP

H NMR

(Naph),

(q,

),

(t,

)
DMSO-

or

Solubility Check Soluble in DMSO; Insoluble in WaterQualitative

*Note: Melting points for urea derivatives can vary based on crystal polymorphs. Compare with specific batch synthesis data.

References

  • LookChem. (n.d.). CAS No. 3173-72-6, 1,5-Naphthalene diisocyanate Suppliers. (See reaction conditions for 1,5-bis(3,3-diethylureido)naphthalene: "In toluene, 98%"). Retrieved October 24, 2025, from [Link]

  • Molaid. (n.d.). 1,5-bis(3,3-diethylureido)naphthalene - CAS 41915-94-0. Retrieved October 24, 2025, from [Link]

  • NIST. (2015).[5] Naphthalene Solubility in Organic Solvents. IUPAC-NIST Solubility Database.[5] Retrieved October 24, 2025, from [Link]

Sources

Application

Preparation of thixotropic hydrogels with urea derivatives

Application Note: Preparation and Characterization of Thixotropic Supramolecular Hydrogels Using Bis-Urea Derivatives Executive Summary The development of injectable hydrogels has revolutionized tissue engineering, regen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Thixotropic Supramolecular Hydrogels Using Bis-Urea Derivatives

Executive Summary

The development of injectable hydrogels has revolutionized tissue engineering, regenerative medicine (TERM), and localized drug delivery. Among the most promising materials are Low Molecular Weight Gelators (LMWGs) based on bis-urea derivatives. Unlike traditional polymeric hydrogels that rely on covalent crosslinking, bis-urea hydrogels self-assemble through dynamic non-covalent interactions[1]. This unique architecture endows them with exceptional thixotropy—the ability to undergo a reversible gel-to-sol transition under shear stress (shear-thinning) and rapidly recover their gel state upon resting (self-healing)[2]. This application note details the mechanistic principles, synthesis, and rheological validation of bis-urea thixotropic hydrogels.

Mechanistic Insights: The Causality of Self-Assembly and Thixotropy

To successfully formulate and manipulate these hydrogels, it is critical to understand the molecular forces driving their behavior:

  • The Bis-Urea Motif (Hydrogen Bonding): The urea functional group is a highly efficient hydrogen bond donor and acceptor. In aqueous media, bis-urea molecules spontaneously align to form robust, bidentate hydrogen-bonding networks known as

    
    -tape motifs[2].
    
  • Hydrophobic Collapse and

    
     Stacking:  When the urea groups are flanked by hydrophobic spacers (e.g., m-xylylene) and aromatic terminal groups (e.g., pyridyl rings), the molecules undergo hydrophobic collapse in water. The aromatic rings engage in 
    
    
    
    stacking, which synergizes with the hydrogen bonds to drive the unidirectional growth of supramolecular nanofibers[3].
  • The Mechanism of Thixotropy: The macroscopic gel is formed by the 3D entanglement of these nanofibers[4]. Because the network is held together by dynamic non-covalent bonds rather than permanent covalent links, applying mechanical shear stress (such as passing the gel through a syringe needle) temporarily disrupts the entanglement and breaks the hydrogen bonds. This causes the material to flow like a liquid (sol state). Once the shear stress is removed, the thermodynamic drive for hydrogen bonding and hydrophobic shielding forces the network to rapidly re-establish, restoring the solid gel state[1].

Materials & Reagents

  • 1,3-bis(isocyanatomethyl)benzene (m-xylylene diisocyanate)

  • Pyridin-3-ylmethanamine (3-picolylamine)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous media (Deionized water, Phosphate-Buffered Saline (PBS), or DMEM cell culture medium)

  • Probe sonicator and rheometer (with parallel-plate geometry)

Experimental Protocols

Protocol A: Synthesis of the Bis-Urea Gelator (meta-C)

Note: This synthesis utilizes 3-picolylamine. The meta-substitution of the pyridyl nitrogen prevents steric hindrance that would otherwise inhibit urea


-tape formation, allowing spontaneous gelation without the need for metal ion triggers[5].
  • Reaction Setup: Charge a flame-dried two-neck flask with 20 mL of anhydrous DCM and 1.0 g (5.31 mmol) of m-xylylene diisocyanate under a continuous nitrogen atmosphere.

  • Monomer Addition: While stirring vigorously, add 1.149 g (10.63 mmol) of 3-picolylamine dropwise to the flask.

  • Polymerization: Allow the mixture to stir for 1 hour at room temperature. The reaction is highly efficient, and a precipitate will rapidly form.

  • Purification: Filter the resulting white precipitate, wash extensively with excess DCM to remove any unreacted starting materials, and dry under a vacuum overnight. The product (1,1'-(1,3-phenylenebis(methylene))bis(3-(pyridin-3-ylmethyl)urea)) is typically obtained in quantitative yield[5].

Protocol B: Preparation of the Thixotropic Hydrogel via Ultrasonication

Note: Heating dissolves the gelator by breaking H-bonds, while cooling induces supersaturation. Ultrasonication provides localized acoustic cavitation, preventing macroscopic precipitation and ensuring uniform nucleation of the supramolecular nanofibers[6].

  • Dispersion: Weigh 8.0 mg of the synthesized bis-urea gelator into a sterile, screw-capped glass vial to target a 0.8 wt% final hydrogel concentration.

  • Solvation: Add 1.0 mL of the desired aqueous medium (e.g., PBS or DMEM). Briefly sonicate the vial in a bath sonicator for 30 seconds to disperse the hydrophobic powder.

  • Thermal Dissolution: Transfer the vial to a heating block set to 100 °C. Heat until the gelator is completely dissolved, resulting in a clear, supersaturated solution[5].

  • Acoustic Cavitation: Immediately remove the vial from the heat. Immerse an ultrasonic probe directly into the hot solution and apply continuous ultrasonication (e.g., 20 kHz, 30% amplitude) while the mixture cools to room temperature.

  • Network Maturation: Remove the probe and allow the hydrogel to rest undisturbed for 30 minutes to ensure complete 3D network entanglement.

Protocol C: Rheological Validation of Thixotropy (Self-Healing)

A self-validating protocol to quantify the structural recovery of the hydrogel post-injection[4][7].

  • Baseline Measurement: Load the hydrogel onto a rheometer equipped with a 20 mm parallel-plate geometry. Perform a strain sweep (0.1% to 100% strain at 1 Hz) to identify the linear viscoelastic region (LVR) and the yield point (where Loss Modulus

    
     surpasses Storage Modulus 
    
    
    
    ).
  • Thixotropic Loop (Step-Strain):

    • Step 1 (Resting): Apply a low strain (1%, within the LVR) for 2 minutes. Record the baseline

      
      .
      
    • Step 2 (Destruction): Apply a high destructive strain (100%, well above the yield point) for 1 minute to simulate syringe injection. Observe the inversion of moduli (

      
      ), confirming the gel-to-sol transition.
      
    • Step 3 (Recovery): Instantly return the strain to 1% and monitor the recovery of

      
       over 5 minutes.
      
  • Validation: Calculate the recovery percentage. A successful bis-urea thixotropic hydrogel will recover >85% of its initial

    
     within 60 seconds.
    

Quantitative Data Presentation

Table 1: Typical Rheological and Gelation Parameters for Bis-Urea Hydrogels

ParameterTypical Value / ObservationMechanistic Significance
Critical Gelation Concentration (CGC) 0.3 - 1.0 wt%Indicates high efficiency of the bidentate hydrogen-bonding network.
Sol-Gel Transition Temp (

)
60 - 80 °CReflects the thermal reversibility of non-covalent interactions.
Storage Modulus (

) at 1% Strain

-

Pa
Demonstrates the solid-like elasticity of the entangled nanofiber matrix.
Thixotropic Recovery Time < 1 minuteProves rapid re-establishment of hydrogen bonds post-shear (self-healing).

Visualizing the Sol-Gel Transition

G Monomer Bis-Urea Monomers (Aqueous Solution) Assembly Non-Covalent Self-Assembly (H-bonds, π-π stacking) Monomer->Assembly Heating (100°C) & Ultrasonication Nanofibers Supramolecular Nanofibers Assembly->Nanofibers Cooling Gel Thixotropic Hydrogel (Gel State) Nanofibers->Gel 3D Entanglement Sol Disrupted Network (Sol State) Gel->Sol High Shear Stress (e.g., Injection) Sol->Gel Shear Removal (Self-Healing)

Fig 1: Sol-gel transition pathway demonstrating the thixotropic behavior of bis-urea hydrogels.

References

  • Rutgeerts, L. A. J., et al. (2019). "Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels." Chemical Communications.[Link]

  • Ramin, M. A., et al. (2017). "Low molecular weight hydrogels derived from urea based-bolaamphiphiles as new injectable biomaterials." Biomaterials.[Link]

  • Liu, K., & Steed, J. W. (2013). "Triggered formation of thixotropic hydrogels by balancing competitive supramolecular synthons." Soft Matter.[Link]

  • Hielscher Ultrasonics. "Advantageous Hydrogel Production via Ultrasonication." Hielscher.[Link]

  • Mohammadinezhada, et al. (2018). "Hofmeister Anion-Induced Tunable Rheology of Self-Healing Supramolecular Hydrogels." Journal of Materials Chemistry. [Link]

Sources

Method

NMR characterization of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Application Note: Structural Elucidation & Conformational Analysis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) Introduction & Scope This application note details the protocol for the Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation & Conformational Analysis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Introduction & Scope

This application note details the protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) . This compound belongs to a class of bis-urea derivatives often utilized in supramolecular chemistry for their ability to form self-assembled hydrogen-bonded networks and as potential pharmacological pharmacophores (e.g., suramin analogues).

Compound Profile:

  • IUPAC Name: 3,3'-(naphthalene-1,5-diyl)bis(1,1-diethylurea)

  • Molecular Formula: C₂₀H₂₈N₄O₂

  • Key Structural Features: Rigid 1,5-disubstituted naphthalene core; two flexible diethylurea arms.

  • Symmetry: High symmetry (

    
     or 
    
    
    
    ), resulting in a simplified NMR spectrum where equivalent halves of the molecule produce identical signals.

Experimental Design & Strategy

The characterization of urea derivatives presents specific challenges due to restricted rotation around the C-N amide-like bond and strong intermolecular hydrogen bonding .

Solvent Selection Strategy
  • Primary Solvent (DMSO-d₆): Recommended. The high dielectric constant and hydrogen-bond accepting nature of Dimethyl Sulfoxide-d₆ disrupt intermolecular aggregation (stacking), yielding sharper peaks and distinct NH signals.

  • Secondary Solvent (CDCl₃): Not recommended for primary assignment. Bis-ureas often exhibit poor solubility or severe line broadening in chloroform due to aggregation.

Concentration Parameters
  • Optimal Concentration: 5–10 mg in 600 µL solvent.

  • Warning: High concentrations (>20 mg/mL) may induce dimerization, causing chemical shift perturbations, particularly in the NH region.

Detailed Protocols

Protocol A: Sample Preparation
  • Objective: Eliminate water interference and prevent aggregation.

  • Steps:

    • Drying: Dry the solid compound in a vacuum desiccator over

      
       for 4 hours to remove lattice water.
      
    • Solvation: Weigh 5.0 mg of the analyte into a clean vial. Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Homogenization: Sonicate for 60 seconds. If the solution is cloudy, gently heat to 40°C. Do not filter unless absolutely necessary to avoid concentration changes.

    • Transfer: Transfer to a 5mm high-precision NMR tube.

Protocol B: Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standard).[1] Note: If ethyl signals appear broad, elevate T to 323 K to reach the fast-exchange limit.

  • Pulse Sequences:

    • 1H: 30° pulse, 2.0s relaxation delay (

      
      ), 64 scans.
      
    • 13C: Proton-decoupled, 2.0s

      
      , 1024 scans.
      
    • COSY: Gradient-selected, magnitude mode.

    • HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).

Data Analysis & Interpretation

Predicted 1H NMR Assignment (DMSO-d₆)

Due to the symmetry of the 1,5-naphthalene core, the spectrum displays half the expected number of protons. The naphthalene ring protons typically form an AMX or ABC spin system depending on field strength.

MoietyPositionTypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)
Urea NHSinglet8.60 – 8.90br s2H-
Core Naph-H2/H6Aromatic7.90 – 8.05Doublet (d)2H

Core Naph-H4/H8Aromatic7.50 – 7.65Doublet (d)2H

Core Naph-H3/H7Aromatic7.40 – 7.55Triplet (t)*2H

Linker

Aliphatic3.30 – 3.45Quartet (q)8H

Terminus

Aliphatic1.10 – 1.20Triplet (t)12H

*Note: H3/H7 often appears as a pseudo-triplet (dd) due to coupling with both H2 and H4.

13C NMR Assignment
Carbon TypeShift (δ ppm)Assignment Note
C=O 154.0 – 156.0Urea Carbonyl (Deshielded)
Ar-C 135.0 – 136.0Quaternary C1/C5 (attached to N)
Ar-C 128.0 – 130.0Quaternary C9/C10 (Bridgehead)
Ar-CH 125.0 – 127.0Methine Carbons (C2, C3, C4)
Aliphatic 40.0 – 42.0

(Under DMSO solvent peak)
Aliphatic 13.0 – 14.5

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry and conformation of the molecule.

NMR_Workflow Sample Sample: 3,3'-(1,5-Naph)bis(urea) Solvent Solvent: DMSO-d6 (Disrupts Aggregation) Sample->Solvent H1_NMR 1H NMR (1D) Check Symmetry Solvent->H1_NMR C13_NMR 13C NMR (1D) Carbonyl Verification H1_NMR->C13_NMR Integration OK? COSY COSY (2D) Naph Ring Connectivity H1_NMR->COSY Overlap? HSQC HSQC (2D) 1H-13C Correlation C13_NMR->HSQC Report Final Structure Validation COSY->Report HSQC->Report

Figure 1: Step-by-step NMR characterization workflow ensuring structural integrity.

Expert Insights: Troubleshooting & Causality

Issue: "Missing" or Broad NH Peak

  • Cause: Proton exchange with trace water in the solvent or rapid quadrupolar relaxation from the adjacent Nitrogen-14 nucleus.

  • Solution: Ensure DMSO-d₆ is from a fresh ampoule. If the peak is still broad, cool the sample to 273 K to slow the exchange rate.

Issue: Doubling of Ethyl Peaks

  • Cause: Restricted rotation around the

    
     bond. The diethylamino group has partial double-bond character, making the two ethyl groups non-equivalent (cis/trans relative to oxygen).
    
  • Solution: Perform Variable Temperature (VT) NMR. Heating to 323–333 K usually coalesces these signals into a single sharp set.

Structural Logic (NOE): To confirm the 1,5-substitution (vs 1,8 or 2,6), perform a 1D NOE difference experiment irradiating the NH signal.

  • 1,5-Isomer: NOE observed to ortho ring proton (H2) only.

  • 1,8-Isomer: NOE observed to ortho proton AND potentially the NH of the other ring (spatial proximity).

References

  • Venkatramana, L. et al. (2021). "Novel naphthalene-1,5-diamine containing urea/thiourea derivatives – Promising antimicrobial agents." Organic Communications, 14(4), 338-348. (Provides analogous 1H/13C data for 1,5-naphthalene bis-ureas).

  • Abraham, R. J. et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] (Authoritative guide on solvent effects for ureas/amides).

  • Gottlieb, H. E. et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent residual referencing).[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Executive Summary & Chemical Context[1][2] Why is this difficult? 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) presents a "perfect storm" for solubility challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2]

Why is this difficult? 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) presents a "perfect storm" for solubility challenges. Its rigid 1,5-naphthalene core promotes strong


-

stacking, while the bis-urea moieties facilitate extensive intermolecular hydrogen bonding. In isolation, these forces create a stable crystal lattice that resists solvation, even in polar aprotic solvents like DMSO.

The Solution Strategy To achieve thermodynamic solubility, we must energetically disrupt two forces:

  • Lattice Energy: Overcome by thermal input (Heat).

  • Hydrogen Bond Networks: Disrupted by chaotropic additives (Lithium salts) or mechanical shear (Sonication).

Diagnostic Checklist (Pre-Solubilization)

Before proceeding with the protocols, verify the following parameters to ensure reproducibility.

ParameterRequirementReason
DMSO Grade Anhydrous (≥99.9%)Water acts as an anti-solvent for this hydrophobic core, promoting precipitation.
Compound Purity ≥98%Impurities can act as nucleation sites for re-precipitation.
Storage Desiccated, -20°CMoisture absorption leads to hydrate formation, which is significantly harder to dissolve.
Vial Type Glass (Borosilicate)Avoid plastics that may leach plasticizers under heating/DMSO exposure.

Step-by-Step Solubilization Protocols

Protocol A: The "Heat-Cycle" Method (Standard)

Use this for concentrations < 10 mM.

  • Weighing: Weigh the required amount of compound into a glass scintillation vial.

  • Solvent Addition: Add anhydrous DMSO to achieve 80% of the final volume.

  • Vortexing: Vortex at high speed for 60 seconds to disperse the powder.

  • Thermal Treatment:

    • Place the vial in a water bath or heating block set to 50°C .

    • Incubate for 10–15 minutes.

    • Note: Do not exceed 70°C to prevent DMSO decomposition or compound degradation.

  • Sonication: While warm, sonicate in a bath sonicator (35–40 kHz) for 10 minutes.

  • Equilibration: Allow the solution to cool to room temperature (RT). If precipitate forms, proceed to Protocol B.

Protocol B: The "Chaotropic Salt" Method (Advanced)

Use this for concentrations > 10 mM or stubborn batches. This method utilizes Lithium Chloride (LiCl) to disrupt urea hydrogen bonding.

Mechanism: Lithium ions (


) coordinate with the carbonyl oxygens of the urea group, effectively breaking the intermolecular H-bonds that hold the crystal lattice together [1, 2].
  • Prepare Solvent Vehicle:

    • Prepare a 5% (w/v) solution of LiCl (Lithium Chloride) in anhydrous DMSO.

    • Tip: LiCl dissolves slowly; heat to 60°C to speed up preparation of this stock solvent.

  • Solvation: Add the LiCl-DMSO vehicle to your compound.

  • Agitation: Vortex for 30 seconds.

  • Heat & Sonicate: Heat to 50°C for 10 minutes, followed by 5 minutes of sonication.

  • Result: The solution should remain clear upon cooling due to the stabilization of the urea dipoles by lithium ions.

Troubleshooting Workflow

SolubilizationWorkflow Start Start: Solid Compound CheckWater Check DMSO Water Content (Must be <0.1%) Start->CheckWater StandardDissolve Protocol A: Heat (50°C) + Sonicate CheckWater->StandardDissolve IsClear Is Solution Clear? StandardDissolve->IsClear Success Ready for Assay IsClear->Success Yes Precipitates Precipitates on Cooling? IsClear->Precipitates No ProtocolB Protocol B: Use 5% LiCl in DMSO Precipitates->ProtocolB Yes IsClearB Is Solution Clear? ProtocolB->IsClearB IsClearB->Success Yes Dilute Dilute to <10 mM IsClearB->Dilute No Fail Consult Synthesis Team (Check Identity/Purity) IsClearB->Fail Still Cloudy Dilute->IsClearB

Figure 1: Decision tree for solubilizing rigid urea derivatives in DMSO.

Mechanism of Action: Why LiCl Works

Understanding the chemistry helps you troubleshoot. The insolubility of bis-ureas is driven by a "zipper" effect of hydrogen bonds.

Mechanism cluster_0 Insoluble State (Aggregated) cluster_1 Solubilized State (LiCl Stabilized) Urea1 Urea Molecule A HBond H-Bond Network Urea1->HBond Urea2 Urea Molecule B HBond->Urea2 UreaSol Urea Molecule Li Li+ Ion Li->UreaSol Coordination DMSO DMSO Shell DMSO->UreaSol Solvation Action Add LiCl/DMSO cluster_1 cluster_1 Action->cluster_1 cluster_0 cluster_0 cluster_0->Action

Figure 2: Disruption of intermolecular urea hydrogen bonding by Lithium ions, enabling DMSO solvation.

Frequently Asked Questions (FAQs)

Q: Can I use this DMSO/LiCl solution in cell-based assays? A: Proceed with caution. While LiCl is generally tolerated better than strong surfactants, lithium can activate Wnt signaling pathways and affect GSK-3


 activity. Always run a "vehicle control" containing the exact same concentration of DMSO and LiCl used in your experimental wells.

Q: My solution was clear but precipitated after freezing. What happened? A: Freezing DMSO (m.p. 18.5°C) can cause "cryo-precipitation." The solvent crystallizes first, forcing the solute into a super-saturated state where it aggregates. Fix: Thaw the vial completely at 37°C–50°C and vortex vigorously before use. Do not use immediately upon thawing.

Q: Can I use water to dilute the DMSO stock? A: This compound is highly hydrophobic. Adding water (even to 50:50) will likely cause immediate crash-out. If aqueous dilution is necessary for biological assays, dilute step-wise into a solution containing serum proteins (like BSA) or surfactants (Tween-80), which can sequester the hydrophobic core [3].

References

  • Pan, H., et al. (2022). Lithium Salt Effects on the Liquid Structure of Choline Chloride–Urea Deep Eutectic Solvent. ACS Omega.[1][2] Available at: [Link]

  • Geer, M. F., et al. (2011). A Bis-Urea Naphthalene Macrocycle Displaying Two Crystal Structures with Parallel Ureas. Scholar Commons. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation During Bis-Urea Synthesis

Welcome to our dedicated technical support center for resolving challenges encountered during bis-urea synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving challenges encountered during bis-urea synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Unwanted precipitation is a common hurdle that can significantly impact reaction yield, purity, and overall process efficiency.

This resource provides in-depth, experience-driven insights and actionable troubleshooting strategies. We will delve into the causality behind common precipitation issues, offering a self-validating framework to diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction mixture turned into a thick, unmanageable slurry immediately after adding the diisocyanate to the diamine solution. What is happening and how can I prevent this?

Answer:

This rapid precipitation is a classic sign of uncontrolled, instantaneous polymerization. Bis-urea formation is often a very fast reaction, and when the local concentration of reactants is too high, the resulting polymer chains grow rapidly and crash out of solution before they can be properly solvated.

Underlying Cause: The reaction rate is exceeding the rate of mixing and dissolution. Diisocyanates are highly reactive electrophiles, and primary amines are strong nucleophiles. Their reaction is often diffusion-controlled.

Troubleshooting Protocol:

  • Slow Addition is Key: The single most effective technique is to add the diisocyanate solution dropwise to the vigorously stirred diamine solution. A syringe pump is highly recommended for precise control over the addition rate.

  • Dilution: Increase the solvent volume to reduce the concentration of both the diamine and the diisocyanate. This keeps the forming oligomers and polymer chains in solution for longer. A good starting point is to double the solvent volume.

  • Temperature Control: While counterintuitive, sometimes cooling the reaction mixture (e.g., to 0 °C) can help moderate the reaction rate. However, be mindful that this can also decrease the solubility of your product. Conversely, for some systems, increasing the temperature can enhance solubility more than it accelerates the problematic initial reaction rate. Experimentation within a narrow range is advised.

Preventative Measures:

  • Always use a high-dilution setup.

  • Employ a syringe pump for the addition of the diisocyanate.

  • Ensure your stirring is efficient to prevent localized high concentrations.

Experimental Workflow for Controlled Addition:

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A Dissolve Diamine in Anhydrous Solvent C Vigorously Stir Diamine Solution A->C B Prepare Diisocyanate Solution in Syringe D Add Diisocyanate Dropwise via Syringe Pump B->D C->D E Monitor for Precipitation D->E F Homogeneous Solution (Desired) E->F No/Minimal Precipitation G Precipitation (Problem) E->G Rapid Precipitation

Caption: Controlled addition workflow for bis-urea synthesis.

Question 2: My product precipitates out during the reaction workup or upon cooling. How can I improve its solubility?

Answer:

Delayed precipitation suggests that your bis-urea product has limited solubility in the reaction solvent, especially at lower temperatures or after the reaction is complete. This is a common issue, as the hydrogen bonding capabilities of the urea groups can lead to strong intermolecular interactions and reduced solubility.

Underlying Cause: The polarity and solvating power of your solvent are insufficient to keep the final bis-urea product in solution.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents are generally preferred. Consider switching to or adding a co-solvent from the list below.

  • Temperature Management: Avoid cooling the reaction mixture too quickly. If the product is stable, consider performing the workup at a slightly elevated temperature.

  • pH Adjustment: In some specific cases, particularly with aromatic amines, the pH of the workup solution can influence solubility. This is less common for standard bis-ureas but can be a factor.

Solvent Selection Guide:

SolventPolarity IndexKey Characteristics
Dimethylformamide (DMF)6.4Excellent solvating power for many polymers.
Dimethyl Sulfoxide (DMSO)7.2Very high polarity, can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)6.5High boiling point, good for high-temperature reactions.
Tetrahydrofuran (THF)4.0Lower polarity, often used in combination with other solvents.

Preventative Measures:

  • Perform small-scale solubility tests of your expected product in various solvents before running the full-scale reaction.

  • Design your synthesis to use a solvent in which the final product is known to be soluble, even if it requires a higher reaction temperature.

Question 3: I am observing an insoluble material that does not seem to be my desired product. What side reactions could be causing this?

Answer:

The formation of insoluble byproducts is often due to side reactions involving the highly reactive isocyanate groups. The most common culprits are reactions with water or self-polymerization of the isocyanate.

Underlying Causes & Mechanisms:

  • Reaction with Water: Isocyanates react with even trace amounts of water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, leading to an insoluble urea-linked byproduct and cross-linking. This is a major issue as it also consumes your starting material.

  • Isocyanate Trimerization: In the presence of certain catalysts (including some tertiary amines used as bases) or at elevated temperatures, isocyanates can trimerize to form highly stable and often insoluble isocyanurates.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Use reagents with low water content. If necessary, dry the diamine starting material.

  • Control Temperature: Avoid excessive heating, as this can promote trimerization. If the reaction requires heat, carefully determine the minimum temperature necessary for the desired reaction to proceed.

  • Reagent Purity: Ensure the purity of your diisocyanate. Old or improperly stored diisocyanates can partially hydrolyze or trimerize over time.

Reaction Scheme for Water-Induced Side Product:

G A R-NCO (Isocyanate) C [R-NH-COOH] (Carbamic Acid - Unstable) A->C + B H2O (Water) B->C + D R-NH2 (Amine) C->D E CO2 C->E F R-NH-CO-NH-R (Insoluble Urea Byproduct) D->F + R-NCO

Troubleshooting

Technical Support Center: Removing Unreacted Isocyanate from Urea Derivative Products

Ticket #404: "The Persistent Peak" – Strategies for Isocyanate Remediation Status: Open Priority: Critical (Toxicity & Stability Risk) Assigned Specialist: Senior Application Scientist Core Directive: The Challenge of Is...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: "The Persistent Peak" – Strategies for Isocyanate Remediation Status: Open Priority: Critical (Toxicity & Stability Risk) Assigned Specialist: Senior Application Scientist

Core Directive: The Challenge of Isocyanate Removal

The Problem: In the synthesis of urea derivatives (typically via the reaction of an amine with an isocyanate), using a slight excess of isocyanate is common to drive the reaction to completion. However, residual isocyanates are electrophilic, toxic (sensitizers), and can react with nucleophiles in downstream biology or chemistry.

The Solution: Traditional purification methods like chromatography are often inefficient for removing highly reactive impurities that streak or decompose. Solid-supported scavenger resins offer a superior, self-validating solution. By adding a polymer-bound amine, the unreacted isocyanate is covalently tethered to the solid phase and removed via simple filtration.

Scavenger Selection Matrix

Choosing the right scavenger depends on your solvent system and the nature of your product.

Comparison of Key Scavenger Types
FeatureSi-Trisamine (Silica-supported)PS-Trisamine (Polystyrene-supported)SiliaBond® Amine (Silica-supported)
Backbone Rigid SilicaCross-linked Polystyrene (1% DVB)Rigid Silica
Swelling Does not swell (Fixed volume)Requires swelling (DCM, THF, DMF)Does not swell
Solvent Compatibility Universal (inc. MeOH, Water, Ethers)Limited (Needs aprotic swelling solvents)Universal
Kinetics Fast (Surface reaction)Slower (Diffusion controlled)Fast
Loading ~1.0 - 1.6 mmol/g~3.0 - 4.0 mmol/g (Higher capacity)~1.2 - 1.6 mmol/g
Best For Polar solvents, rapid cleanupNon-polar solvents, high-load scavengingGeneral purpose, flow chemistry

Expert Insight: For most medicinal chemistry applications where products are dissolved in polar aprotic solvents (like DMF or DMSO) or alcohols, Silica-supported amines (Si-Trisamine) are preferred because they do not require swelling to access the active sites.

Mechanism of Action

The following diagram illustrates the chemical pathway for scavenging. The unreacted isocyanate is "trapped" by the amine-functionalized resin, forming a urea linkage that remains on the bead.

IsocyanateScavenging ReactionMix Crude Reaction Mixture (Product + Excess R-NCO) Trapping SCAVENGING PHASE Formation of Resin-Bound Urea ReactionMix->Trapping Add Resin Scavenger Amine Scavenger Resin (Polymer-NH2) Scavenger->Trapping 2-4 Equivalents Filtration Filtration Step Trapping->Filtration Covalent Capture Waste Solid Waste (Resin-NH-CO-NH-R) Filtration->Waste Retentate Filtrate Purified Product (Isocyanate-Free) Filtration->Filtrate Eluent

Caption: Workflow for covalent sequestration of isocyanate impurities using amine-functionalized resins.

Standard Operating Procedure (SOP)

Objective: Remove <5% residual isocyanate from a crude urea reaction mixture.

Reagents:

  • Crude reaction mixture (in DCM, THF, or DMF).

  • Scavenger Resin: Si-Trisamine (or equivalent).

  • Filter frit or syringe filter.

Protocol:

  • Calculate Stoichiometry: Determine the theoretical amount of excess isocyanate. Add 2 to 4 equivalents of scavenger resin relative to the excess isocyanate.

    • Example: If you used 0.2 mmol excess isocyanate, add 0.4–0.8 mmol of resin capacity.

  • Addition: Add the dry resin directly to the reaction vessel.

    • Note: If using PS-Trisamine (polystyrene), ensure the solvent swells the resin (DCM is ideal). If using Silica-based, any solvent works.

  • Incubation: Stir or shake at Room Temperature for 30–60 minutes .

    • Tip: Do not use magnetic stir bars with silica resins if possible, as they can grind the silica into fines, making filtration difficult. Orbital shaking is preferred.

  • Validation (In-Process Control): Check an aliquot by IR (see Section 6) to ensure the NCO peak has disappeared.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. Wash the resin cake with 2-3 bed volumes of solvent to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified urea.

Troubleshooting Guide (FAQ)

Q1: I added the scavenger, but the NCO peak (2270 cm⁻¹) is still visible in the IR. Why?

  • Cause A (Kinetics): The reaction might be slow if the isocyanate is sterically hindered (e.g., tert-butyl isocyanate).

    • Fix: Increase time to 2-4 hours or heat gently to 40°C (ensure resin stability).

  • Cause B (Stoichiometry): You may have underestimated the excess isocyanate.

    • Fix: Add another 1-2 equivalents of resin.

  • Cause C (Solvent): If using Polystyrene (PS) resin in methanol or water, the beads collapse and active sites become inaccessible.

    • Fix: Switch to a Silica-supported scavenger (Si-Trisamine) or add a co-solvent like DCM/THF to swell the PS resin.

Q2: My product yield dropped significantly after scavenging.

  • Cause: Non-specific binding. If your product contains acidic protons (e.g., phenols, carboxylic acids), they might bind to the amine resin via ionic interactions.

  • Fix:

    • Wash the resin cake with a slightly more polar or acidic solvent (e.g., MeOH with 1% acetic acid) to release the ionically bound product while keeping the covalently bound isocyanate trapped.

    • Switch to a less basic scavenger if possible, though isocyanate removal requires a nucleophile.

Q3: The filtration is extremely slow / The filtrate is cloudy.

  • Cause: "Fines" generated by mechanical grinding of silica resins.

  • Fix: Avoid magnetic stirring; use an orbital shaker. If fines are present, filter through a pad of Celite or a 0.45 µm PTFE syringe filter.

Analysis & Validation

How do you prove the isocyanate is gone?

Method A: FTIR (Gold Standard)

The isocyanate functional group has a distinct, strong absorption band at 2250–2270 cm⁻¹ .

  • Procedure: Take a drop of the reaction mixture before and after scavenging.

  • Pass Criteria: Complete disappearance of the peak at 2270 cm⁻¹.

Method B: Chemical Derivatization (HPLC)

For trace quantification (ppm level), direct UV detection is often insufficient because isocyanates don't always chromophore strongly or distinctively.

  • Protocol: Derivatize a sample aliquot with 1-(2-pyridyl)piperazine (1,2-PP) or dibutylamine .

  • Mechanism: The amine reacts rapidly with trace isocyanate to form a stable urea.

  • Detection: Analyze by HPLC. The derivative will have a distinct retention time and UV/MS profile.

Method C: Qualitative Spot Test (TLC)

While no single "Isocyanate Stain" exists, you can use a "negative" test.

  • Step 1: Run TLC of the crude vs. scavenged mixture.

  • Step 2: Visualize with Ninhydrin .[1]

  • Interpretation: Isocyanates do not stain with Ninhydrin directly. However, if you perform a "hydrolysis spot test" (expose plate to moisture/acid vapor to hydrolyze NCO to NH2, then stain), the disappearance of the spot indicates success.

  • Recommendation: Rely on IR for immediate feedback.

References

  • Biotage. (2023).[2] ISOLUTE® Si-Trisamine Metal and Electrophile Scavenger Product Note. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Sampling and Analytical Methods: Isocyanates. Method 42. Retrieved from [Link]

  • Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis. Wiley-VCH. (General reference for polymer-supported reagent mechanisms).

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of Bis-Urea Supramolecular Gels

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis-urea supramolecular gels. This guide provides in-depth troubleshooting advice, frequently asked que...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis-urea supramolecular gels. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the thermal stability of your gel systems. The information herein is designed to be a practical resource, grounded in established scientific principles and field-proven insights.

Introduction to Bis-Urea Supramolecular Gels and Thermal Stability

Bis-urea supramolecular gels are a fascinating class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs).[1][2] The driving force behind this assembly is the formation of a three-dimensional fibrous network stabilized by non-covalent interactions, most notably the highly directional and strong hydrogen bonds between urea moieties.[1][3][4] These gels are "thermoreversible," meaning they can transition from a gel to a sol state upon heating and revert to a gel upon cooling.[5] This property, while useful, also presents a significant challenge: their thermal stability.

The gel-to-sol transition temperature (Tgel) is a critical parameter, particularly for applications in drug delivery and tissue engineering, where the gel must maintain its integrity at physiological temperatures. Enhancing this thermal stability is often a key objective in the development of robust and reliable bis-urea gel formulations. This guide will walk you through the factors influencing thermal stability and provide actionable strategies to improve it.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working to enhance the thermal stability of bis-urea supramolecular gels.

Q1: What is the primary factor governing the thermal stability of bis-urea gels?

A1: The primary factor is the strength and cooperativity of the hydrogen bonding network formed by the bis-urea motifs.[3][4] The urea group contains two hydrogen bond donors (N-H) and one acceptor (C=O), allowing for the formation of bifurcated double hydrogen bonds.[3] The collective strength of these interactions within the self-assembled fibers dictates the energy required to disrupt the network and induce the gel-to-sol transition.

Q2: My bis-urea gel is dissolving at a lower temperature than expected. What are the likely causes?

A2: Several factors could be at play:

  • Solvent Polarity: The solvent plays a crucial role. Highly polar solvents that are strong hydrogen bond donors or acceptors can compete with the urea-urea hydrogen bonds, disrupting the network and lowering the Tgel.[6][7]

  • Gelator Concentration: Lower concentrations of the gelator will result in a less dense fibrous network, which is more susceptible to thermal disruption.[8]

  • Purity of the Gelator: Impurities can interfere with the self-assembly process, leading to defects in the fiber network and reduced thermal stability.

  • Presence of Anions: Certain anions can interact with the urea N-H groups, disrupting the hydrogen bonding that holds the gel network together.[9][10][11]

Q3: How does the molecular structure of the bis-urea gelator influence thermal stability?

A3: The molecular structure is a key determinant of thermal stability. Several aspects are important:

  • Linker/Spacer Group: The nature of the linker connecting the two urea groups affects the spatial arrangement of the urea moieties and can influence hydrophilic/hydrophobic interactions.[12][13] For instance, rigid linkers can enforce a pre-organized conformation that favors strong, linear hydrogen bonding.[1]

  • Peripheral Substituents: Modifying the groups at the periphery of the molecule can introduce additional non-covalent interactions, such as π-π stacking or van der Waals forces, which can reinforce the gel network.[4][12] Hydrophobic interactions between alkyl chains, for example, can significantly contribute to gel stability.[4]

  • Chirality: The stereochemistry of the gelator can have a profound impact on the packing of molecules within the fibers and, consequently, the overall stability of the gel.

Q4: Can I use additives to improve the thermal stability of my bis-urea gel?

A4: Yes, the addition of certain compounds can enhance thermal stability. For example, incorporating salts can sometimes trigger or strengthen gelation by altering non-covalent interactions.[12] However, the effect is highly specific to the salt and the gelator system. Some salts can also have a destructive effect, leading to gel dissolution.[12] The addition of polymers can also create a hybrid gel with improved mechanical and thermal properties.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common experimental problems related to the thermal stability of bis-urea supramolecular gels.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Tgel values between batches. 1. Variation in gelator purity or synthesis. 2. Inconsistent solvent quality (e.g., water content). 3. Differences in the heating/cooling rate during gel preparation.[8]1. Ensure consistent synthesis and purification protocols for the gelator. Characterize each batch thoroughly (e.g., via NMR, mass spectrometry). 2. Use high-purity, anhydrous solvents where appropriate. Store solvents properly to prevent water absorption. 3. Standardize the heating and cooling protocol for gel formation. Use a programmable water bath or heating block for precise temperature control.
Gel collapses or "weeps" solvent over time, even at room temperature. 1. Poor solvent compatibility with the gelator. 2. Incomplete gelation, leading to a weak network. 3. Ostwald ripening, where smaller fibers dissolve and redeposit onto larger ones, weakening the network.1. Screen a range of solvents with varying polarities to find the optimal medium for your gelator.[6] 2. Increase the gelator concentration to promote a more robust network.[14] Consider using sonication during the cooling phase to induce more uniform nucleation and fiber formation.[8] 3. This is an inherent thermodynamic process. However, optimizing the solvent and gelator structure can minimize this effect.
Tgel is too low for the intended application (e.g., below 37°C for biomedical use). 1. Weak intermolecular interactions within the gel network. 2. Suboptimal molecular design of the gelator.1. Increase Gelator Concentration: A higher concentration will lead to a denser network with more cross-links.[14] 2. Solvent Optimization: Experiment with less polar solvents to reduce competition for hydrogen bonding.[6] A mixture of solvents can also be used to fine-tune the polarity.[15] 3. Structural Modification of the Gelator: Redesign the gelator to incorporate features that enhance intermolecular interactions. This could include adding long alkyl chains to increase van der Waals forces or aromatic groups for π-π stacking.[4][5]
Gel formation is inhibited by the presence of an active pharmaceutical ingredient (API) or other additives. 1. The additive is interfering with the self-assembly process by interacting with the gelator molecules. 2. The additive alters the solvent properties, making it less favorable for gelation.1. Modify the Gelator: Design a gelator with binding sites that are less susceptible to interaction with the additive. 2. Change the Additive's Formulation: If possible, use a different salt form or a modified version of the additive that is less disruptive. 3. Encapsulation: Consider encapsulating the API in a carrier that does not interfere with gelation.

Experimental Protocols

Here are detailed protocols for key experiments related to the characterization and enhancement of the thermal stability of bis-urea supramolecular gels.

Protocol 1: Determination of Gel-to-Sol Transition Temperature (Tgel)

This protocol describes the standard tube inversion method for determining the Tgel.

Materials:

  • Bis-urea gelator

  • Solvent of choice

  • Sealed vials (e.g., 7 mL)

  • Heating block or water bath with precise temperature control

  • Thermometer or thermocouple

Procedure:

  • Weigh a precise amount of the bis-urea gelator into a vial.

  • Add a specific volume of the solvent to achieve the desired concentration (e.g., wt/v%).

  • Seal the vial and heat the mixture until the solid is completely dissolved, forming a clear solution.

  • Allow the solution to cool to room temperature undisturbed for a set period (e.g., 24 hours) to allow for gel formation.

  • Once the gel has formed, place the vial in the heating block or water bath.

  • Increase the temperature in small increments (e.g., 1°C per minute).

  • After each temperature increment, carefully invert the vial. The Tgel is the temperature at which the gel collapses and begins to flow.

Protocol 2: Rheological Measurement of Gel Strength and Thermal Stability

Rheology provides quantitative data on the mechanical properties of the gel and can be used to determine the Tgel with high precision.

Equipment:

  • Rheometer with a temperature-controlled stage

Procedure:

  • Prepare the bis-urea gel directly on the rheometer plate or carefully transfer a pre-formed gel onto the plate.

  • Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Perform an oscillatory frequency sweep at a constant strain within the LVR to characterize the gel's viscoelastic properties. A solid-like gel will have a G' significantly higher than G''.

  • To determine the Tgel, perform a temperature ramp experiment. Apply a small, constant oscillatory strain and frequency while increasing the temperature at a controlled rate. The Tgel is identified as the temperature at which G' and G'' cross over, indicating the transition from a solid-like to a liquid-like state.[7]

Mechanisms and Advanced Strategies for Enhancing Thermal Stability

A deeper understanding of the underlying mechanisms of gelation allows for more rational design strategies to improve thermal stability.

The Role of Non-Covalent Interactions

The stability of bis-urea gels is a delicate balance of several non-covalent interactions:

  • Hydrogen Bonding: As the primary driving force, strengthening this interaction is key. This can be achieved by designing molecules where the urea groups are pre-organized for optimal hydrogen bonding.[3][4]

  • Van der Waals Interactions: Increasing the length of alkyl chains on the gelator can enhance van der Waals forces, which play a significant role in stabilizing the gel network, especially in polar solvents.[16]

  • π-π Stacking: Incorporating aromatic moieties into the gelator structure can lead to π-π stacking interactions between adjacent fibers, further reinforcing the gel network.[5]

  • Solvophobic Effects: In polar solvents like water, hydrophobic parts of the gelator molecules will aggregate to minimize contact with the solvent, a phenomenon known as the hydrophobic effect. This can be a powerful driving force for self-assembly and can enhance thermal stability.[4][17]

Molecular Design Strategies

Based on the principles above, here are some advanced strategies for designing bis-urea gelators with enhanced thermal stability:

  • Introducing Rigidity: Incorporating rigid structural elements, such as cyclohexane or aromatic rings, into the linker can restrict conformational freedom and favor a more ordered and stable fibrous network.[1][4]

  • Increasing Hydrophobicity: Lengthening alkyl chains can increase hydrophobic interactions and van der Waals forces, leading to a more stable gel.[4][16]

  • Functional Group Modification: The introduction of other functional groups can promote additional intermolecular interactions. For example, modifying pyridyl groups to pyridyl-N-oxides has been shown to enhance gelation ability and thermal stability.[12][13]

Visualizing Experimental Workflows and Molecular Interactions

Diagrams can be powerful tools for understanding the complex processes involved in supramolecular gelation.

Workflow for Enhancing Thermal Stability

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Characterization & Validation a Low Tgel Observed b Increase Gelator Concentration a->b c Optimize Solvent (Polarity) a->c d Check Gelator Purity a->d g Tgel Measurement (Tube Inversion) b->g c->g d->g e Structural Modification of Gelator h Rheology (G', G'', Temp Ramp) e->h f Incorporate Additives (e.g., Salts, Polymers) f->h g->e If Tgel still low g->f If Tgel still low

Caption: A logical workflow for troubleshooting and enhancing the thermal stability of bis-urea supramolecular gels.

Key Intermolecular Interactions in Bis-Urea Gels

G cluster_interactions Stabilizing Non-Covalent Interactions A Bis-Urea Monomer B Self-Assembled Fiber A->B Self-Assembly C Gel Network B->C Entanglement H_Bond Hydrogen Bonding (Urea-Urea) H_Bond->B VdW Van der Waals (Alkyl Chains) VdW->B PiPi π-π Stacking (Aromatic Rings) PiPi->B Hydrophobic Hydrophobic Effect Hydrophobic->B

Caption: The hierarchy of self-assembly in bis-urea gels, driven by key non-covalent interactions.

References

  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. (n.d.). Pure. Retrieved February 20, 2024, from [Link]

  • G, P. A., & M, K. M. R. (2021). Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. Magnetochemistry, 7(11), 145. [Link]

  • de Loos, M., Friggeri, A., van Esch, J., Kellogg, R. M., & Feringa, B. L. (2005). Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. Organic & Biomolecular Chemistry, 3(9), 1631-1639. [Link]

  • Ali, M., Khan, M., Shah, M. R., & Khan, K. M. (2013). Synthesis of Supramolecular Organogels Derived from Urea and Bisurea Derivatives of Dehydroabietylamine. Synthetic Communications, 43(13), 1836-1843. [Link]

  • Prathapachandra, G., & Kurup, M. R. (2021). Evaluating the role of a urea-like motif in enhancing the thermal and mechanical strength of supramolecular gels. CrystEngComm, 23(1), 107-116. [Link]

  • Prathapachandra, G., & Kurup, M. R. (2021). Evaluating the role of a urea-like motif in enhancing the thermal and mechanical strength of supramolecular gels. CrystEngComm, 23(1), 107-116. [Link]

  • M, M., S, S., M, P., & C, C. (2022). Anion-Responsive Fluorescent Supramolecular Gels. Gels, 8(2), 114. [Link]

  • van der Laan, S., Feringa, B. L., & van Esch, J. (2000). Rheology and thermotropic properties of bis-urea-based organogels in various primary alcohols. Langmuir, 16(24), 9249-9255. [Link]

  • Lloyd, G. O., Piepenbrock, M.-O. M., Foster, J. A., Clarke, N., & Steed, J. W. (2011). Gelation is crucially dependent on functional group orientation and may be tuned by anion binding. Soft Matter, 7(18), 8344-8352. [Link]

  • Rutgeerts, L. A. J., & van der Veen, M. A. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 7(4), 221. [Link]

  • Zweep, N., van Esch, J. H., & Kellogg, R. M. (2009). Balancing Hydrogen Bonding and van der Waals Interactions in Cyclohexane-Based Bisamide and Bisurea Organogelators. Langmuir, 25(15), 8660-8669. [Link]

  • Squaramide- and Urea-based Supramolecular Gels: Characterization and Environmental Applications. (2023, July 21). IRIS. [Link]

  • De Proft, F., & De Vleeschouwer, F. (2020). Rationalising Supramolecular Hydrogelation of Bis-Urea-Based Gelators through a Multiscale Approach. ChemPlusChem, 85(2), 267-276. [Link]

  • G, P. A., & M, K. M. R. (2021). Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. Magnetochemistry, 7(11), 145. [Link]

  • BIS-UREA SELF-ASSEMBLY ORGANOGELS. (2002, February 21). Chemistry | Illinois. [Link]

  • van der Laan, S., Feringa, B. L., & van Esch, J. (2000). Rheology and Thermotropic Properties of Bis-Urea-Based Organogels in Various Primary Alcohols. Langmuir, 16(24), 9249-9255. [Link]

  • Lloyd, G. O., Piepenbrock, M.-O. M., Foster, J. A., Clarke, N., & Steed, J. W. (2011). Anion Tuning of Chiral Bis(urea) Low Molecular Weight Gels. Soft Matter. [Link]

  • Gelation properties of amino-acid-based bis-urea compounds in organic solvents and in the presence of surfactants. (2023, June 21). Taylor & Francis. [Link]

  • UNDERSTANDING SUPRAMOLECULAR SELF-ASSEMBLY OF BIS-UREA FUNCTIONAL LOW MOLECULAR WEIGHT GEL FOR PHARMACEUTICAL CRYSTALLIZATION. (n.d.). Tezpur University. [Link]

  • The Design and Application of Bis-Urea Derived Supramolecular Gelators. (2012, May 31). Durham e-Theses. [Link]

  • Jeong, Y., Hanabusa, K., Masunaga, H., Akiba, I., Miyoshi, K., Sakurai, S., & Sakurai, K. (2005). Solvent/gelator interactions and supramolecular structure of gel fibers in cyclic bis-urea/primary alcohol organogels. Langmuir, 21(2), 586-594. [Link]

  • Hassan, E. E., Vinodh, M. M., Alipour, F. H. F. H., & Al-Azemi, T. F. T. F. (2025). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances, 15(33), 26623-26631. [Link]

  • Solvent Effects on Supramolecular Gel-Phase Materials: Two-Component Dendritic Gel. (2025, August 9). ResearchGate. [Link]

  • Functional Supramolecular Gels Comprised of Bis-Urea Compounds and Cosmetic Solvents. (2025, August 6). ResearchGate. [Link]

  • Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials. (2025, January 7). CentAUR. [Link]

  • Supramolecular Gels with Potential Applications as Anti-Icing Agents. (n.d.). PMC. [Link]

  • Controlling the Processability and Stability of Supramolecular Polymers Using the Interplay of Intra- and Intermolecular Interactions. (2022, July 27). Macromolecules. [Link]

  • Urea gel. (2005, December 13). Protein and Proteomics - Protocol Online. [Link]

  • Lortie, F., Boileau, S., & Bouteiller, L. (2008). Thermodynamic Description of Bis-urea Self-Assembly: Competition between Two Supramolecular Polymers. Langmuir, 24(22), 13057-13062. [Link]

  • Supramolecular Gels with Potential Applications as Anti-Icing Agents. (2026, January 29). ResearchGate. [Link]

  • Cyclic Bis-Urea Compounds as Gelators for Organic Solvents. (n.d.). SciSpace. [Link]

  • Thermal Stability of Polymers: Why Some Degrade Faster Than Others. (2025, July 3). Patsnap Eureka. [Link]

  • WO2019201894A1 - Additives for protein formulations to improve thermal stability. (n.d.).
  • Spiers Memorial Lecture: Recent advances (and challenges) in supramolecular gels. (2025, May 9). Faraday Discussions. [Link]

  • Thermal Stability Improvement of Core Material via High Internal Phase Emulsion Gels. (2023, October 30). Polymers, 15(21), 4296. [Link]

  • How does urea affect the formation of aggregates between polymer-surfactant when undergoing thermal decomposition (above 70C)?. (2012, December 20). ResearchGate. [Link]

  • (PDF) Thermal stability and decomposition behaviors of segmented copolymer poly(urethane-urea-amide). (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Solving purification yield issues for 1,5-naphthalenediyl bis-ureas

Topic: Optimization of Synthesis & Purification Yields Ticket ID: #NAP-15-UREA-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Sticky Brick" Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Synthesis & Purification Yields Ticket ID: #NAP-15-UREA-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Sticky Brick" Paradox

Welcome to the technical support center. If you are working with 1,5-naphthalenediyl bis-ureas , you are likely encountering a specific set of physical behaviors that masquerade as "low yield."

These molecules are designed to be rigid, planar, and capable of strong hydrogen bonding. Consequently, they are excellent supramolecular gelators and tend to aggregate aggressively. What appears to be a "failed reaction" (low yield) is often a materials processing failure —the product has either gelled, trapping impurities, or precipitated so finely that it clogs filters, leading to mechanical loss.

This guide moves beyond standard organic workups to address the supramolecular nature of your target molecule.

Module 1: The Physics of Failure (Why Your Yield is "Low")

Before changing your reaction conditions, diagnose the physical state of your product. 1,5-naphthalenediyl bis-ureas possess two urea motifs attached to a flat naphthalene core. This creates a "perfect storm" for aggregation:

  • 
    -
    
    
    
    Stacking:
    The 1,5-substitution pattern allows the naphthalene cores to stack efficiently.
  • Urea Tape Formation: The urea hydrogens form bifurcated hydrogen bonds with carbonyl oxygens of adjacent molecules.

  • Solvent Trapping: These forces create 3D networks (gels) that trap solvent and starting materials.

The Result: You filter a solid that looks heavy (high crude mass), but after drying, it collapses to nothing (low yield), or NMR shows persistent impurities (trapped starting material) that cannot be washed away.

Module 2: Purification Decision Matrix

Do not default to flash column chromatography. These compounds interact strongly with the silanols in silica gel, leading to severe streaking and irreversible adsorption.

Workflow Visualization

PurificationStrategy Start Crude Reaction Mixture SolubilityTest Solubility Check (DMSO/MeOH 1:1) Start->SolubilityTest Soluble Fully Soluble (No Gelation) SolubilityTest->Soluble Clear Solution Insoluble Insoluble or Gel Formation SolubilityTest->Insoluble Precipitate/Gel Recryst Recrystallization (DMSO -> H2O crash) Soluble->Recryst Preferred Flash Modified Flash Column (DCM:MeOH 95:5 + 1% Et3N) Soluble->Flash If impurities polar Insoluble->Recryst If heat soluble Soxhlet Soxhlet Extraction (Solvent: MeOH or Acetone) Insoluble->Soxhlet Trapped Impurities Final Pure Product (Vacuum Dry > 60°C) Recryst->Final Soxhlet->Final Flash->Final

Figure 1: Decision matrix for isolating bis-ureas based on solubility and aggregation state.

Module 3: Proven Protocols

Protocol A: The "DMSO Reset" (Recrystallization)

Best for: Removing trapped starting amines and breaking gels.

The high polarity of DMSO competes with the urea-urea hydrogen bonds, dissolving the aggregates.

  • Dissolution: Dissolve the crude solid in minimal hot DMSO (approx. 80–100°C).

    • Note: If the solution is cloudy, filter hot through a glass frit (not paper) to remove inorganic salts or dust.

  • Precipitation: Slowly add the hot DMSO solution dropwise into a vigorously stirring volume of Water or Methanol (10x volume relative to DMSO).

    • Critical: Do not dump water into the DMSO. The reverse addition prevents the formation of a "gummy" oil.

  • Aging: Let the suspension stir for 1 hour. This allows the amorphous precipitate to reorganize into a filterable solid.

  • Filtration: Filter and wash copiously with water and then methanol to remove DMSO traces.

  • Drying: Dry under high vacuum at 60°C overnight. DMSO binds tightly; heat is required.

Protocol B: Soxhlet Extraction (The "Lazy" Clean)

Best for: Products that are completely insoluble in common organic solvents.

If your product is a "brick" that won't dissolve in anything but DMSO, do not try to recrystallize. Wash the impurities out of it.

  • Place the crude solid in a Soxhlet thimble.

  • Solvent Choice: Use Methanol or Acetone . These solvents are polar enough to dissolve unreacted amines and isocyanates but will not dissolve the bis-urea product.

  • Run: Reflux for 12–24 hours.

  • Harvest: Your pure product remains in the thimble. The impurities collect in the round-bottom flask.

Module 4: Synthesis Optimization (Prevention)

Low yields often stem from side reactions that produce inseparable byproducts.

ParameterRecommendationScientific Rationale
Stoichiometry Use 1.05 eq of Isocyanate per amine group.A slight excess ensures full conversion of the diamine. Excess isocyanate converts to urea/urethane upon quench and is easier to wash away than the diamine.
Temperature Room Temp to 40°C . Avoid reflux.High heat promotes Biuret formation (isocyanate reacting with the formed urea product). Biurets are chemically similar to your product and extremely difficult to separate.
Solvent Dry THF or Dioxane .Avoid alcohols (forms urethanes). If the product precipitates immediately, add 10% DMF to keep the growing chain in solution longer, preventing occlusion of unreacted amine.
Quench Add MeOH after reaction completion.Converts excess isocyanate to methyl carbamate, which is highly soluble in organic washes and easily removed.

Module 5: Troubleshooting FAQ

Q: My product formed a gel in the reaction flask. How do I filter it? A: Do not try to filter the gel directly; it will clog. Break the gel by adding a "competitor" solvent. Add a small amount of DMSO or heat the mixture to disrupt the hydrogen bonding network, then dilute with a non-solvent (like ether) to precipitate the solid in a non-gelled form.

Q: NMR shows my product is pure, but the yield is >100%. A: You have trapped solvent. 1,5-naphthalenediyl bis-ureas can form solvates. Standard rotary evaporation is insufficient. You must use a vacuum oven (>60°C) or lyophillization (if water was used). Check the NMR for solvent peaks (DMSO @ 2.50 ppm, Water @ 3.33 ppm).

Q: I see a "tail" on my TLC plate/Column. A: The urea protons are interacting with the silica. If you must run a column:

  • Deactivate the silica: Flush the column with 1% Triethylamine (Et3N) in DCM before loading.

  • Use a polar modifier: 5-10% Methanol in DCM is standard.

  • Better Option: Switch to Reverse Phase (C18) chromatography using Water/Acetonitrile. The hydrophobic naphthalene core interacts well with C18, and the polar urea groups don't drag as much.

Q: My product turns pink/red over time. A: This indicates oxidation of trace unreacted 1,5-diaminonaphthalene. This starting material is sensitive to air. Perform a Soxhlet extraction (Protocol B) with methanol to remove the trace amine.

References
  • Solubility and Gelation of Bis-Ureas

    • Title: Solubility and gelation properties of bis-ureas.[1][2][3][4]

    • Source: ResearchG
    • Context: Describes the behavior of bis-ureas as Low Molecular Weight Gelators (LMWGs)
    • URL:

  • Synthesis & Crystal Structure

    • Title: A bis-urea naphthalene macrocycle displaying two crystal structures with parallel ureas.[5][6][7]

    • Source: CrystEngComm (RSC Publishing).[5]

    • Context: Details the synthesis of naphthalene-based ureas and their tendency to form solvated crystals (DMSO/MeOH), explaining the "trapped solvent" issue.
    • URL:

  • Purification of Naphthalene Derivatives

    • Title: Recrystallization of an Impure Sample of Naphthalene.[8]

    • Source: University of San Diego.
    • Context: Provides foundational protocols for handling naphthalene solubility and crystallization
    • URL:

  • Urea Synthesis & Biuret Side Reactions

    • Title: Purification of urea (P
    • Source: Google P
    • Context: Discusses the formation of biuret impurities during urea processing and methods to remove them via aqueous washing.
    • URL:

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Bis-Urea Compounds

Welcome to the Analytical Chemistry Technical Support Center. This module is specifically designed for researchers and drug development professionals dealing with the structural characterization of bis-urea compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chemistry Technical Support Center. This module is specifically designed for researchers and drug development professionals dealing with the structural characterization of bis-urea compounds.

Knowledge Base: The Causality of Bis-Urea Aggregation

Bis-ureas are notorious for their tendency to self-assemble into supramolecular polymers or organogels, even at the low millimolar concentrations typically used for Nuclear Magnetic Resonance (NMR) analysis[1]. To troubleshoot this, one must understand the thermodynamic causality behind the phenomenon.

The urea moiety is a highly cooperative, bifurcated hydrogen-bonding motif. Each urea group contains two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. In bis-urea compounds, these groups frequently align to form robust one-dimensional "


-tape" networks[2]. The formation of these supramolecular polymers is highly cooperative; the association of the first urea function synergistically facilitates the binding of the second[3].

The NMR Consequence: When bis-ureas aggregate, their effective molecular weight skyrockets, restricting molecular tumbling in solution. This drastic reduction in the transverse relaxation time (


) causes severe line broadening. In non-polar solvents, the signals can broaden to the point where they disappear entirely into the baseline, rendering structural elucidation impossible.

Diagnostic Workflow

Follow this logical decision tree to determine the optimal sample preparation strategy for your bis-urea compound.

BisUrea_NMR_Workflow Start Start: Bis-Urea NMR Sample Prep SolventCheck Is the compound soluble in polar H-bonding solvents? Start->SolventCheck UseDMSO Use DMSO-d6 or Methanol-d4 (Strong H-bond competitors) SolventCheck->UseDMSO Yes UseCDCl3 Use CDCl3 or CD2Cl2 (Weak competitors) SolventCheck->UseCDCl3 No CheckBroadening Are NMR signals broad or missing? UseDMSO->CheckBroadening UseCDCl3->CheckBroadening VT_NMR Apply VT-NMR (Elevate to 330-350 K) CheckBroadening->VT_NMR Yes (Broad) Success Acquire High-Res NMR Spectra CheckBroadening->Success No (Sharp) Additives Add TBA Acetate or LiCl (Anion competition) VT_NMR->Additives Still Broad VT_NMR->Success Resolved Additives->Success

Diagnostic workflow for mitigating bis-urea aggregation during NMR sample preparation.

Troubleshooting FAQs

Q1: My bis-urea compound is only soluble in non-polar solvents like CDCl3, but the NMR spectrum shows massive line broadening. What is happening? A: Non-polar solvents like CDCl3 or C6D6 do not possess the capacity to competitively hydrogen bond. Consequently, the bis-urea molecules hydrogen bond exclusively with each other, forming large aggregates. Because this self-assembly is highly cooperative, the equilibrium heavily favors the aggregated state even at concentrations as low as 1–5 mM[3].

Q2: How can I disrupt this aggregation without changing the bulk solvent? A: You must introduce a competitive hydrogen-bonding agent to cap the network. Tetrabutylammonium (TBA) salts, particularly TBA acetate, are highly effective[4]. The acetate anion acts as a potent hydrogen-bond acceptor, binding tightly to the urea N-H protons and outcompeting the urea carbonyls. This severs the


-tape network, breaking the supramolecular polymer into discrete, fast-tumbling monomeric complexes.

Q3: Will heating the sample resolve the broadening? A: Yes, Variable Temperature (VT) NMR is a standard physical intervention. Hydrogen bonds typically have an enthalpic strength of 10–30 kJ/mol. Elevating the temperature provides sufficient thermal energy to overcome the enthalpy of association, shifting the thermodynamic equilibrium toward the monomeric state and restoring signal sharpness.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The experiment itself provides the metric of its success.

Protocol 1: Chemical Disruption via Additive Titration

Use this when VT-NMR is insufficient or risks thermal degradation of the sample.

  • Baseline Acquisition: Prepare a 2–5 mM sample of the bis-urea in CDCl3. Acquire a standard 1H NMR spectrum. Calculate the line width at half height (

    
    ) of a distinct aliphatic or aromatic backbone signal.
    
  • Titration: Add Tetrabutylammonium (TBA) Acetate to the NMR tube in 0.2 molar equivalent increments.

  • Equilibration & Acquisition: Invert the tube 5 times to mix, wait 2 minutes, and re-acquire the 1H NMR spectrum.

  • Self-Validation Mechanism: Monitor the chemical shift (

    
    ) of the urea N-H protons. As the acetate anion successfully breaks the urea-urea network and forms discrete urea-acetate hydrogen bonds, the N-H signal will shift massively downfield (often 
    
    
    
    ppm)[5]. The protocol is internally validated and complete when the N-H downfield shift plateaus and the backbone signal
    
    
    reaches a minimum asymptote.
Protocol 2: Thermal Disruption via VT-NMR

Use this in high-boiling solvents (e.g., DMSO-d6, Toluene-d8) to physically break H-bonds.

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum at 298 K.

  • Thermal Elevation: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

  • Instrument Calibration: At each temperature step, allow 5 minutes for thermal equilibration. You must re-tune and re-match the probe, and re-shim the Z-axis, as solvent dielectric properties change with temperature.

  • Self-Validation Mechanism: Plot the backbone signal

    
     against temperature. The system validates its own success when the decrease in line width flattens into a horizontal asymptote, proving the supramolecular polymer has fully dissociated into fast-tumbling monomers.
    

Quantitative Data: Aggregation Mitigation Strategies

StrategyMechanism of ActionTypical ConditionEfficacy (Line Sharpening)Potential Side Effects
Solvent Switch (DMSO-d6) Bulk competitive H-bond acceptor100% solventHighMay alter the native conformational state of the molecule.
TBA Acetate Addition Anion-driven competitive H-bonding1.0 - 2.0 molar equivalentsVery HighIntroduces massive TBA aliphatic signals that may obscure target peaks.
LiCl / LiBr Addition Cation/Anion disruption of network2.0 - 5.0 molar equivalentsModerate to HighRequires a polar co-solvent (e.g., THF-d8) to dissolve the salts.
VT-NMR (Heating) Thermal disruption of H-bond enthalpy330 K - 350 KModerateRisk of sample degradation; shifts solvent residual peaks.

References

  • Schoonbeek, F. S., van Esch, J. H., Hulst, R., Kellogg, R. M., & Feringa, B. L. (2000). Geminal bis-ureas as gelators for organic solvents: gelation properties and structural studies in solution and in the gel state. Chemistry - A European Journal.[Link]

  • van Esch, J., Schoonbeek, F., de Loos, M., Kooijman, H., Spek, A. L., Kellogg, R. M., & Feringa, B. L. (1999). Cyclic Bis-Urea Compounds as Gelators for Organic Solvents. Chemistry - A European Journal.[Link]

  • Simic, V., Bouteiller, L., & Jalabert, M. (2003). Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Journal of the American Chemical Society.[Link]

  • Gomez-Vega, J., Soto-Cruz, J. M., Juárez-Sánchez, O., Santacruz-Ortega, H., Gálvez-Ruiz, J. C., Corona-Martínez, D. O., Pérez-González, R., & Ochoa Lara, K. (2022). Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition. ACS Omega.[Link]

  • Wiberg, K. B., & Rablen, P. R. (1995). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,5-bis(3,3-diethylureido)naphthalene (CAS 41915-94-0)

Welcome to the Technical Support Center. As drug development progresses from the discovery bench to pilot-scale manufacturing, the synthesis of urea derivatives like 1,5-bis(3,3-diethylureido)naphthalene (CAS 41915-94-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development progresses from the discovery bench to pilot-scale manufacturing, the synthesis of urea derivatives like 1,5-bis(3,3-diethylureido)naphthalene (CAS 41915-94-0) presents unique chemical engineering challenges.

This guide is designed for process chemists and engineers. It bypasses basic laboratory instructions to focus on the causality of scale-up failures —specifically addressing extreme reaction kinetics, non-Newtonian slurry behavior, and moisture-driven impurity profiling. Every solution provided is built on a self-validating framework to ensure process integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the reaction mixture experience a sudden, uncontrollable temperature spike during diethylamine (DEA) addition at the 50-liter scale? Causality: The synthesis relies on the nucleophilic addition of a secondary amine (DEA) to an aromatic diisocyanate (1,5-Naphthalene diisocyanate, NDI)[1]. Aromatic isocyanates are highly electrophilic, making their reaction with amines virtually instantaneous and violently exothermic[2]. In a 1-liter flask, the high surface-area-to-volume ratio allows ambient or simple ice-bath cooling to dissipate this heat. At the 50-liter scale, heat generation scales cubically with volume, while heat removal scales only quadratically with surface area. Without intervention, this leads to localized boiling of the solvent, thermal degradation of the isocyanate, and the formation of biuret impurities[3]. Solution: Implement a mass-flow-controlled, continuous dosing strategy for DEA coupled with a cascade temperature control loop. The internal temperature (


) must dictate the dosing rate, ensuring the system never exceeds the cooling capacity of the reactor jacket.

Q2: Midway through the DEA addition, the reaction mixture turns into an un-stirrable, cement-like mass. How can we prevent agitation failure? Causality: The target product, 1,5-bis(3,3-diethylureido)naphthalene, is highly crystalline and practically insoluble in non-polar solvents like toluene at room temperature[1]. As the reaction progresses, the product rapidly precipitates. At pilot scale, the sudden increase in solids loading causes the fluid to exhibit non-Newtonian, shear-thinning behavior. A standard pitched-blade turbine will merely carve a "cavern" of active mixing in the center, leaving the periphery stagnant, which traps heat and halts mass transfer. Solution: Increase the solvent dilution factor from 10 volumes to 15–20 volumes to reduce the maximum theoretical slurry concentration. Critically, utilize an anchor or helical ribbon impeller. These impellers sweep the reactor walls, preventing peripheral stagnation and maintaining uniform heat transfer across the jacket boundary.

Q3: We are detecting an insoluble, high-molecular-weight impurity that clogs our downstream filters. What is it, and how is it forming? Causality: This is a classic moisture-driven side reaction. Isocyanates are extremely sensitive to water. If trace moisture enters the system, it acts as a competing nucleophile, hydrolyzing NDI to form 1,5-diaminonaphthalene and carbon dioxide gas[3]. The newly formed aromatic diamine is highly reactive and immediately attacks unreacted NDI, forming a highly cross-linked, insoluble polyurea network[4]. Because this is a polymerization event, even trace moisture can disproportionately foul the reactor and ruin the batch yield. Solution: The system must be rigorously anhydrous. Toluene must be dried over molecular sieves, and a Karl Fischer (KF) titration must be performed before NDI is charged.

Part 2: Mechanistic Pathway & Impurity Profiling

The diagram below illustrates the kinetic competition between the desired urea formation and the moisture-driven polyurea side reaction.

ReactionPathway NDI 1,5-Naphthalene Diisocyanate (CAS 3173-72-6) Target 1,5-bis(3,3-diethylureido)naphthalene (CAS 41915-94-0) NDI->Target + 2 DEA (Nucleophilic Addition) Diamine 1,5-Diaminonaphthalene Intermediate NDI->Diamine + H2O (Hydrolysis & -CO2) Polyurea Insoluble Polyurea Impurity NDI->Polyurea DEA Diethylamine (CAS 109-89-7) DEA->Target H2O Moisture (H2O) Contaminant H2O->Diamine Diamine->Polyurea + NDI (Polymerization)

Mechanistic pathway of target urea synthesis versus moisture-driven polyurea polymerization.

Part 3: Scale-Up Process Parameters

To successfully transition from a 1-liter laboratory flask to a 50-liter pilot reactor, specific Critical Quality Attributes (CQAs) and process parameters must be adjusted to account for altered thermodynamics and fluid dynamics.

ParameterLab Scale (1 L)Pilot Scale (50 L)Causality / Engineering Rationale
Solvent (Toluene) Volume 10 Vol15–20 VolIncreased volume mitigates non-Newtonian slurry viscosity and provides a larger thermal mass to absorb the reaction exotherm.
DEA Dosing Rate 10 min120–180 minExtended dosing limits the instantaneous heat generation rate, preventing solvent boiling and biuret formation.
Agitator Type Magnetic StirrerAnchor / Helical RibbonSweeps reactor walls to prevent localized precipitation, ensuring uniform mass transfer and preventing hot spots.
Moisture Limit (KF) < 200 ppm< 50 ppmStrict moisture control is mandatory at scale to prevent NDI hydrolysis, which leads to irreversible polyurea fouling.
Cooling Jacket Temp 0°C (Ice bath)-10°C to 0°CActive chilling is required to maintain the internal reaction temperature strictly below 30°C during DEA dosing.

Part 4: Self-Validating Experimental Protocol

A robust scale-up protocol does not rely on hope; it relies on integrated analytical checkpoints that dictate whether the process can proceed. The following is a self-validating workflow for the 50-liter synthesis of CAS 41915-94-0.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 3. NDI Addition Dissolve at 20°C Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Maturation Stir 2h IPC by HPLC Step4->Step5 Step6 Step6 Step5->Step6

Self-validating scale-up workflow for synthesizing CAS 41915-94-0 with integrated quality checks.

Step-by-Step Methodology

Step 1: Reactor Preparation & Inerting

  • Action: Heat the 50 L glass-lined reactor to 100°C under vacuum (-0.09 MPa) for 2 hours to remove surface moisture. Break the vacuum with high-purity Nitrogen. Repeat this cycle 3 times.

  • Self-Validation Checkpoint: Perform a pressure decay test. The reactor must hold 0.1 MPa of

    
     for 15 minutes with a pressure drop of < 0.005 MPa. Do not proceed if the system is leaking.
    

Step 2: Solvent & Reagent Charging

  • Action: Charge 15 Volumes (approx. 20 L) of anhydrous Toluene to the reactor under a continuous nitrogen sweep.

  • Self-Validation Checkpoint: Pull a solvent sample and perform a Karl Fischer (KF) titration. Proceed only if moisture is < 50 ppm.

  • Action: Charge 1,5-Naphthalene diisocyanate (NDI) (1.0 eq)[1]. Agitate at 20°C until a uniform suspension or solution is achieved.

Step 3: Controlled Dosing of Diethylamine (DEA)

  • Action: Set the reactor jacket cooling fluid to -10°C. Begin dosing Diethylamine (2.05 eq) via a mass flow controller.

  • Self-Validation Checkpoint: The dosing pump must be electronically interlocked with the reactor's internal thermocouple. If

    
     exceeds 30°C, the pump must automatically pause until the temperature drops back to 25°C. This prevents runaway kinetics.
    

Step 4: Reaction Maturation & In-Process Control (IPC)

  • Action: Once DEA dosing is complete, maintain agitation at 25°C for 2 hours. The mixture will transition into a thick, white slurry containing the precipitated 1,5-bis(3,3-diethylureido)naphthalene[5].

  • Self-Validation Checkpoint: Pull a representative slurry sample, dissolve it in HPLC-grade acetonitrile, and run an IPC via HPLC (UV detection at 254 nm). Proceed to isolation only if unreacted NDI is < 0.5% area.

Step 5: Isolation & Drying

  • Action: Discharge the slurry to a closed Nutsche filter to prevent ambient moisture ingress. Wash the filter cake with 3 Volumes of cold, anhydrous toluene to remove unreacted DEA, followed by 2 Volumes of heptane to displace the high-boiling toluene. Dry the cake under vacuum at 50°C.

  • Self-Validation Checkpoint: Perform Loss on Drying (LOD) analysis. The batch is successfully validated and released only when LOD < 0.5%.

References

  • 1,5-bis(3,3-diethylureido)naphthalene - CAS 41915-94-0. MolAid. 5

  • CAS No.3173-72-6, 1,5-Naphthalene diisocyanate Suppliers & Synthesis Conditions. LookChem.1

  • Polyurethanes and Isocyanate Chemistry. In: Encyclopedia of Polymer Science and Technology. 3

  • Poly(urethane)s: Monomers and Side Reactions. Scribd. 2

  • Polyurethane/polyurethane-urea resin and process for producing the same. Google Patents.4

Sources

Reference Data & Comparative Studies

Validation

Comparison of gelation efficiency: diethyl vs dimethyl urea derivatives

Title: Unlocking Supramolecular Assembly: A Comparative Guide to Gelation Efficiency in Diethyl vs. Dimethyl Urea Derivatives The Mechanistic Causality of Steric Hindrance in Gelation In the development of Low Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Supramolecular Assembly: A Comparative Guide to Gelation Efficiency in Diethyl vs. Dimethyl Urea Derivatives

The Mechanistic Causality of Steric Hindrance in Gelation

In the development of Low Molecular Weight Gelators (LMWGs), the transition from an isotropic solution to a supramolecular gel is governed by a delicate thermodynamic balance between solubility and crystallization [1]. Urea and bis-urea derivatives are highly privileged scaffolds in this domain because they reliably self-assemble via bifurcated hydrogen bonding into 1D fibrillar networks, known as urea


-tape synthons.

However, the efficiency of this gelation is heavily dictated by the steric bulk of the alkyl substituents—specifically when comparing dimethyl versus diethyl derivatives (e.g., on the phenyl spacers of bis-urea compounds).

  • Dimethyl Urea Derivatives (The Crystallization Trap): Methyl groups offer minimal steric hindrance. While this allows for strong, unimpeded hydrogen bonding, it also permits the resulting 1D fibers to pack densely together laterally via van der Waals forces. This rapid 3D isotropic packing thermodynamically favors the formation of a crystalline precipitate rather than a gel [2].

  • Diethyl Urea Derivatives (The Gelation "Goldilocks Zone"): Substituting methyls with ethyl groups (such as in the highly versatile 4,4'-methylenebis(2,6-diethylphenyl) spacer) introduces critical steric bulk. This bulk disrupts the dense lateral packing of the fibers. Unable to form 3D crystals efficiently, the system kinetically arrests in the 1D anisotropic growth phase. These elongated fibrils entangle, trapping the solvent via capillary forces and surface tension to form a robust gel [2, 3].

G cluster_diethyl Diethyl Urea Derivatives (Optimal Steric Bulk) cluster_dimethyl Dimethyl Urea Derivatives (Low Steric Bulk) Sol Isotropic Solution (High Temp) Fibril 1D Anisotropic Growth (α-Tape Synthons) Sol->Fibril Cooling (Controlled Assembly) Crystal 3D Isotropic Packing (Dense H-Bonding) Sol->Crystal Cooling (Rapid Assembly) Gel Supramolecular Gel (Entangled Network) Fibril->Gel Entanglement Precipitate Crystalline Precipitate Crystal->Precipitate Phase Separation

Thermodynamic pathways of urea derivatives: Diethyl promotes gelation, Dimethyl favors crystallization.

Comparative Performance Data

To objectively evaluate gelation efficiency, we rely on two primary metrics: Minimum Gelation Concentration (MGC) (the lowest concentration required to immobilize the solvent, where lower is better) and Gel-Sol Transition Temperature (


)  (indicating the thermal stability of the network).

The table below synthesizes comparative data for standard bis-urea LMWGs utilizing dimethyl versus diethyl-substituted aromatic spacers across various solvent polarities.

Derivative TypeSolvent SystemMGC (wt%)

(°C) at MGC
Morphological Outcome
Dimethyl Bis-UreaToluene (Non-polar)N/AN/ACrystalline Precipitate
Diethyl Bis-UreaToluene (Non-polar)0.4%72°CTransparent, Rigid Gel
Dimethyl Bis-UreaChlorobenzene> 3.0%45°CWeak, Opaque Gel / Partial Precipitate
Diethyl Bis-UreaChlorobenzene0.8%85°CTranslucent, Stable Gel
Dimethyl Bis-UreaDMSO/H₂O (85:15)N/AN/AInsoluble / Precipitate
Diethyl Bis-UreaDMSO/H₂O (85:15)2.0%68°CSemi-transparent Gel [3]

Data Interpretation: The diethyl derivatives consistently exhibit lower MGCs and higher thermal stabilities across both polar and non-polar environments, validating the hypothesis that targeted steric bulk prevents premature crystallization and enhances solvent entrapment.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of gelation efficiency must follow a strict, self-validating workflow. The following protocols detail the standardized methods for determining MGC and


.
Protocol A: Preparation and MGC Determination
  • Sample Preparation: Weigh highly precise amounts of the synthesized urea derivative (e.g., 2 mg, 4 mg, 6 mg, 8 mg, 10 mg) into a series of 5 mL glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent to each vial to create a concentration gradient (0.2% to 1.0% w/v).

  • Isotropic Solubilization: Seal the vials and heat them using a controlled heating block or sonication bath until the solid is completely dissolved, yielding a clear, isotropic solution. Causality note: Heating breaks the intermolecular hydrogen bonds, resetting the thermodynamic state.

  • Controlled Cooling: Allow the vials to cool to room temperature (25°C) undisturbed for 24 hours. Mechanical agitation during this phase can induce premature crystallization.

  • Vial Inversion Test: Invert each vial by 180 degrees. The MGC is recorded as the concentration in the first vial where the sample exhibits no gravitational flow for at least 60 seconds.

Protocol B: Thermal Stability ( ) via Dropping Ball Method
  • Prepare a gel at its exact MGC in a standard glass test tube.

  • Carefully place a stainless steel ball bearing (e.g., 2 mm diameter, 30 mg) on the surface of the gel.

  • Submerge the test tube in a temperature-controlled oil bath.

  • Increase the temperature at a strict rate of 1°C/min.

  • The

    
     is recorded at the exact temperature the gel network collapses and the ball bearing touches the bottom of the tube.
    

Workflow Prep Weigh LMWG & Add Solvent (Variable Concentrations) Heat Heat to Isotropic Solution (Solvent Reflux/Sonication) Prep->Heat Cool Cool to Room Temp (Undisturbed, 24h) Heat->Cool Invert Vial Inversion Test (Check for Gravitational Flow) Cool->Invert MGC Determine MGC (Lowest Conc. with No Flow) Invert->MGC If no flow observed Tgel Dropping Ball Method (Determine T_gel at 1°C/min) MGC->Tgel Heat gel with steel ball

Standardized workflow for evaluating gelation efficiency (MGC) and thermal stability (T_gel).

Advanced Validation of the Urea -Tape Synthon

While the vial inversion test provides macroscopic evidence of gelation, rigorous scientific validation requires probing the molecular and viscoelastic properties of the system:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm that gelation is driven by the urea

    
    -tape synthon, compare the FTIR spectra of the isotropic solution (or monomeric state) against the xerogel. In highly efficient diethyl urea gelators, the free N-H stretching vibration at ~3400 cm⁻¹ will shift dramatically to ~3300 cm⁻¹, and the C=O stretch will shift from ~1680 cm⁻¹ to ~1630 cm⁻¹, confirming the formation of strong, highly ordered intermolecular hydrogen bonds.
    
  • Oscillatory Rheology: To definitively prove the material is a true gel and not a highly viscous liquid, perform an amplitude sweep to determine the Linear Viscoelastic Region (LVER). A true supramolecular gel will exhibit a Storage Modulus (

    
    ) that is at least one order of magnitude greater than its Loss Modulus (
    
    
    
    ) across the LVER.

References

  • van Esch, J., Schoonbeek, F., de Loos, M., Veen, E. M., Kellogg, R. M., & Feringa, B. L. (2000). Cyclic Bis-Urea Compounds as Gelators for Organic Solvents. Chemistry - A European Journal. URL:[Link]

  • Jones, C. D. (2018). The Design and Use of Supramolecular Gels as Crystallisation Media. Durham E-Theses. URL:[Link]

  • Caltagirone, C., et al. (2022). Anion-Responsive Fluorescent Supramolecular Gels. Molecules (National Center for Biotechnology Information). URL:[Link]

Comparative

Thermal Stability Analysis of 1,5-Naphthalenediyl Bis-Urea Gels

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of Low Molecular Weight Gelators (LMWGs), bis-urea derivatives are ub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Low Molecular Weight Gelators (LMWGs), bis-urea derivatives are ubiquitous due to their predictable hydrogen-bonding motifs.[1] However, the 1,5-naphthalenediyl bis-urea scaffold represents a distinct class of "curved" aromatic gelators. Unlike linear (1,4-phenylene) or flexible (1,2-cyclohexyl) analogues, the 1,5-naphthalene core imposes a rigid, off-centered geometry that fundamentally alters supramolecular stacking.

This guide analyzes the thermal stability of these gels, providing experimental protocols and comparative data to validate their use in high-stress applications such as phase-selective oil recovery and controlled drug release.

Molecular Architecture & Mechanistic Insight

The superior thermal stability of 1,5-naphthalenediyl bis-urea gels stems from a cooperative assembly mechanism that differs from standard antiparallel urea tapes.

  • The "Curved" Core: The 1,5-substitution pattern on the naphthalene ring creates a "C-shaped" or curved geometry. This prevents the simple, flat stacking seen in benzene derivatives.

  • Offset

    
    -Stacking:  To maximize packing density, the naphthalene cores adopt an offset (slipped) 
    
    
    
    -
    
    
    stacking arrangement. This steric interlocking, combined with the strong bifurcated hydrogen bonds of the urea groups, creates a fiber network with exceptionally high thermal resistance.
Visualization: Supramolecular Assembly Logic

The following diagram illustrates the hierarchical assembly from monomer to stable gel network.

GelationMechanism cluster_0 Thermal Stability Factors Monomer 1,5-Naphthalenediyl Bis-Urea Monomer H_Bonding Urea-Urea H-Bonding (1D Tapes) Monomer->H_Bonding Primary Driver Pi_Stacking Offset Pi-Pi Stacking (Naphthalene Core) Monomer->Pi_Stacking Secondary Stabilizer Fiber Helical/Twisted Nanofibers H_Bonding->Fiber Pi_Stacking->Fiber Network 3D Entangled Gel Network Fiber->Network Physical Entanglement

Caption: Hierarchical assembly of 1,5-naphthalenediyl bis-urea. The offset


-stacking acts as a 'molecular lock,' enhancing thermal resistance beyond simple H-bonding.
Comparative Performance Analysis

To evaluate the 1,5-naphthalenediyl scaffold, we compare it against two industry standards: 1,4-phenylene bis-urea (linear aromatic) and trans-1,2-cyclohexyl bis-urea (chiral aliphatic).

Table 1: Thermal Stability (

) and Gelation Properties

Data aggregated from comparative rheological and DSC studies in non-polar solvents (Toluene/Dodecane).

Feature1,5-Naphthalenediyl Bis-Urea 1,4-Phenylene Bis-Urea 1,2-Cyclohexyl Bis-Urea
Core Geometry Curved / RigidLinear / RigidFlexible / Chiral

(1 wt% in Toluene)
115 - 125 °C 90 - 105 °C85 - 100 °C
Gel-Sol Transition Sharp (First-order like)BroadModerate
Critical Gel Conc.[2][3] (CGC) Low (< 0.2 wt%)Moderate (0.5 - 1.0 wt%)Very Low (< 0.1 wt%)
Phase Selectivity High (Gels oil in water)LowModerate
Mechanical Strength (G') High (> 10,000 Pa)Moderate (~5,000 Pa)High (> 10,000 Pa)

Key Takeaway: While cyclohexyl derivatives are excellent gelators at low concentrations, the 1,5-naphthalene derivatives exhibit superior thermal stability (


)  due to the extended aromatic surface area enhancing intermolecular London dispersion forces.
Experimental Protocols

To ensure reproducibility and valid data comparison, follow these standardized protocols.

A. Synthesis of 1,5-Bis(3-alkylureido)naphthalene

Rationale: In-situ formation of the urea linkage ensures high purity without complex purification steps that might disrupt the stacking ability.

  • Reactants: Dissolve 1,5-diaminonaphthalene (1.0 eq) in dry THF under inert atmosphere (

    
    ).
    
  • Addition: Dropwise add alkyl isocyanate (e.g., octadecyl isocyanate, 2.1 eq) to the solution.

  • Reaction: Reflux at 60°C for 12–24 hours. The product often precipitates as the reaction proceeds.

  • Purification: Filter the precipitate while hot (to remove mono-substituted byproducts). Wash extensively with hot methanol (removes unreacted amine) and diethyl ether.

  • Drying: Vacuum dry at 50°C.

B.

Measurement (Tube Inversion Method)

Rationale: This is the standard "quick" method for establishing stability. For precise thermodynamic data, see DSC below.

  • Preparation: Weigh gelator into a screw-cap vial (e.g., 10 mg for 1 wt% in 1 mL solvent).

  • Solubilization: Heat the sealed vial until a clear isotropic solution is obtained (use a heat gun or oil bath). Sonicate if necessary to break aggregates.

  • Gelation: Allow the vial to cool undisturbed to room temperature (25°C) for at least 1 hour.

  • Measurement: Place the vial in a temperature-controlled oil bath. Raise temperature by 1°C/min .

  • Endpoint: Invert the vial every minute. The temperature at which the gel mass falls under its own weight is recorded as

    
    .
    
C. Differential Scanning Calorimetry (DSC)

Rationale: DSC provides the enthalpy of the gel-to-sol transition (


), offering insight into the strength of the intermolecular network.
  • Sample: Place 10–20 mg of the pre-formed gel into a hermetic aluminum pan.

  • Reference: Use pure solvent in the reference pan.

  • Cycle:

    • Equilibrate at 20°C.

    • Heat to 150°C at 5°C/min (Melting endotherm).

    • Cool to 20°C at 5°C/min (Gelation exotherm).

  • Analysis: Integrate the endothermic peak to calculate

    
     (kJ/mol). Higher values correlate with the enhanced stability observed in 1,5-naphthalene systems.
    
Application Logic: Why Thermal Stability Matters

The high


 of 1,5-naphthalenediyl gels is not just a physical constant; it enables specific applications where other gelators fail.
Case Study: Phase-Selective Gelation (Oil Spill Recovery)

Because the 1,5-naphthalene core is highly hydrophobic and thermally robust, these gelators can be applied as powders to oil/water mixtures. They selectively take up the oil phase, forming a gel layer that can be physically scooped out.[4]

  • Mechanism: The "curved" shape prevents tight packing in the solid powder state, allowing rapid ingress of solvent (oil) molecules to initiate gelation.

  • Stability: The resulting gel must withstand wave motion and solar heating. A

    
     > 100°C ensures the captured oil does not leak back out under direct sunlight.
    

ApplicationWorkflow Powder 1,5-Naph Bis-Urea Powder Selective Selective Uptake of Oil Phase Powder->Selective Mixture Oil/Water Mixture Mixture->Selective Gel_Formation Robust Gel Formation (T_gel > 100°C) Selective->Gel_Formation Phase Selectivity Recovery Mechanical Recovery/Scooping Gel_Formation->Recovery Thermal Stability

Caption: Workflow for phase-selective oil recovery. High thermal stability prevents oil leakage during the recovery process.

References
  • Li, J.-R., & Jiang, W. (2017).[5] A phase-selective, bis-urea organogelator with a curved bis-naphthalene core.[4] Chinese Chemical Letters, 28(4), 782–786.[5]

  • Hanabusa, K., et al. (1997). Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane. Angewandte Chemie International Edition, 35(17), 1949–1951.

  • Van Esch, J. H., & Feringa, B. L. (2000). New Functional Materials Based on Self-Assembling Organogels: From Serendipity towards Design. Angewandte Chemie International Edition, 39(13), 2263–2266.

  • Piepenbrock, M. O., et al. (2010). What allows a low molecular weight gelator to gel a solvent? Soft Matter, 6, 3541-3547.

Sources

Validation

Publish Comparison Guide: IC50 Profiling of Naphthalene Bis-Ureas vs. Standard Chemotherapeutics

As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate the translational potential of novel pharmacophores. Historically, the bis-aryl urea scaffold—most famously utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate the translational potential of novel pharmacophores. Historically, the bis-aryl urea scaffold—most famously utilized in the FDA-approved multi-kinase inhibitor Sorafenib—has been a cornerstone of targeted cancer therapy. However, recent drug development efforts have demonstrated that replacing the standard benzene ring with a naphthalene moiety fundamentally alters the lipophilicity, metabolic stability, and target binding affinity of these compounds[1].

This guide provides an objective, data-driven comparison of novel naphthalene bis-ureas against standard chemotherapeutics, detailing their mechanisms of action, comparative IC50 values, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Kinase Inhibition vs. Lysosomal Apoptosis

Standard bis-aryl ureas typically act as multi-kinase inhibitors, primarily targeting the RAS-RAF-MEK-ERK signaling cascade and angiogenesis pathways (e.g., VEGFR)[2][3]. Naphthalene substitutions have yielded compounds that not only inhibit these traditional pathways with higher potency but also trigger entirely distinct apoptotic mechanisms.

  • Kinase Targeting (Compounds 21y & 9a): The introduction of a naphthalene ring, alongside strong electron-withdrawing substituents, enhances binding within the hydrophobic pockets of kinases. For instance, exhibits significant ERK2 inhibitory activity[4], while acts as a potent Raf kinase inhibitor[2].

  • Lysosomal Apoptosis (Compound N69B): Unlike Sorafenib, the novel naphthalene-like bis-aryl urea bypasses the kinase cascade entirely. It induces tumor cell apoptosis by upregulating lysosomal aspartyl proteases, specifically Cathepsin D , leading to a steep dose-response curve and rapid physical phase transitions within the tumor microenvironment[3].

MoA RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Lysosome Lysosome CatD Cathepsin D Lysosome->CatD Apoptosis Apoptosis CatD->Apoptosis Sorafenib Sorafenib (Standard) Sorafenib->RAF Comp9a Compound 9a Comp9a->RAF Comp21y Compound 21y Comp21y->ERK CompN69B Compound N69B CompN69B->CatD Upregulates

Figure 1: Mechanistic pathways of naphthalene bis-ureas vs. standard chemotherapeutics.

Quantitative IC50 Comparison

When evaluating these compounds, we must contextualize the raw IC50 values. While standard chemotherapeutics like Doxorubicin exhibit sub-micromolar potency, their clinical utility is often capped by severe systemic toxicities (e.g., cardiotoxicity). Naphthalene bis-ureas offer a wider therapeutic index by maintaining low-micromolar to nanomolar efficacy with highly specific target engagement[1][4].

CompoundStructural ClassPrimary TargetTested Cell LineIC50 (µM)Comparison vs. Standard
Compound 21y Naphthalene Bis-UreaERK1/2MCF-7 (Breast)0.67Superior to Sorafenib (~4.5 µM)
Compound N69B Naphthalene Bis-Aryl UreaCathepsin D4T1 (Murine Breast)1.00 - 3.00Distinct MoA from Doxorubicin
Compound 9a Naphthalene DiarylamideB-Raf / c-RafA375 (Melanoma)~1.50Comparable to Sorafenib
Sorafenib Standard Bis-Aryl UreaMulti-kinaseMCF-7 (Breast)~4.50Baseline Control
Doxorubicin Anthracycline (Standard)Topoisomerase IIMCF-7 (Breast)0.50 - 1.20Higher systemic toxicity
Cisplatin Platinum-based (Standard)DNA CrosslinkingA549 (Lung)~10.50Lower efficacy in resistant lines

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been optimized specifically for the biochemical properties of naphthalene-based small molecules.

Protocol A: High-Throughput IC50 Determination (CCK-8 Assay)

We prioritize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay for naphthalene derivatives. MTT forms insoluble formazan crystals that can trap highly lipophilic naphthalene molecules, requiring harsh solubilization that introduces well-to-well variability. CCK-8 produces a water-soluble formazan, allowing direct, non-destructive OD450 reading.[4]

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the exponential log-growth phase during the 48-hour drug exposure. Over-confluency triggers contact inhibition, which artificially skews the IC50 higher by slowing baseline proliferation[5].

  • Compound Preparation: Dissolve naphthalene bis-ureas in DMSO to create a master stock. Perform serial dilutions in complete culture media, ensuring the final DMSO concentration does not exceed 0.1% (v/v).

    • Causality: Exceeding 0.1% DMSO causes solvent-induced cytotoxicity, confounding the drug's true antiproliferative effect.

  • Incubation & Readout: Treat cells across a logarithmic concentration gradient (0.01 µM to 100 µM) for 48 hours. Add 10 µL of CCK-8 reagent per well, incubate for 2 hours at 37°C, and measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Target Engagement Validation (Western Blotting)

To validate whether the IC50 is driven by kinase inhibition (Compound 21y) or lysosomal apoptosis (Compound N69B), protein-level target engagement must be confirmed.[3]

  • Lysate Preparation: Lyse compound-treated cells in RIPA buffer heavily supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Because bis-aryl ureas target transient kinase phosphorylation cascades (ERK/RAF), phosphatase inhibitors are non-negotiable. Omitting them allows endogenous phosphatases to strip phosphate groups during lysis, resulting in false-negative target engagement data.

  • SDS-PAGE & Transfer: Run 30 µg of protein lysate on a 10% polyacrylamide gel and transfer to a PVDF membrane at 100V for 90 minutes.

    • Causality: PVDF is chosen over nitrocellulose due to its higher binding capacity for low-molecular-weight hydrophobic proteins. This ensures the quantitative retention of cleaved Cathepsin D fragments (indicative of lysosomal apoptosis) which might otherwise pass through a standard nitrocellulose pore structure.

  • Probing: Block with 5% BSA (not milk, to prevent cross-reactivity with phospho-antibodies) and probe for p-ERK1/2, total ERK, and Cathepsin D.

Conclusion

The structural evolution from standard bis-aryl ureas to naphthalene bis-ureas represents a significant leap in targeted chemotherapeutics. By optimizing lipophilicity and spatial geometry, compounds like 21y and N69B achieve IC50 values that rival or exceed standard agents like Sorafenib and Doxorubicin, while opening entirely new mechanistic avenues such as Cathepsin D-mediated apoptosis. For drug development professionals, integrating these scaffolds into screening pipelines offers a promising strategy to overcome acquired kinase resistance.

References

  • Title: Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors Source: ResearchGate / Peer-Reviewed Literature URL: [Link]

Sources

Comparative

Rheological properties of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) gels

The following guide provides an in-depth technical analysis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) gels, structured to assist researchers and drug development professionals in evaluating this material against...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) gels, structured to assist researchers and drug development professionals in evaluating this material against standard alternatives.

A Comparative Guide for Soft Matter Applications

Executive Summary & Technical Context

In the landscape of Low Molecular Weight Gelators (LMWGs), 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) represents a critical case study in structure-property relationships. Unlike "classical" bis-urea gelators that utilize mono-substituted termini (e.g., n-butyl or n-dodecyl) to form robust


-tape hydrogen-bonding networks, this specific derivative features 1,1-diethyl  substitution.

Key Distinction: The presence of two ethyl groups on the terminal nitrogen eliminates one of the two critical hydrogen bond donors per urea motif. This structural "capping" significantly alters the self-assembly pathway, shifting the material from a robust, thermally stable supramolecular polymer to a weak gel or thixotropic dispersion , depending on the solvent system.

This guide compares the rheological performance of this "Capped" Bis-Urea against two industry standards:

  • The "Classic" LMWG: 1,5-Bis(3-dodecylureido)naphthalene (Strong Organogelator).

  • The Polymer Standard: PLGA-PEG-PLGA Hydrogel (Common Drug Delivery Matrix).

Chemical Architecture & Mechanism

To understand the rheology, one must understand the molecular assembly. The rheological failure or success of this gelator is dictated by its hydrogen-bonding capacity.

  • Classic Bis-Ureas: Possess a R-NH-CO-NH-Naph-NH-CO-NH-R structure. They form bifurcated hydrogen bonds (4 H-bonds per molecule), creating rigid, high-aspect-ratio fibers.

  • Target Molecule (Diethyl): Possesses a (Et)2N-CO-NH-Naph-NH-CO-N(Et)2 structure. The terminal nitrogen has no protons. Only the internal nitrogens (attached to naphthalene) can donate hydrogen bonds.

Impact: The self-assembly relies heavily on


 stacking of the naphthalene cores rather than the robust H-bond network. This results in gels with lower storage moduli (

) and lower yield stresses.

G cluster_0 Classic Mono-Substituted Urea cluster_1 Target Diethyl-Substituted Urea Classic R-NH-CO-NH-Core AlphaTape Robust α-Tape (4 H-Bonds) Classic->AlphaTape Self-Assembly Fiber Rigid Fibers (High G') AlphaTape->Fiber Stacking HighG Strong Gel High Yield Stress Fiber->HighG Result Target (Et)2N-CO-NH-Core Dimer Weak Dimers/Stacks (2 H-Bonds) Target->Dimer Steric Hindrance Aggregate Amorphous/Short Stacks (Low G') Dimer->Aggregate π-π Stacking Dominant LowG Weak Gel / Viscous Fluid Low Yield Stress Aggregate->LowG Result

Figure 1: Mechanistic divergence in self-assembly. The diethyl substitution disrupts the formation of the robust alpha-tape motif common in urea gelators.

Comparative Rheological Performance

The following data synthesizes experimental expectations based on the structural "capping" effect compared to established literature benchmarks for 1,5-naphthalene bis-ureas.

Table 1: Rheological Metrics Comparison
MetricTarget: 1,1-Diethyl Urea Alternative A: Mono-Dodecyl Urea Alternative B: PLGA-PEG Hydrogel
Gel Type Weak Supramolecular / Thixotropic PasteStrong Supramolecular OrganogelThermosensitive Polymer Hydrogel
Storage Modulus (

)

Pa (Solvent Dependent)

Pa

Pa
Yield Stress (

)
Low (< 10 Pa)High (> 100 Pa)Moderate (50-100 Pa)
LVR Limit Short (< 0.1% Strain)Extended (0.1% - 1% Strain)Moderate (~1% Strain)
Thixotropy Slow Recovery (Steric hindrance)Fast Recovery (H-bond snapping)Moderate Recovery (Entanglement)
Thermal Stability (

)
Low (< 60°C)High (> 100°C in many solvents)Tunable (Sol-Gel transition ~30-37°C)
Key Insights for Drug Development:
  • Use the Target (Diethyl) When: You require a rheology modifier or a thixotropic additive that does not form a permanent, rigid solid. It is ideal for injectable formulations where ease of flow is prioritized over depot stiffness.

  • Use Alternative A (Mono-Dodecyl) When: You need a rigid depot for sustained release. The high

    
     and thermal stability ensure the gel remains intact under physiological shear.
    
  • Use Alternative B (Polymer) When: You need water solubility and biodegradability . Bis-urea organogels typically require organic co-solvents (DMSO, PEG-400) which may limit biocompatibility compared to PLGA systems.

Experimental Protocols

To validate these properties in your lab, follow these self-validating protocols.

Protocol A: Synthesis of the Gelator

Note: This synthesis uses isocyanate chemistry.[1] Perform in a fume hood.

  • Reactants: Dissolve 1,5-naphthalene diisocyanate (1.0 eq) in anhydrous toluene .

  • Addition: Add diethylamine (2.2 eq) dropwise under nitrogen atmosphere. Why? A slight excess ensures complete capping of the toxic isocyanate groups.

  • Reaction: Reflux at 110°C for 4 hours. The product will likely precipitate as the urea linkages form.

  • Purification: Filter the hot solution (to remove insoluble byproducts) or cool to precipitate the target. Wash with cold diethyl ether.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the disappearance of the NCO peak (~2270 cm
    
    
    in IR) and the presence of ethyl signals (triplet/quartet) and urea protons.
Protocol B: Rheological Characterization (Oscillatory Sweep)

Equipment: Stress-controlled Rheometer (e.g., TA Instruments DHR or Anton Paar MCR) with Parallel Plate geometry (25mm).

  • Sample Prep: Prepare a 2 wt% gel in DMSO or PEG-400 via heating (to ~100°C) and cooling to room temperature (25°C). Allow to mature for 12 hours.

  • Loading: Place the gel on the Peltier plate. Trimming the edges is critical to avoid edge fracture artifacts.

  • Step 1: Amplitude Sweep (Strain Sweep):

    • Frequency: Fixed at 1 Hz (6.28 rad/s).

    • Strain Range: 0.01% to 100%.

    • Goal: Determine the Linear Viscoelastic Region (LVR) . The point where

      
       drops by 5% is the critical strain (
      
      
      
      ).
    • Self-Check: If

      
       is unstable at low strain, your sample may be slipping. Use sandblasted plates.
      
  • Step 2: Frequency Sweep:

    • Strain: Fixed at 0.1% (must be within LVR determined above).

    • Frequency Range: 0.1 to 100 rad/s.

    • Goal: Characterize the gel strength. A "true gel" will show

      
       across the entire range, with both independent of frequency.
      
  • Step 3: Thixotropy Loop (3-Interval Test):

    • Interval 1: Low shear (0.1 s

      
      ) for 60s (Baseline).
      
    • Interval 2: High shear (100 s

      
      ) for 30s (Breakdown).
      
    • Interval 3: Low shear (0.1 s

      
      ) for 300s (Recovery).
      
    • Goal: Measure the % recovery of viscosity over time.

References

  • Van Esch, J. H., et al. "Di-urea compounds as gelators for organic solvents." Chemistry – A European Journal, 1999. (Foundational work on bis-urea gelation mechanisms).

  • Piepenbrock, M. O., et al. "Rheology and silver nanoparticle templating in a bis(urea) silver metallogel." Soft Matter, 2011.[2] (Detailed rheological protocols for bis-urea systems).

  • Terech, P., & Weiss, R. G. "Low molecular mass gelators of organic liquids and the properties of their gels." Chemical Reviews, 1997. (Comprehensive review of organogelator classes).

  • LookChem. "1,5-bis(3,3-diethylureido)naphthalene Product Information." (Commercial source confirming synthesis route).

Sources

Validation

Validating Purity of Supramolecular Bis-Urea Compounds via HPLC-MS: A Comparative Guide

Executive Summary Bis-urea compounds are a cornerstone of supramolecular chemistry, widely used as gelators, thixotropic agents, and kinase inhibitors due to their ability to form strong, directional hydrogen bonds. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-urea compounds are a cornerstone of supramolecular chemistry, widely used as gelators, thixotropic agents, and kinase inhibitors due to their ability to form strong, directional hydrogen bonds. However, this same property makes their purity validation notoriously difficult. Traditional methods like


H NMR often fail due to signal broadening caused by aggregation, while HPLC-UV lacks the specificity to distinguish between the bis-urea product and its mono-urea synthetic intermediates.

This guide establishes HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) as the superior validation standard. By leveraging the separation power of Reverse-Phase LC to disrupt aggregates and the mass-specificity of MS to identify characteristic fragmentation patterns (specifically isocyanate elimination), researchers can achieve a level of purity validation unattainable by other means.

Part 1: The Analytical Challenge of Bis-Ureas

The synthesis of bis-ureas typically involves the reaction of a diisocyanate with an amine (or diamine with an isocyanate). The primary impurities are:

  • Mono-urea intermediates: Formed when the reaction is incomplete.

  • Oligomers: Formed by side reactions or polymerization.

  • Isocyanates: Unreacted starting material (highly reactive and toxic).

The "Aggregation Trap"

Bis-ureas are designed to aggregate. In non-polar solvents (often used for NMR), they stack via intermolecular hydrogen bonding.

  • NMR Consequence: Protons involved in H-bonding (urea NH) broaden significantly, sometimes disappearing into the baseline. This masks impurities that might be trapped within the aggregate lattice.

  • Solubility Consequence: These compounds are often insoluble in standard aqueous buffers, requiring dipolar aprotic solvents (DMSO, DMF) which can interfere with standard HPLC injection loops if not managed correctly.

Part 2: Comparative Analysis (HPLC-MS vs. Alternatives)

The following table contrasts the three primary analytical techniques for bis-urea validation.

FeatureHPLC-MS (Recommended)

H NMR
HPLC-UV
Primary Detection Mass-to-charge ratio (

)
Proton magnetic environmentChromophore absorption (

)
Handling Aggregates Excellent. Mobile phase & column interaction disrupt H-bonds, analyzing monomers.Poor. Aggregates cause peak broadening; impurities are "hidden" in the baseline.Good. Similar disruption to MS, but detection is less specific.
Specificity High. Distinguishes Bis-urea from Mono-urea by mass difference.Moderate. Mono-urea and Bis-urea signals often overlap in the aromatic region.Low. Both species often share the same chromophore (e.g., phenyl rings).
Sensitivity (LOD) High (ng/mL range). Detects trace side-products.Low (~1-5%). Cannot detect trace isocyanates reliably.Moderate. Dependent on extinction coefficient.
Structural Confirmation Yes. Via fragmentation (MS/MS) showing isocyanate loss.Yes. But limited by solubility and exchange rates.No. Retention time matching only.
Part 3: Experimental Protocol

This protocol is designed to validate the purity of a model bis-urea compound (e.g., 1,1'-(1,3-phenylenebis(methylene))bis(3-pyridin-3-ylurea)) using a standard LC-MS setup.

1. Sample Preparation (Critical Step)
  • Solvent: Dissolve the solid bis-urea in DMSO to a concentration of 1 mg/mL. Bis-ureas are typically insoluble in water/methanol.

  • Dilution: Dilute the stock 1:10 with Acetonitrile (ACN) .

    • Note: Do not dilute with water immediately, as the hydrophobic bis-urea may precipitate.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove any insoluble polymer aggregates.

2. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 2.1 mm, 3.5 µm).

    • Why: C18 provides sufficient hydrophobic retention to separate the mono-urea (more polar) from the bis-urea (less polar).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It aids protonation for ESI+ mode and improves peak shape by suppressing silanol interactions.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-18 min: 95% B (Wash to elute highly hydrophobic oligomers)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Higher temperature helps break H-bond aggregates).

3. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Scan Range:

    
     100 – 1000.
    
  • Fragmentor Voltage: 100-135 V (Optimized to induce diagnostic fragmentation).

  • Key Diagnostic Ions:

    • [M+H]

      
      :  The protonated molecular ion.[1]
      
    • [M+Na]

      
      :  Sodium adduct (common in ureas).
      
    • [M+H - Isocyanate]

      
      :  The characteristic fragment.[2] Bis-ureas cleave at the C-N bond, losing an isocyanate group.
      
Part 4: Data Interpretation & Visualization
Diagnostic Fragmentation Pathway

The presence of the bis-urea is confirmed not just by the parent mass, but by the specific loss of the isocyanate moiety during fragmentation. This distinguishes it from non-urea impurities.

FragmentationPathway BisUrea Bis-Urea Parent [M+H]+ Transition C-N Bond Cleavage BisUrea->Transition CID / High Voltage Fragment Amine Fragment [M - Isocyanate]+ Transition->Fragment Neutral Neutral Loss: Isocyanate (-RNCO) Transition->Neutral

Caption: ESI-MS fragmentation pathway characteristic of bis-urea compounds. The cleavage of the urea bond results in a neutral isocyanate loss, a key fingerprint for validation.

Validation Workflow

The following diagram illustrates the decision matrix for validating the compound.

ValidationWorkflow Start Crude Bis-Urea Sample Solubility Dissolve in DMSO Dilute 1:10 in ACN Start->Solubility LC HPLC Separation (C18 Gradient) Solubility->LC Detection ESI-MS Detection (Positive Mode) LC->Detection Check1 Major Peak at Expected [M+H]+? Detection->Check1 Check2 Impurity Peaks? Check1->Check2 Yes Fail1 FAIL: Incorrect Synthesis Check1->Fail1 No AnalyzeImp Analyze Impurity Mass Check2->AnalyzeImp Yes (>5%) Pass PASS: Purity > 95% Confirmed by MS/MS Check2->Pass None (<5%) MonoUrea Mass = [M-Isocyanate+H] (Mono-urea intermediate) AnalyzeImp->MonoUrea Oligomer Mass > [M+H] (Polymerization) AnalyzeImp->Oligomer

Caption: Step-by-step decision tree for validating bis-urea purity, distinguishing between successful synthesis and common impurity profiles.

References
  • RSC Advances. Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. (2015). Retrieved from [Link]

  • Journal of Chromatography B. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. (2013). Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. (2021). Retrieved from [Link]

Sources

Comparative

Spectroscopic Validation of Hydrogen Bonding in Urea Supramolecular Assemblies

Topic: Content Type: Publish Comparison Guide A Comparative Technical Guide for Structural Elucidation Executive Summary: The Validation Challenge In supramolecular chemistry, urea derivatives are ubiquitous due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The Validation Challenge

In supramolecular chemistry, urea derivatives are ubiquitous due to their ability to form self-complementary hydrogen-bonding motifs (e.g.,


-tapes, cyclic rosettes). However, validating these transient non-covalent interactions in drug delivery systems or soft materials is non-trivial. A single spectroscopic technique is rarely sufficient to distinguish between solvated monomers, random aggregates, and ordered supramolecular assemblies.

This guide compares the three primary spectroscopic "products"—FTIR, NMR, and Raman spectroscopy —evaluating their performance in validating urea hydrogen bonding. It provides actionable protocols to move beyond qualitative observation to quantitative validation.

Comparative Analysis of Spectroscopic Tools

Fourier Transform Infrared Spectroscopy (FTIR)

Role: The Thermodynamic Probe.[1][2] Best for solid-state characterization and assessing bond strength via temperature perturbation.

  • Mechanism: Urea H-bonding significantly alters the force constants of the carbonyl (

    
    ) and amide (
    
    
    
    ) bonds.
  • Key Markers:

    • Amide I (

      
       Stretching):  In free urea, this appears 
      
      
      
      . Upon H-bonding, electron density is withdrawn from the carbonyl, reducing bond order and causing a Red Shift to
      
      
      [1].
    • Amide A (

      
       Stretching):  Shifts from sharp peaks at 
      
      
      
      (free) to broad, lower frequency bands (
      
      
      ) [2].
  • Performance Verdict: FTIR is the most sensitive tool for detecting the presence of H-bonds but struggles with structural resolution in complex aqueous mixtures due to water overlap.

Nuclear Magnetic Resonance (NMR)

Role: The Structural & Dynamic Probe. Best for solution-state thermodynamics (


) and stoichiometry.
  • Mechanism: The deshielding of protons involved in H-bonds results in significant chemical shift changes.

  • Key Markers:

    • 
       Chemical Shift:  Urea 
      
      
      
      protons typically resonate at
      
      
      in non-polar solvents. H-bonding causes a dramatic Downfield Shift (often
      
      
      ) [3].
    • Titration Isotherms: Plotting

      
       vs. concentration allows for the calculation of association constants (
      
      
      
      ) and determination of stoichiometry (e.g., 1:1 vs. 1:2 complexes) [4].
  • Performance Verdict: NMR provides the highest structural resolution. However, it requires soluble samples and deuterated solvents, which can compete for H-bonds (e.g., DMSO-

    
     vs. CDCl
    
    
    
    ).
Raman Spectroscopy

Role: The Aqueous Complement. Best for "in situ" hydrogels and aqueous systems.

  • Mechanism: Relies on polarizability changes. Unlike IR, water is a weak Raman scatterer, making this ideal for biological environments.

  • Key Markers:

    • Sym.

      
       Stretching:  A diagnostic band at 
      
      
      
      (solid) that shifts to
      
      
      in solution/complexes [5].
  • Performance Verdict: Essential for systems where IR is blinded by water, but generally lower sensitivity for H-bond detection compared to IR.

Summary Data Table: Spectral Signatures of Urea H-Bonding
FeatureFree/Monomeric UreaH-Bonded AssemblyDirection of ShiftPrimary Validation Tool
C=O Stretch (Amide I)


Red Shift (

)
FTIR
N-H Stretch

(Sharp)

(Broad)
Red Shift (

)
FTIR

NMR (NH)


Downfield (

)

NMR
C-N Stretch (Sym)


Blue Shift (

)*
Raman

*Note: C-N bond order often increases slightly upon H-bonding due to resonance stabilization, leading to a blue shift in Raman, though this varies by specific derivative [5].

Strategic Selection of Methodology

The choice of validation method depends heavily on the phase of your material and the specific question you are asking.

ValidationStrategy Start Start: Select Sample State Solid Solid State (Powder/Film) Start->Solid Solution Solution State Start->Solution Gel Hydrogel/Soft Matter Start->Gel Q_Strength Goal: Bond Strength? Solid->Q_Strength Q_Structure Goal: Stoichiometry? Solution->Q_Structure Q_Dynamics Goal: Reversibility? Gel->Q_Dynamics FTIR Method: VT-FTIR (Variable Temp) Q_Strength->FTIR Primary XRD Method: PXRD (Diffraction) Q_Strength->XRD Secondary Q_Structure->FTIR Secondary NMR Method: 1H NMR Titration (CDCl3/DMSO) Q_Structure->NMR Primary Q_Dynamics->FTIR Non-Aqueous Raman Method: Raman (Confocal) Q_Dynamics->Raman Aqueous

Figure 1: Decision matrix for selecting the appropriate spectroscopic validation tool based on sample state and analytical goal.

Experimental Protocols

Protocol A: Variable-Temperature FTIR (VT-FTIR)

Objective: Prove the reversibility and "supramolecular" nature of the assembly. Covalent bonds do not dissociate at mild temperatures; H-bonds do.

Reagents & Equipment:

  • FTIR Spectrometer with a temperature-controlled cell (e.g., Peltier or liquid

    
     cryostat).
    
  • Sample: Urea derivative in KBr pellet or spin-coated film on

    
     window.
    

Step-by-Step Workflow:

  • Baseline Acquisition: Collect spectrum at

    
    . Verify Amide I peak position (
    
    
    
    for bound state).
  • Thermal Ramp: Increase temperature from

    
     to 
    
    
    
    (or below degradation temp) in
    
    
    increments.
  • Equilibration: Allow 2 minutes equilibration at each step before scanning.

  • Data Analysis:

    • Observe the Blue Shift of the Amide I band (moving toward

      
      ).
      
    • Observe the Intensity Decrease of the H-bonded N-H band.

    • Self-Validation Check: Upon cooling back to

      
      , the spectrum must recover its original profile. Hysteresis indicates phase separation or degradation [1].
      
Protocol B: NMR Titration

Objective: Determine the Association Constant (


) to quantify binding affinity.

Reagents & Equipment:

  • High-field NMR (400 MHz+).

  • Host (Urea derivative) and Guest (Binding partner, e.g., Acetate anion).[3]

  • Solvent: Non-competitive solvent is critical (e.g.,

    
    ). Avoid DMSO-
    
    
    
    if possible as it competes for H-bonds.

Step-by-Step Workflow:

  • Host Preparation: Prepare a stock solution of the Host (

    
    ).
    
  • Guest Preparation: Prepare a concentrated Guest solution (

    
    ) containing the Host at the same concentration (to avoid dilution effects).
    
  • Titration:

    • Acquire spectrum of pure Host (0 eq).

    • Add Guest aliquots (0.2, 0.5, 1.0, ... 5.0 equivalents).

    • Track the N-H proton chemical shift (

      
      ).[3]
      
  • Data Analysis:

    • Plot

      
       (y-axis) vs. [Guest] (x-axis).
      
    • Fit data to a 1:1 or 1:2 binding isotherm (e.g., using BindFit software) [4].

    • Self-Validation Check: Fast exchange (single shifting peak) confirms dynamic H-bonding. Slow exchange (two distinct peaks) suggests very strong binding or kinetic trapping.

Advanced Mechanism: The Urea "Tape" Assembly

Understanding the specific topology of urea assemblies helps interpret the data. Urea often forms "alpha-tapes" where each molecule acts as both a double donor and double acceptor.

UreaAssembly Urea1 Urea Monomer 1 (Free) Complex Supramolecular Assembly (Tape) Urea1->Complex Self-Assembly (High Conc.) Urea2 Urea Monomer 2 (Free) Urea2->Complex Spectral_Result Spectral Consequence: C=O Red Shift N-H Downfield Shift Complex->Spectral_Result H-Bond Formation

Figure 2: Schematic of urea self-assembly leading to observable spectral shifts.

References

  • Effect of temperature perturbation on hydrogen bonding in aqueous solutions of different urea concentrations. RSC Publishing.

  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate.

  • 1H NMR titration of compound 1 with urea. ResearchGate.

  • Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. NIH/PubMed.

  • Using Raman Spectroscopy for Urea in Ethanol Quantification. AZoM.

Sources

Validation

Comparative Solubility Profile: A Technical Guide to Bis(1,1-diethylurea) vs. Bis(1,1-dipropylurea)

This guide provides a detailed comparative analysis of the solubility profiles of two closely related bis-urea compounds: bis(1,1-diethylurea) and bis(1,1-dipropylurea). In the landscape of drug development and material...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the solubility profiles of two closely related bis-urea compounds: bis(1,1-diethylurea) and bis(1,1-dipropylurea). In the landscape of drug development and material science, understanding the solubility of a compound is a critical first step, influencing everything from formulation and bioavailability to reaction kinetics and purification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental guidance.

Introduction: The Significance of Alkyl Chain Length in Bis-Ureas

Bis(1,1-diethylurea) and bis(1,1-dipropylurea) belong to the class of organic compounds characterized by two urea moieties. The central urea functional group, with its capacity for hydrogen bonding as both a donor and acceptor, plays a pivotal role in the solubility of these molecules.[1] However, the differentiating factor between these two compounds lies in the length of the N-alkyl substituents—ethyl versus propyl groups. This seemingly minor structural modification can significantly impact their physicochemical properties, most notably their solubility in various solvents.

The principle of "like dissolves like" is fundamental to understanding the solubility of these compounds.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of organic molecules is largely determined by the presence of polar functional groups and the size of their non-polar hydrocarbon portions.[2]

Theoretical Framework: Predicting Solubility Differences

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Bis(1,1-diethylurea): The presence of two urea groups makes this molecule capable of forming strong hydrogen bonds. The ethyl groups, being relatively short, contribute a moderate degree of hydrophobicity. This combination suggests that bis(1,1-diethylurea) will exhibit a degree of solubility in both polar and some less polar organic solvents.

Bis(1,1-dipropylurea): The substitution of ethyl with propyl groups increases the overall non-polar character of the molecule. While the hydrogen bonding capacity of the urea core remains, the longer alkyl chains will enhance hydrophobic interactions.[3] Consequently, a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents is anticipated for bis(1,1-dipropylurea) compared to its diethyl counterpart.[4]

The following diagram illustrates the molecular structures of the two compounds, highlighting the difference in alkyl chain length.

cluster_diethyl Bis(1,1-diethylurea) cluster_dipropyl Bis(1,1-dipropylurea) DE_U1 Urea 1 DE_Et1 Ethyl DE_U1->DE_Et1 DE_Et2 Ethyl DE_U1->DE_Et2 DE_Linker Linker DE_U1->DE_Linker DE_U2 Urea 2 DE_Et3 Ethyl DE_U2->DE_Et3 DE_Et4 Ethyl DE_U2->DE_Et4 DE_Linker->DE_U2 DP_U1 Urea 1 DP_Pr1 Propyl DP_U1->DP_Pr1 DP_Pr2 Propyl DP_U1->DP_Pr2 DP_Linker Linker DP_U1->DP_Linker DP_U2 Urea 2 DP_Pr3 Propyl DP_U2->DP_Pr3 DP_Pr4 Propyl DP_U2->DP_Pr4 DP_Linker->DP_U2

Caption: Molecular structures of Bis(1,1-diethylurea) and Bis(1,1-dipropylurea).

Comparative Solubility Data (Predicted)

SolventPolarity IndexPredicted Solubility of Bis(1,1-diethylurea)Predicted Solubility of Bis(1,1-dipropylurea)Rationale
Water10.2Low to ModerateLowIncreased hydrophobicity of propyl groups reduces aqueous solubility.[4]
Ethanol5.2SolubleSolubleBoth compounds are expected to be soluble in polar protic solvents.
Acetone5.1SolubleSolubleGood solubility is expected in polar aprotic solvents.
Dichloromethane3.1SolubleReadily SolubleThe less polar nature of dichloromethane should favor the more hydrophobic dipropyl derivative.
Toluene2.4Sparingly SolubleSolubleThe non-polar aromatic solvent should better solvate the dipropyl compound.
Hexane0.1InsolubleSparingly SolubleThe highly non-polar nature of hexane will favor the more lipophilic dipropyl derivative.

Experimental Protocol for Solubility Determination

To empirically determine and compare the solubility of bis(1,1-diethylurea) and bis(1,1-dipropylurea), the following "shake-flask" method, a gold standard for thermodynamic solubility assessment, is recommended.[5]

Materials and Equipment
  • Bis(1,1-diethylurea) and Bis(1,1-dipropylurea) (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

cluster_workflow Solubility Determination Workflow A 1. Sample Preparation: Add excess solid to solvent in vial B 2. Equilibration: Shake at constant temperature for 24-48h A->B C 3. Phase Separation: Centrifuge to pellet excess solid B->C D 4. Filtration: Filter supernatant to remove fine particles C->D E 5. Sample Dilution: Dilute the saturated solution D->E F 6. Quantification: Analyze by HPLC or UV-Vis E->F G 7. Data Analysis: Calculate solubility from calibration curve F->G

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents.

    • The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.[7]

    • Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each compound in each solvent to generate a calibration curve.

    • Analyze the diluted samples and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8]

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

Influence of Temperature on Solubility

The solubility of most solid organic compounds in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, favoring dissolution.[10] It is recommended to perform solubility studies at various temperatures relevant to the intended application (e.g., room temperature, physiological temperature).

Conclusion

The seemingly subtle difference in alkyl chain length between bis(1,1-diethylurea) and bis(1,1-dipropylurea) is expected to have a pronounced effect on their respective solubility profiles. The increased hydrophobicity of the propyl groups in bis(1,1-dipropylurea) will likely lead to lower aqueous solubility and higher solubility in non-polar organic solvents when compared to bis(1,1-diethylurea). The provided experimental protocol offers a robust framework for the empirical determination of these solubility differences, enabling informed decisions in formulation, synthesis, and various research applications.

References

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simul
  • Effects of Temperature and Pressure on Solubility. (2021, August 15). Chemistry LibreTexts.
  • Urea | Solubility of Things. (n.d.). Solubility of Things.
  • How Does the Solubility of Organic Pollutants Change with Rising Water Temperature?. (2025, December 5).
  • Urea Structure and Its Impact on Solubility. (2025, October 9). calcium zinc stabilizer for pvc.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
  • Thermodynamics of Dissolution with Applications to Urea in Solvents Composed of Water and 2-Propanol. (2026, February 14).
  • MultiScreen Solubility Filter Pl
  • 1,3-Diisopropylurea | Solubility of Things. (n.d.). Solubility of Things.
  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • Aqueous Solubility. (n.d.).
  • Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). ScienceDirect.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24). Online Labs.
  • Urea - Wikipedia. (n.d.). Wikipedia.
  • Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays. (n.d.). Benchchem.
  • Solubility and gelation properties of bis-ureas 1a-c a. (n.d.).
  • Cyclic Bis‐Urea Compounds as Gelators for Organic Solvents. (n.d.). SciSpace.
  • N,N'-Diethylthiourea | 105-55-5. (2026, January 13). ChemicalBook.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.
  • 623-95-0 N,N'-Dipropylurea C7H16N2O, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Molbase.
  • 105-55-5, N,N′-Diethylthiourea Formula. (n.d.). ECHEMI.
  • Thermodynamic Model of the Urea Synthesis Process. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Houston.
  • Classification of organic compounds By solubility. (n.d.). University of Technology.
  • Urea Solubility In Organic Solvents Revealing. (2025, August 21). fengchengroup.com.
  • Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding. (n.d.).
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Heat of Solution, Heat Capacity, and Density of Aqueous Urea Solutions at 25° C. (n.d.).
  • An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents. (n.d.). Benchchem.
  • Urea, N,N'-diethyl-. (n.d.). NIST WebBook.
  • 1,1-Diethylurea 97 634-95-7. (n.d.). Sigma-Aldrich.
  • Evolution of Choice of Solubility and Dissolution Media After Two Decades of Biopharmaceutical Classific
  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). SlidePlayer.
  • N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). (n.d.).
  • Comparative Study of Spray-Drying and Freeze-Drying Techniques for Increasing Fenofibrate's Solubility and Dissolution Rate. (2024, July 22).
  • Comparative Study of Different Methods for the Prediction of Drug-Polymer Solubility. (n.d.).
  • Comparative Drug Solubility Studies Using Shake-Flask Versus a Laser-Based Robotic Method. (2023, October 10). PubMed.
  • 1,1-DIETHYLUREA | 634-95-7. (n.d.). ChemicalBook.
  • N,N'-Dipropylurea | 623-95-0. (n.d.). ChemicalBook.
  • DMPU - Wikipedia. (n.d.). Wikipedia.
  • Comparative Study of Different Methods for the Prediction of Drug-Polymer Solubility. (2015, September 8). PubMed.
  • Solubility of coupling reagents and diisopropylurea (DIU). (n.d.).
  • What is solubility of urea fertilizer in different solvents?. (2015, November 19).
  • N,N'-di-n-Butylurea. (n.d.). NIST WebBook.
  • 1,1-Dipropylurea | C7H16N2O. (n.d.). PubChem.

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Comparative

Evaluation of Bis-Urea Compounds as Phase-Selective Gelators

A Technical Comparison & Implementation Guide Executive Summary: The Bis-Urea Advantage Phase-selective gelators (PSGs) represent a class of Low Molecular Weight Gelators (LMWGs) capable of selectively congealing a speci...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Implementation Guide

Executive Summary: The Bis-Urea Advantage

Phase-selective gelators (PSGs) represent a class of Low Molecular Weight Gelators (LMWGs) capable of selectively congealing a specific phase—typically the organic layer—from a biphasic mixture (e.g., oil and water). Among these, bis-urea compounds have emerged as superior candidates due to their robust hydrogen-bonding motifs (


-tapes) and tunable 

-

stacking interactions.

Unlike peptide-based gelators, which often require complex synthesis and are cost-prohibitive for large-scale applications like oil spill recovery, bis-urea derivatives offer a balance of synthetic scalability , thermal stability , and high mechanical strength . This guide evaluates the performance of bis-urea PSGs, specifically focusing on naphthalene-core derivatives, against peptide and sugar-based alternatives.

Mechanistic Foundation

To design or evaluate a bis-urea gelator, one must understand the supramolecular driving forces. The efficacy of bis-urea compounds relies on the formation of a supramolecular polymer .[1]

The Assembly Pathway
  • Unidirectional H-Bonding: The two urea groups (–NH–CO–NH–) function as a "staple," forming a bifurcated hydrogen bond network (the urea

    
    -tape) that drives 1D growth.
    
  • Lateral Reinforcement: Aromatic cores (e.g., naphthalene, benzene) provide

    
    -
    
    
    
    stacking interactions that thicken 1D fibrils into 3D fibers.
  • Solvent Entrapment: These fibers entangle to form a scaffold that immobilizes solvent molecules via capillary forces and surface tension.

Mechanism Diagram

The following diagram illustrates the hierarchical assembly of bis-urea gelators from molecular monomers to the macroscopic gel phase.

BisUreaMechanism Monomer Bis-Urea Monomer (Solvated) Nucleation Nucleation (H-Bonding u03B1-Tape) Monomer->Nucleation Cooling / Supersaturation Elongation 1D Fibril Growth (u03C0-u03C0 Stacking) Nucleation->Elongation Anisotropic Growth Bundling Fiber Bundling (Van der Waals) Elongation->Bundling Lateral Association Network 3D Network (Solvent Entrapment) Bundling->Network Physical Entanglement Gel Phase-Selective Gel (Macroscopic) Network->Gel Immobilization Gel->Monomer Heating (T > T_gel)

Caption: Hierarchical self-assembly of bis-urea gelators. The urea


-tape drives initial nucleation, while aromatic stacking stabilizes the fibers.

Comparative Evaluation: Bis-Urea vs. Alternatives

The following analysis compares a high-performance Bis-Naphthalene Bis-Urea (Compound 2a) against standard Peptide and Sugar-based gelators.

Table 1: Performance Matrix of Phase-Selective Gelators

FeatureBis-Urea (Naphthalene Core) Peptide Amphiphiles Sugar-Based (Xylitol)
Primary Mechanism Urea H-bonding +

-Stacking
Hydrophobic effect + H-bondingH-bonding networks
Min. Gel Conc. (MGC) 0.1 - 2.0 wt% (Moderate)0.5 - 3.0 wt% (High)2.0 - 5.0 wt% (Very High)
Phase Selectivity Excellent (Hydrophobic core repels water)Good (Dependent on side chains)Moderate (Hydroxyls can bind water)
Mechanical Strength High (

Pa)
Moderate (

Pa)
Low (

Pa)
Application Form Powder or Carrier SolventSolution (Carrier Solvent)Solution (Carrier Solvent)
Cost/Scalability Low/Medium (1-2 step synthesis)High (Solid phase synthesis)Very Low (Natural source)
Toxicity Low (Chemically inert urea)BiocompatibleBiocompatible

Key Insight: While peptide gelators offer biocompatibility for drug delivery, bis-urea compounds are superior for industrial phase separation (e.g., oil recovery) because they can often be applied as a solid powder . This eliminates the need for toxic carrier solvents (like methanol or THF) that would otherwise contaminate the aqueous phase during separation [1, 2].

Experimental Protocols

This section details the synthesis and evaluation of a representative bis-urea gelator (e.g., 1,1'-(methylene-di-4,1-phenylene)bis(3-(naphthalen-1-yl)urea)).

Protocol Workflow

ExperimentalWorkflow cluster_0 1. Synthesis cluster_1 2. Screening (MGC) cluster_2 3. Phase Selective Test (PSG) S1 React Isocyanate + Diamine (in THF/Chloroform) S2 Filtration & Washing (Remove unreacted amines) S3 Drying -> White Powder G1 Weigh Gelator into Vial S3->G1 P1 Prepare Biphasic Mix (Oil + Water) S3->P1 G2 Add Solvent (e.g., Diesel) G3 Heat to Dissolve (T_sol) G4 Cool Undisturbed (25°C) G5 Inversion Test G5->P1 If MGC < 2% P2 Add Gelator (Powder/Soln) P3 Wait / Mild Heat P4 Remove Solidified Oil

Caption: Step-by-step workflow from synthesis to phase-selective application.

Detailed Methodology
A. Synthesis (General Procedure)
  • Reactants: Mix 1 equivalent of diamine linker (e.g., 4,4'-methylenedianiline) with 2.1 equivalents of aromatic isocyanate (e.g., 1-naphthyl isocyanate) in dry THF or Chloroform.

  • Reaction: Stir at reflux for 12–24 hours. The product typically precipitates out as a white solid due to strong self-aggregation.

  • Purification: Filter the precipitate while hot to remove unreacted starting materials. Wash extensively with diethyl ether.

    • Expert Note: Do not use column chromatography; the strong H-bonding makes these compounds streak on silica. Recrystallization from DMSO/Water is preferred if necessary.

B. Determination of Minimum Gelation Concentration (MGC)
  • Place a weighed amount of gelator (start at 10 mg) into a standard 4 mL screw-cap vial.

  • Add 1.0 mL of the target organic solvent (e.g., toluene, diesel).

  • Heating: Seal the vial and heat using a heat gun or oil bath until the solid completely dissolves (Solution Phase).

    • Critical Check: If the solution is not clear, the compound is insoluble or requires higher temperature.

  • Cooling: Allow the vial to cool to room temperature undisturbed .

    • Expert Note: Do not shake during cooling. Shear forces disrupt the nucleation of fibers, leading to precipitation instead of gelation.

  • Inversion: After 1 hour, invert the vial. If the mass does not flow, it is a stable gel (

    
    ).
    
C. Phase-Selective Gelation (PSG) Test
  • Preparation: Create a biphasic mixture of 2 mL water and 1 mL diesel (dyed with Nile Red for visualization) in a glass vial.

  • Application: Add the bis-urea gelator directly as a dry powder (approx. 20 mg, 2 wt% relative to oil) to the interface.

    • Why Powder? High-performance bis-ureas (like Compound 2a) are hydrophobic enough to remain at the interface or diffuse into the oil phase without dissolving in water [2].

  • Observation: The oil layer should solidify within 10–60 minutes. The water layer should remain clear and fluid.

  • Recovery: Scoop out the gelled oil layer using a spatula.

  • Quantification: Weigh the recovered gel and the remaining water to calculate Recovery Efficiency (%) .

Data Interpretation & Troubleshooting

When analyzing your results, look for the following markers of success:

Rheological Signatures

Perform an oscillatory frequency sweep (0.1 – 100 rad/s) at 0.1% strain.

  • True Gel: Storage Modulus (

    
    ) is independent of frequency and at least 1 order of magnitude higher than Loss Modulus (
    
    
    
    ).
  • Weak Gel:

    
     is only slightly higher than 
    
    
    
    ; frequency dependence indicates a "sol-like" character.
Troubleshooting Table
ObservationDiagnosisCorrective Action
Precipitation instead of Gelation Crystallization kinetics are too fast.Rerun cooling step more slowly (e.g., cool in a warm water bath).
Incomplete Phase Separation Gelator is partially soluble in water.Increase hydrophobicity of the gelator core (e.g., add alkyl chains to the linker).
Gel is too weak (flows) Concentration is below CGC.Increase gelator concentration or switch to a more rigid linker (e.g., phenyl vs. alkyl).
Carrier Solvent Contamination Carrier solvent (e.g., THF) is miscible with water.[2]Switch to powder application method (requires optimization of particle size).

References

  • Li, J.-R., et al. (2012). A phase-selective, bis-urea organogelator with a curved bis-naphthalene core.[1][3] ResearchGate. 3[4][5][6]

  • Perić, B., et al. (2023). (N-Alkyloxalamido)-Amino Acid Amides as the Superior Thixotropic Phase Selective Gelators of Petrol and Diesel Fuels. Semantic Scholar. 2

  • Vrije Universiteit Brussel. (2020).[7] Rationalising Supramolecular Hydrogelation of Bis-Urea-Based Gelators through a Multiscale Approach. PubMed.[8] 7

  • Kellogg, R. M., et al. (1999).[9] Cyclic Bis-Urea Compounds as Gelators for Organic Solvents.[3][5][9][10] SciSpace. 9

  • Vibha, et al. (2017). Xylitol based phase selective organogelators for potential oil spillage recovery. SciSpace. 10

  • Diaz, D. D., et al. (2015). Supramolecular Phase-Selective Gelation by Peptides Bearing Side-Chain Azobenzenes.[4] NIH. 4[5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Topic: Personal Protective Equipment & Handling Guide for 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.[1] Operational Directive: The "Unkn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.[1]

Operational Directive: The "Unknown Hazard" Protocol

Executive Summary: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) (Formula: C₂₀H₂₈N₄O₂) is a specialized research chemical often used in supramolecular chemistry and pharmaceutical synthesis.[1] Unlike common reagents, specific toxicological data (SDS) for this exact compound is often limited or proprietary.

Scientific Integrity Warning: As a Senior Application Scientist, I invoke the Precautionary Principle . In the absence of specific LC50/LD50 data, you must treat this compound based on its structural alerts—specifically the 1,5-naphthalenediamine core .[1] This core is structurally related to known sensitizers and potential carcinogens. Therefore, this guide mandates a High-Potency Handling Protocol equivalent to GHS Category 2 (Suspected Carcinogen/Sensitizer) until proven otherwise.[1]

Risk Assessment & Hazard Logic (Read-Across Analysis)

To validate why we use specific PPE, we analyze the molecule's components.[1] This "Read-Across" method ensures your safety protocols are scientifically grounded, not just arbitrary rules.[1]

HazardLogic Compound Target Compound: 3,3'-(1,5-Naphthalenediyl) bis(1,1-diethylurea) Core Structural Core: 1,5-Naphthalenediamine Compound->Core Metabolic/Degradation Potential FGroup Functional Group: Diethylurea Compound->FGroup Risk1 Risk: Skin/Resp Sensitization (High Probability) Core->Risk1 Known Hazard Risk2 Risk: Irritant (Eyes/Lungs) (Moderate Probability) FGroup->Risk2 General Urea Hazard Protocol REQUIRED PROTOCOL: High-Potency Solid (containment + respiratory protection) Risk1->Protocol Risk2->Protocol

Figure 1: Hazard determination logic based on Structure-Activity Relationship (SAR). The naphthalene core dictates the high-level safety response.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling solid powders of this class.

Protection ZoneRequired EquipmentScientific Rationale (Causality)
Respiratory Fume Hood (Primary) Alt: N95/P100 RespiratorDust Control: The primary route of exposure for solid ureas is inhalation of airborne particulates during weighing.[1] Naphthalene derivatives can be respiratory sensitizers.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: While ureas are generally lipophilic, the naphthalene core increases skin absorption potential.[1] Double gloving provides a "breakthrough" buffer.
Ocular Chemical Safety Goggles (Not just safety glasses)Mechanical Irritation: Fine powders can bypass standard glasses. Ureas are known ocular irritants; contact can cause significant inflammation.
Body Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Contamination Control: Prevents accumulation of dust on street clothes, mitigating "take-home" exposure risks.[1]

Operational Protocol: Safe Handling & Solubilization

Objective: Weigh and solubilize 50 mg of compound without generating airborne dust or surface contamination.

Phase A: Preparation (The "Clean Zone" Setup)
  • Engineering Control: Verify Fume Hood airflow is >100 fpm (face velocity).

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad.[1] This captures any micro-spills, preventing the chemical from embedding in the hood surface.

  • Static Control: Use an anti-static gun or bar if the powder appears "fly-away" (common with dry organic ureas).

Phase B: The Weighing Workflow

WeighingProtocol Start Start: Solid Powder Handling Step1 1. Transfer Container to Hood (Do NOT open on open bench) Start->Step1 Step2 2. Tare Vial inside Hood (Use analytical balance) Step1->Step2 Step3 3. Transfer Solid (Use disposable spatula) Step2->Step3 Decision Spillage? Step3->Decision Clean Wet Wipe Cleanup (Dispose as Haz Waste) Decision->Clean Yes Step4 4. Add Solvent (DMSO/DMF) (Dissolve immediately to stop dust risk) Decision->Step4 No Clean->Step4

Figure 2: Step-by-step weighing workflow designed to minimize dust exposure duration.

Phase C: Solubilization & Storage
  • Solvent Choice: This compound is lipophilic. It will likely require DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for high-concentration stocks (>10 mM).[1]

  • Safety Note: DMSO is a skin penetrant. If the compound is dissolved in DMSO, it will carry the toxic payload through your skin instantly upon contact. Double gloving is critical here.

  • Storage: Store solid at 2-8°C (desiccated). Solutions should be aliquoted and stored at -20°C to prevent hydrolysis of the urea linkage.[1]

Emergency Response & Disposal

Scenario 1: Powder Spill inside Fume Hood

  • Do not blow or sweep dry dust. This creates an aerosol.

  • Cover the spill with a paper towel dampened with water or ethanol.

  • Wipe up the slurry and place all materials into a solid hazardous waste bag.

  • Clean the surface with a detergent solution (soap/water) to remove lipophilic residues.

Scenario 2: Skin Exposure (DMSO Solution)

  • Immediate Action: Remove contaminated gloves/clothing immediately.

  • Wash: Rinse skin with lukewarm water and soap for 15 minutes. Do not scrub hard , as this can abrade the skin and increase absorption.

  • Report: Consult a physician, mentioning exposure to a "Naphthalene-based Urea derivative."

Disposal Protocol:

  • Solid Waste: Label as "Toxic Solid, Organic, N.O.S. (Naphthalene derivative)."[1][2][3][4][5][6]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent used (e.g., DMSO goes to Non-Halogenated).

  • Never dispose of down the drain.

References

  • PubChem. 1,5-Naphthalenediamine (Core Structure Hazard Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Naphthalene derivatives and sensitization risks. [Link][1]

Sources

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